(Rac)-BAY1238097
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPEACKIJJYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201108063 | |
| Record name | 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201108063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564268-19-4 | |
| Record name | 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1564268-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201108063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Epigenetic Siege: A Technical Guide to (Rac)-BAY1238097's Mechanism of Action in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of (Rac)-BAY1238097, a potent Bromodomain and Extra-Terminal (BET) inhibitor, in the context of lymphoma. By meticulously summarizing key preclinical data, detailing experimental methodologies, and visualizing the intricate signaling pathways, this document serves as a comprehensive resource for understanding the therapeutic potential of this epigenetic modulator.
Core Mechanism of Action: Disrupting the Epigenetic Machinery
This compound functions as a competitive inhibitor of the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key step in transcriptional activation. By occupying the acetyl-lysine binding pockets on BET proteins, BAY1238097 effectively displaces them from chromatin.[1] This displacement prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes and growth-promoting genes, ultimately leading to cell cycle arrest and inhibition of tumor cell proliferation.[1]
Preclinical Efficacy in Lymphoma Models
Preclinical investigations have demonstrated the significant anti-tumor activity of this compound across a spectrum of lymphoma subtypes. In a broad panel of lymphoma-derived cell lines, the compound exhibited potent anti-proliferative effects.[2][3] Furthermore, single-agent administration of BAY1238097 has shown robust in vivo efficacy in murine models of diffuse large B-cell lymphoma (DLBCL).[2][3]
Quantitative Analysis of In Vitro Anti-proliferative Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various lymphoma cell lines, showcasing its broad activity.
| Cell Line | Lymphoma Subtype | Median IC50 (nmol/L) |
| Various B-cell lymphomas | B-cell Lymphoma | 208[4][5] |
| Various T-cell lymphomas | T-cell Lymphoma | Higher than B-cell lymphomas[4][5] |
| Large panel of lymphoma-derived cell lines | Lymphoma | 70 - 208[2][3] |
Note: The activity was observed to be higher in B-cell lymphomas compared to T-cell lymphomas.[4][5]
Impact on Key Oncogenic Signaling Pathways
Gene expression profiling has revealed that this compound exerts its anti-lymphoma effects by modulating several critical signaling pathways that drive cancer cell proliferation and survival.
Downregulation of MYC and E2F1
A primary consequence of BET inhibition is the suppression of the MYC oncogene, a master regulator of cell growth and proliferation. BAY1238097 has been shown to decrease MYC expression, a key driver in many lymphomas.[2][6] Similarly, the expression of E2F1-regulated genes, which are critical for cell cycle progression, is also attenuated.[2][3]
Interference with NF-κB, TLR, JAK/STAT Pathways
This compound has been demonstrated to target the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), Toll-like receptor (TLR), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.[2][3] These pathways are frequently dysregulated in lymphoma and contribute to inflammation, cell survival, and proliferation.
Experimental Protocols
To ensure the reproducibility and thorough understanding of the preclinical findings, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Lymphoma cell lines are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells are exposed to increasing concentrations of this compound for 72 hours.[5]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Gene Expression Profiling
-
RNA Extraction: Total RNA is isolated from lymphoma cells treated with either this compound or a vehicle control.
-
Library Preparation: RNA quality is assessed, and sequencing libraries are prepared.
-
Sequencing: High-throughput sequencing (e.g., RNA-Seq) is performed.
-
Data Analysis: Raw sequencing reads are processed, aligned to a reference genome, and quantified to determine differential gene expression between the treated and control groups.
-
Pathway Analysis: Gene set enrichment analysis is performed to identify the signaling pathways that are significantly affected by the treatment.
Synergistic Combinations and Potential Biomarkers
Preclinical evidence suggests that the anti-tumor activity of this compound can be enhanced when used in combination with other targeted agents. In vitro studies have demonstrated synergistic effects with EZH2, mTOR, and BTK inhibitors.[2][3] This opens avenues for rational combination therapies in lymphoma.
Furthermore, mutations in EZH2 and MYD88 have been identified as potential biomarkers that may predict sensitivity to BAY1238097.[4][5] Specifically, EZH2 mutations were associated with higher sensitivity.[5] In Activated B-Cell like (ABC) DLBCL, L265P-MYD88 mutations were associated with increased sensitivity, and synergism was observed when BAY1238097 was combined with the BTK inhibitor ibrutinib (B1684441) in cell lines harboring this mutation.[5]
Clinical Development and Future Directions
A first-in-human phase I study of BAY1238097 was initiated in patients with advanced refractory malignancies.[6] While the study was terminated early due to dose-limiting toxicities at a dose below the targeted drug exposure, it provided valuable pharmacokinetic and pharmacodynamic data.[6] Biomarker analysis showed a trend towards decreased MYC and increased HEXIM1 expression, consistent with the proposed mechanism of action.[6]
The preclinical findings, particularly the synergistic potential with other targeted agents and the identification of predictive biomarkers, provide a strong rationale for further investigation of this compound in well-defined patient populations with lymphoma. Future studies will likely focus on combination strategies and biomarker-driven patient selection to optimize the therapeutic window and enhance the clinical benefit of this promising epigenetic inhibitor.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Epigenetic Siege: A Technical Guide to (Rac)-BAY1238097's Mechanism of Action in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of (Rac)-BAY1238097, a potent Bromodomain and Extra-Terminal (BET) inhibitor, in the context of lymphoma. By meticulously summarizing key preclinical data, detailing experimental methodologies, and visualizing the intricate signaling pathways, this document serves as a comprehensive resource for understanding the therapeutic potential of this epigenetic modulator.
Core Mechanism of Action: Disrupting the Epigenetic Machinery
This compound functions as a competitive inhibitor of the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key step in transcriptional activation. By occupying the acetyl-lysine binding pockets on BET proteins, BAY1238097 effectively displaces them from chromatin.[1] This displacement prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes and growth-promoting genes, ultimately leading to cell cycle arrest and inhibition of tumor cell proliferation.[1]
Preclinical Efficacy in Lymphoma Models
Preclinical investigations have demonstrated the significant anti-tumor activity of this compound across a spectrum of lymphoma subtypes. In a broad panel of lymphoma-derived cell lines, the compound exhibited potent anti-proliferative effects.[2][3] Furthermore, single-agent administration of BAY1238097 has shown robust in vivo efficacy in murine models of diffuse large B-cell lymphoma (DLBCL).[2][3]
Quantitative Analysis of In Vitro Anti-proliferative Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various lymphoma cell lines, showcasing its broad activity.
| Cell Line | Lymphoma Subtype | Median IC50 (nmol/L) |
| Various B-cell lymphomas | B-cell Lymphoma | 208[4][5] |
| Various T-cell lymphomas | T-cell Lymphoma | Higher than B-cell lymphomas[4][5] |
| Large panel of lymphoma-derived cell lines | Lymphoma | 70 - 208[2][3] |
Note: The activity was observed to be higher in B-cell lymphomas compared to T-cell lymphomas.[4][5]
Impact on Key Oncogenic Signaling Pathways
Gene expression profiling has revealed that this compound exerts its anti-lymphoma effects by modulating several critical signaling pathways that drive cancer cell proliferation and survival.
Downregulation of MYC and E2F1
A primary consequence of BET inhibition is the suppression of the MYC oncogene, a master regulator of cell growth and proliferation. BAY1238097 has been shown to decrease MYC expression, a key driver in many lymphomas.[2][6] Similarly, the expression of E2F1-regulated genes, which are critical for cell cycle progression, is also attenuated.[2][3]
Interference with NF-κB, TLR, JAK/STAT Pathways
This compound has been demonstrated to target the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), Toll-like receptor (TLR), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.[2][3] These pathways are frequently dysregulated in lymphoma and contribute to inflammation, cell survival, and proliferation.
Experimental Protocols
To ensure the reproducibility and thorough understanding of the preclinical findings, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Lymphoma cell lines are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells are exposed to increasing concentrations of this compound for 72 hours.[5]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Gene Expression Profiling
-
RNA Extraction: Total RNA is isolated from lymphoma cells treated with either this compound or a vehicle control.
-
Library Preparation: RNA quality is assessed, and sequencing libraries are prepared.
-
Sequencing: High-throughput sequencing (e.g., RNA-Seq) is performed.
-
Data Analysis: Raw sequencing reads are processed, aligned to a reference genome, and quantified to determine differential gene expression between the treated and control groups.
-
Pathway Analysis: Gene set enrichment analysis is performed to identify the signaling pathways that are significantly affected by the treatment.
Synergistic Combinations and Potential Biomarkers
Preclinical evidence suggests that the anti-tumor activity of this compound can be enhanced when used in combination with other targeted agents. In vitro studies have demonstrated synergistic effects with EZH2, mTOR, and BTK inhibitors.[2][3] This opens avenues for rational combination therapies in lymphoma.
Furthermore, mutations in EZH2 and MYD88 have been identified as potential biomarkers that may predict sensitivity to BAY1238097.[4][5] Specifically, EZH2 mutations were associated with higher sensitivity.[5] In Activated B-Cell like (ABC) DLBCL, L265P-MYD88 mutations were associated with increased sensitivity, and synergism was observed when BAY1238097 was combined with the BTK inhibitor ibrutinib in cell lines harboring this mutation.[5]
Clinical Development and Future Directions
A first-in-human phase I study of BAY1238097 was initiated in patients with advanced refractory malignancies.[6] While the study was terminated early due to dose-limiting toxicities at a dose below the targeted drug exposure, it provided valuable pharmacokinetic and pharmacodynamic data.[6] Biomarker analysis showed a trend towards decreased MYC and increased HEXIM1 expression, consistent with the proposed mechanism of action.[6]
The preclinical findings, particularly the synergistic potential with other targeted agents and the identification of predictive biomarkers, provide a strong rationale for further investigation of this compound in well-defined patient populations with lymphoma. Future studies will likely focus on combination strategies and biomarker-driven patient selection to optimize the therapeutic window and enhance the clinical benefit of this promising epigenetic inhibitor.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of BAY1238097: An In-Depth Technical Guide on a Potent BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Summary
BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant potential as an antineoplastic agent. By competitively binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), BAY1238097 effectively disrupts their interaction with acetylated histones.[1] This inhibitory action interferes with chromatin remodeling and prevents the transcription of key growth-promoting genes, ultimately leading to the suppression of tumor cell proliferation.[1] Preclinical studies have highlighted its robust anti-tumor activity in various hematological malignancies, including lymphoma, acute myeloid leukemia (AML), and multiple myeloma (MM), primarily through the downregulation of the MYC oncogene and its downstream targets.[2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of BAY1238097 across various preclinical models.
Table 1: In Vitro Inhibitory Activity of BAY1238097
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| TR-FRET Assay | BET BRD4 Bromodomain 1 | < 100 | [2] |
| NanoBRET Assay | BRD4-Histone H4 Interaction | 63 | [2] |
| NanoBRET Assay | BRD3-Histone H4 Interaction | 609 | [2] |
| NanoBRET Assay | BRD2-Histone H4 Interaction | 2430 | [2] |
| Cell Proliferation | Lymphoma-derived cell lines (median) | 70 - 208 | [3] |
| Cell Proliferation | NSCLC & SCLC cell lines | < 1000 |
Table 2: In Vivo Efficacy of BAY1238097 in Xenograft Models
| Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Reference |
| Diffuse Large B-Cell Lymphoma | SU-DHL-8 | 15 mg/kg, daily | 15 | |
| Diffuse Large B-Cell Lymphoma | OCI-LY-3 | 45 mg/kg, twice weekly | 23 | |
| Acute Myeloid Leukemia | THP-1 | 15 mg/kg, daily | 13 - 20 | [2] |
| Acute Myeloid Leukemia | MOLM-13 | 15 mg/kg, daily | 13 - 20 | [2] |
| Acute Myeloid Leukemia | KG-1 | 15 mg/kg, daily | 13 - 20 | [2] |
| Multiple Myeloma | MOLP-8 | 15 mg/kg, daily | 3 | [2] |
| Multiple Myeloma | NCIH929 | 10 mg/kg, daily | 19 | [2] |
Mechanism of Action and Signaling Pathways
BAY1238097 functions by competitively inhibiting the binding of BET proteins to acetylated lysine residues on histone tails. This displacement prevents the recruitment of the transcriptional machinery necessary for the expression of a variety of oncogenes and cell cycle regulators.
Disruption of c-Myc Transcription
A primary mechanism of action for BAY1238097 is the potent suppression of the c-MYC oncogene. BET proteins, particularly BRD4, are critical for the transcriptional activation of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, BAY1238097 leads to a rapid decrease in c-Myc mRNA and protein levels. This, in turn, affects a multitude of downstream processes regulated by c-Myc, including cell proliferation, metabolism, and protein synthesis.
Modulation of NF-κB and Other Signaling Pathways
Gene expression profiling has revealed that BAY1238097 also significantly impacts other critical signaling pathways implicated in cancer, including the NF-κB, TLR, JAK/STAT, and E2F1-regulated pathways.[3] The inhibition of BET proteins can lead to the downregulation of key components of these pathways, contributing to its broad anti-tumor activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of BAY1238097 for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of BAY1238097.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Lyse cells treated with BAY1238097 in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, BRD4, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of BAY1238097 in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-200 mm³).
-
Randomization: Randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer BAY1238097 orally at the desired dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Conclusion
BAY1238097 is a promising BET inhibitor with potent anti-tumor activity in preclinical models of hematological malignancies. Its mechanism of action, centered on the disruption of BET protein-histone interactions and subsequent downregulation of key oncogenic drivers like c-Myc, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential therapeutic application of BAY1238097. However, it is important to note that a first-in-human phase I study of BAY1238097 was prematurely terminated due to unexpected toxicities at doses below the predicted therapeutic window.[4][5] Further research is necessary to fully elucidate its therapeutic potential and safety profile.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of BAY1238097: An In-Depth Technical Guide on a Potent BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Summary
BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant potential as an antineoplastic agent. By competitively binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), BAY1238097 effectively disrupts their interaction with acetylated histones.[1] This inhibitory action interferes with chromatin remodeling and prevents the transcription of key growth-promoting genes, ultimately leading to the suppression of tumor cell proliferation.[1] Preclinical studies have highlighted its robust anti-tumor activity in various hematological malignancies, including lymphoma, acute myeloid leukemia (AML), and multiple myeloma (MM), primarily through the downregulation of the MYC oncogene and its downstream targets.[2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of BAY1238097 across various preclinical models.
Table 1: In Vitro Inhibitory Activity of BAY1238097
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| TR-FRET Assay | BET BRD4 Bromodomain 1 | < 100 | [2] |
| NanoBRET Assay | BRD4-Histone H4 Interaction | 63 | [2] |
| NanoBRET Assay | BRD3-Histone H4 Interaction | 609 | [2] |
| NanoBRET Assay | BRD2-Histone H4 Interaction | 2430 | [2] |
| Cell Proliferation | Lymphoma-derived cell lines (median) | 70 - 208 | [3] |
| Cell Proliferation | NSCLC & SCLC cell lines | < 1000 |
Table 2: In Vivo Efficacy of BAY1238097 in Xenograft Models
| Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Reference |
| Diffuse Large B-Cell Lymphoma | SU-DHL-8 | 15 mg/kg, daily | 15 | |
| Diffuse Large B-Cell Lymphoma | OCI-LY-3 | 45 mg/kg, twice weekly | 23 | |
| Acute Myeloid Leukemia | THP-1 | 15 mg/kg, daily | 13 - 20 | [2] |
| Acute Myeloid Leukemia | MOLM-13 | 15 mg/kg, daily | 13 - 20 | [2] |
| Acute Myeloid Leukemia | KG-1 | 15 mg/kg, daily | 13 - 20 | [2] |
| Multiple Myeloma | MOLP-8 | 15 mg/kg, daily | 3 | [2] |
| Multiple Myeloma | NCIH929 | 10 mg/kg, daily | 19 | [2] |
Mechanism of Action and Signaling Pathways
BAY1238097 functions by competitively inhibiting the binding of BET proteins to acetylated lysine residues on histone tails. This displacement prevents the recruitment of the transcriptional machinery necessary for the expression of a variety of oncogenes and cell cycle regulators.
Disruption of c-Myc Transcription
A primary mechanism of action for BAY1238097 is the potent suppression of the c-MYC oncogene. BET proteins, particularly BRD4, are critical for the transcriptional activation of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, BAY1238097 leads to a rapid decrease in c-Myc mRNA and protein levels. This, in turn, affects a multitude of downstream processes regulated by c-Myc, including cell proliferation, metabolism, and protein synthesis.
Modulation of NF-κB and Other Signaling Pathways
Gene expression profiling has revealed that BAY1238097 also significantly impacts other critical signaling pathways implicated in cancer, including the NF-κB, TLR, JAK/STAT, and E2F1-regulated pathways.[3] The inhibition of BET proteins can lead to the downregulation of key components of these pathways, contributing to its broad anti-tumor activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of BAY1238097 for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of BAY1238097.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Lyse cells treated with BAY1238097 in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, BRD4, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of BAY1238097 in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-200 mm³).
-
Randomization: Randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer BAY1238097 orally at the desired dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Conclusion
BAY1238097 is a promising BET inhibitor with potent anti-tumor activity in preclinical models of hematological malignancies. Its mechanism of action, centered on the disruption of BET protein-histone interactions and subsequent downregulation of key oncogenic drivers like c-Myc, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential therapeutic application of BAY1238097. However, it is important to note that a first-in-human phase I study of BAY1238097 was prematurely terminated due to unexpected toxicities at doses below the predicted therapeutic window.[4][5] Further research is necessary to fully elucidate its therapeutic potential and safety profile.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Antineoplastic Activity of (Rac)-BAY1238097: A Technical Overview
(Rac)-BAY1238097 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant antineoplastic activity in a range of preclinical cancer models. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and epigenetic therapeutics.
Mechanism of Action: BET Bromodomain Inhibition
This compound exerts its anticancer effects by targeting the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.
In many cancers, BET proteins, particularly BRD4, are critically involved in the expression of key oncogenes such as MYC, as well as genes that regulate cell cycle progression and apoptosis. By binding to the bromodomains of BET proteins, this compound competitively inhibits their interaction with acetylated histones. This displacement of BET proteins from chromatin leads to the suppression of oncogenic transcriptional programs, resulting in cell cycle arrest and apoptosis in cancer cells.
Gene expression profiling studies have revealed that this compound targets several critical signaling pathways, including the NF-κB, TLR, and JAK/STAT pathways, as well as genes regulated by the transcription factors MYC and E2F1.[1]
In Vitro Antineoplastic Activity
This compound has demonstrated potent anti-proliferative activity across a broad panel of cancer cell lines, particularly in hematological malignancies and melanoma.
Lymphoma Cell Lines
In a large panel of lymphoma-derived cell lines, this compound exhibited significant anti-proliferative effects, with a median 50% inhibitory concentration (IC50) ranging from 70 to 208 nmol/L.[1]
| Cell Line Type | Median IC50 (nmol/L) | Reference |
| Lymphoma | 70 - 208 | [1] |
Melanoma Cell Lines
This compound has shown efficacy in melanoma cell lines, irrespective of their BRAF mutation status. The 50% growth inhibition (GI50) values were found to be below 500 nM in several sensitive cell lines.
| Melanoma Cell Line | BRAF Status | GI50 (nM) | Reference |
| CHL-1 | Wild-type | < 500 | |
| COLO-792 | Wild-type | < 500 | |
| B16F10 | Wild-type | < 500 | |
| IPC-298 | Wild-type | < 500 | |
| MeWo | Wild-type | < 500 | |
| A375 | Mutant | < 500 | |
| G-361 | Mutant | < 500 | |
| SK-MEL-30 | Mutant | < 500 | |
| LOX-IMVI | Mutant | < 500 | |
| SK-MEL-5 | Mutant | < 500 | |
| MEL-HO | Mutant | < 500 |
In Vivo Antineoplastic Activity
The antitumor efficacy of this compound has been evaluated in various xenograft models of human cancers, demonstrating significant tumor growth inhibition.
Lymphoma Xenograft Models
In two diffuse large B-cell lymphoma (DLBCL) xenograft models, single-agent treatment with this compound resulted in strong anti-tumor efficacy.[1]
| Tumor Model | Treatment | T/C (%) | Reference |
| DLBCL Model 1 | This compound | Not specified | [1] |
| DLBCL Model 2 | This compound | Not specified | [1] |
Melanoma Xenograft Models
This compound has been tested in patient-derived melanoma xenograft (PDX) models. In a BRAF wild-type model, daily oral administration of 7.5 mg/kg this compound led to a significant reduction in tumor growth.
| Tumor Model | Treatment | T/C (%) | Reference |
| BRAF wild-type PDX | 7.5 mg/kg (p.o., daily) | 39 | |
| BRAF wild-type PDX | 7.5 mg/kg (p.o., daily) | 62 | |
| BRAF wild-type PDX | 7.5 mg/kg (p.o., daily) | 70 |
Experimental Protocols
Disclaimer: The following experimental protocols are generalized representations based on standard laboratory procedures. The specific, detailed protocols used in the preclinical studies of this compound are not publicly available in the reviewed literature.
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for 72 to 96 hours.
-
MTT/XTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) is added to each well.
-
Incubation: Plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50/GI50 values are determined using non-linear regression analysis.
In Vivo Xenograft Study
-
Animal Models: Immunodeficient mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Animals are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via a specified route (e.g., oral gavage) and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a specific size or after a predetermined duration.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. The T/C ratio (mean tumor volume of treated group / mean tumor volume of control group x 100) is also determined.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., BRD4) to pull down the protein-DNA complexes.
-
Washing: The antibody-protein-DNA complexes are washed to remove non-specific binding.
-
Elution and Reverse Cross-linking: The complexes are eluted, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified from the protein.
-
Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
The preclinical data for this compound strongly support its development as a potential antineoplastic agent. Its mechanism of action as a BET bromodomain inhibitor leads to the suppression of key oncogenic pathways, resulting in potent anti-proliferative and anti-tumor activity in various cancer models, particularly lymphoma and melanoma. Further investigation into its clinical efficacy and safety is warranted. This technical guide provides a summary of the currently available preclinical data to aid researchers and drug development professionals in their understanding of this promising therapeutic candidate.
References
Preclinical Antineoplastic Activity of (Rac)-BAY1238097: A Technical Overview
(Rac)-BAY1238097 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant antineoplastic activity in a range of preclinical cancer models. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and epigenetic therapeutics.
Mechanism of Action: BET Bromodomain Inhibition
This compound exerts its anticancer effects by targeting the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.
In many cancers, BET proteins, particularly BRD4, are critically involved in the expression of key oncogenes such as MYC, as well as genes that regulate cell cycle progression and apoptosis. By binding to the bromodomains of BET proteins, this compound competitively inhibits their interaction with acetylated histones. This displacement of BET proteins from chromatin leads to the suppression of oncogenic transcriptional programs, resulting in cell cycle arrest and apoptosis in cancer cells.
Gene expression profiling studies have revealed that this compound targets several critical signaling pathways, including the NF-κB, TLR, and JAK/STAT pathways, as well as genes regulated by the transcription factors MYC and E2F1.[1]
In Vitro Antineoplastic Activity
This compound has demonstrated potent anti-proliferative activity across a broad panel of cancer cell lines, particularly in hematological malignancies and melanoma.
Lymphoma Cell Lines
In a large panel of lymphoma-derived cell lines, this compound exhibited significant anti-proliferative effects, with a median 50% inhibitory concentration (IC50) ranging from 70 to 208 nmol/L.[1]
| Cell Line Type | Median IC50 (nmol/L) | Reference |
| Lymphoma | 70 - 208 | [1] |
Melanoma Cell Lines
This compound has shown efficacy in melanoma cell lines, irrespective of their BRAF mutation status. The 50% growth inhibition (GI50) values were found to be below 500 nM in several sensitive cell lines.
| Melanoma Cell Line | BRAF Status | GI50 (nM) | Reference |
| CHL-1 | Wild-type | < 500 | |
| COLO-792 | Wild-type | < 500 | |
| B16F10 | Wild-type | < 500 | |
| IPC-298 | Wild-type | < 500 | |
| MeWo | Wild-type | < 500 | |
| A375 | Mutant | < 500 | |
| G-361 | Mutant | < 500 | |
| SK-MEL-30 | Mutant | < 500 | |
| LOX-IMVI | Mutant | < 500 | |
| SK-MEL-5 | Mutant | < 500 | |
| MEL-HO | Mutant | < 500 |
In Vivo Antineoplastic Activity
The antitumor efficacy of this compound has been evaluated in various xenograft models of human cancers, demonstrating significant tumor growth inhibition.
Lymphoma Xenograft Models
In two diffuse large B-cell lymphoma (DLBCL) xenograft models, single-agent treatment with this compound resulted in strong anti-tumor efficacy.[1]
| Tumor Model | Treatment | T/C (%) | Reference |
| DLBCL Model 1 | This compound | Not specified | [1] |
| DLBCL Model 2 | This compound | Not specified | [1] |
Melanoma Xenograft Models
This compound has been tested in patient-derived melanoma xenograft (PDX) models. In a BRAF wild-type model, daily oral administration of 7.5 mg/kg this compound led to a significant reduction in tumor growth.
| Tumor Model | Treatment | T/C (%) | Reference |
| BRAF wild-type PDX | 7.5 mg/kg (p.o., daily) | 39 | |
| BRAF wild-type PDX | 7.5 mg/kg (p.o., daily) | 62 | |
| BRAF wild-type PDX | 7.5 mg/kg (p.o., daily) | 70 |
Experimental Protocols
Disclaimer: The following experimental protocols are generalized representations based on standard laboratory procedures. The specific, detailed protocols used in the preclinical studies of this compound are not publicly available in the reviewed literature.
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for 72 to 96 hours.
-
MTT/XTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) is added to each well.
-
Incubation: Plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50/GI50 values are determined using non-linear regression analysis.
In Vivo Xenograft Study
-
Animal Models: Immunodeficient mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Animals are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via a specified route (e.g., oral gavage) and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a specific size or after a predetermined duration.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. The T/C ratio (mean tumor volume of treated group / mean tumor volume of control group x 100) is also determined.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., BRD4) to pull down the protein-DNA complexes.
-
Washing: The antibody-protein-DNA complexes are washed to remove non-specific binding.
-
Elution and Reverse Cross-linking: The complexes are eluted, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified from the protein.
-
Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
The preclinical data for this compound strongly support its development as a potential antineoplastic agent. Its mechanism of action as a BET bromodomain inhibitor leads to the suppression of key oncogenic pathways, resulting in potent anti-proliferative and anti-tumor activity in various cancer models, particularly lymphoma and melanoma. Further investigation into its clinical efficacy and safety is warranted. This technical guide provides a summary of the currently available preclinical data to aid researchers and drug development professionals in their understanding of this promising therapeutic candidate.
References
(Rac)-BAY1238097: A Preclinical and Clinical Overview of a BET Bromodomain Inhibitor for MYC-Driven Malignancies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The MYC family of oncoproteins represents a significant therapeutic challenge in oncology, being implicated in the pathogenesis of a majority of human cancers. (Rac)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical epigenetic readers that regulate the transcription of key oncogenes, including MYC. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, efficacy in MYC-driven malignancies, and relevant experimental protocols. Preclinical studies have demonstrated the anti-tumor activity of BAY1238097 in various cancer models, mediated through the downregulation of MYC and its target genes, leading to cell cycle arrest and apoptosis. However, a first-in-human Phase I clinical trial was prematurely terminated due to dose-limiting toxicities. This document aims to consolidate the available scientific information to inform future research and development efforts in targeting MYC-driven cancers.
Introduction to BET Inhibition in MYC-Driven Cancers
The MYC oncogene is a master transcriptional regulator that controls a vast array of cellular processes, including proliferation, growth, and metabolism.[1] Its dysregulation, often through gene amplification or translocation, is a hallmark of many aggressive cancers.[2] Direct inhibition of MYC has proven to be a formidable challenge.[3][4] An alternative and promising strategy is to target the epigenetic machinery that controls MYC expression.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and other proteins.[5] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers.[6] BRD4, in particular, has been shown to be a key regulator of MYC transcription.[3][5] By occupying the acetyl-lysine binding pockets of BET proteins, small molecule inhibitors like this compound displace them from chromatin, leading to the suppression of target gene expression, including MYC.[5][7]
This compound: Mechanism of Action
This compound is a novel small molecule inhibitor of BET bromodomains. Its primary mechanism of action involves the competitive binding to the acetyl-lysine binding pockets of BET proteins, thereby preventing their interaction with acetylated histones at gene promoters and enhancers. This displacement of BET proteins, particularly BRD4, from the chromatin leads to the downregulation of a specific set of genes critical for tumor cell proliferation and survival.
A key target of this compound is the MYC oncogene.[8][9] BRD4 is known to be highly enriched at the super-enhancers that drive MYC expression in many cancers.[5] By displacing BRD4 from these regulatory regions, BAY1238097 effectively shuts down MYC transcription.[5] This leads to a cascade of downstream effects, including the suppression of the MYC transcriptional program, which ultimately results in cell cycle arrest, cellular senescence, and apoptosis in MYC-dependent cancer cells.[3][5]
Beyond MYC, gene expression profiling has revealed that BAY1238097 also targets other critical signaling pathways implicated in cancer, including the NF-κB, TLR, and JAK/STAT pathways.[8][10]
Quantitative Preclinical Efficacy Data
The anti-tumor activity of this compound has been evaluated in a range of preclinical cancer models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line Type | Cancer Type | IC50 (nmol/L) | Reference |
| Lymphoma-derived cell lines | Lymphoma | 70 - 208 (median) | [8] |
Table 2: In Vivo Anti-tumor Efficacy of this compound
| Cancer Model | Treatment | T/C (%)* | Day of Measurement | Reference |
| B16/F10 syngeneic model | 15 mg/kg, p.o., qd | 31 | Day 12 | [9] |
| Patient-derived melanoma model (dacarbazine-resistant) | Not specified | 39 | Not specified | [9] |
| LOX-IMVI human melanoma xenograft | 15 mg/kg, p.o., qd | 10 | Day 12 | [9] |
| LOX-IMVI human melanoma xenograft | 45 mg/kg, p.o., q3d | 13 | Day 12 | [9] |
| NSCLC xenograft model | Not specified | 16 | Day 15 | [9] |
| NCI-H526 SCLC xenograft model | 10 mg/kg, p.o., qd | 7 | Day 21 | [9] |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A T/C ≤ 42% is considered active according to NCI criteria.[9]
Clinical Trial Data
A first-in-human, Phase I, open-label, non-randomized, multicenter study (NCT02369029) was initiated to evaluate the safety, pharmacokinetics, maximum tolerated dose (MTD), and recommended Phase II dose of BAY1238097 in patients with advanced refractory malignancies.[7][11][12][13][14]
Table 3: Summary of Phase I Clinical Trial (NCT02369029) of BAY1238097
| Parameter | Details | Reference |
| Study Design | Phase I, open-label, non-randomized, dose-escalation | [11][12] |
| Patient Population | Patients with advanced refractory malignancies | [11][12] |
| Dosing Regimen | Oral, twice weekly in 21-day cycles | [11][12] |
| Dose Levels | 10 mg/week (n=3), 40 mg/week (n=3), 80 mg/week (n=2) | [11][12] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 vomiting, grade 3 headache, grade 2/3 back pain (observed at 80 mg/week) | [11][12] |
| Most Common Adverse Events | Nausea, vomiting, headache, back pain, fatigue | [11][12] |
| Efficacy | No objective responses observed; two patients had prolonged stable disease. | [11][12] |
| Biomarkers | Trend towards decreased MYC and increased HEXIM1 expression with treatment. | [11][12] |
| Study Outcome | Prematurely terminated due to the occurrence of DLTs at a dose below the targeted drug exposure. | [11][12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for relevant experimental procedures.
Signaling Pathway Diagrams
Caption: Mechanism of MYC downregulation by this compound.
Caption: General workflow for preclinical evaluation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of BET inhibitors like this compound.
Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
MYC-driven cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for MYC Expression
Objective: To assess the effect of this compound on the protein levels of MYC and its downstream targets.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
Objective: To determine the genome-wide occupancy of BRD4 and the effect of this compound on its binding to chromatin.
Materials:
-
Treated and untreated cells
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Lysis and sonication buffers
-
ChIP-grade anti-BRD4 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cross-linking: Cross-link proteins to DNA with formaldehyde. Quench with glycine.
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BRD4 binding sites.
Conclusion and Future Perspectives
This compound has demonstrated clear preclinical activity against MYC-driven malignancies by effectively downregulating MYC expression and impacting other cancer-related signaling pathways. The in vitro and in vivo data provide a strong rationale for the continued exploration of BET inhibitors as a therapeutic strategy for these difficult-to-treat cancers.
However, the early termination of the Phase I clinical trial due to toxicity highlights a significant challenge for the clinical development of this compound and potentially other BET inhibitors. The adverse events observed underscore the need for a better understanding of the on-target and off-target effects of BET inhibition in humans.
Future research in this area should focus on several key aspects:
-
Development of more selective BET inhibitors: Designing inhibitors with greater selectivity for specific BET family members or even individual bromodomains might help to mitigate toxicity while retaining efficacy.
-
Identification of predictive biomarkers: Beyond MYC expression, identifying robust biomarkers to select patients most likely to respond to BET inhibition could improve the therapeutic index.
-
Combination therapies: Exploring rational combinations of BET inhibitors with other targeted agents or chemotherapies may enhance anti-tumor activity and potentially allow for lower, less toxic doses of each agent.
References
- 1. Taking on Challenging Targets: Making MYC Druggable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains [cancer.fr]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. ClinConnect | BAY1238097, First in Man (NCT02369029) | ClinConnect [clinconnect.io]
- 14. neoplasms | Study 17437 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
(Rac)-BAY1238097: A Preclinical and Clinical Overview of a BET Bromodomain Inhibitor for MYC-Driven Malignancies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The MYC family of oncoproteins represents a significant therapeutic challenge in oncology, being implicated in the pathogenesis of a majority of human cancers. (Rac)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical epigenetic readers that regulate the transcription of key oncogenes, including MYC. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, efficacy in MYC-driven malignancies, and relevant experimental protocols. Preclinical studies have demonstrated the anti-tumor activity of BAY1238097 in various cancer models, mediated through the downregulation of MYC and its target genes, leading to cell cycle arrest and apoptosis. However, a first-in-human Phase I clinical trial was prematurely terminated due to dose-limiting toxicities. This document aims to consolidate the available scientific information to inform future research and development efforts in targeting MYC-driven cancers.
Introduction to BET Inhibition in MYC-Driven Cancers
The MYC oncogene is a master transcriptional regulator that controls a vast array of cellular processes, including proliferation, growth, and metabolism.[1] Its dysregulation, often through gene amplification or translocation, is a hallmark of many aggressive cancers.[2] Direct inhibition of MYC has proven to be a formidable challenge.[3][4] An alternative and promising strategy is to target the epigenetic machinery that controls MYC expression.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins.[5] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers.[6] BRD4, in particular, has been shown to be a key regulator of MYC transcription.[3][5] By occupying the acetyl-lysine binding pockets of BET proteins, small molecule inhibitors like this compound displace them from chromatin, leading to the suppression of target gene expression, including MYC.[5][7]
This compound: Mechanism of Action
This compound is a novel small molecule inhibitor of BET bromodomains. Its primary mechanism of action involves the competitive binding to the acetyl-lysine binding pockets of BET proteins, thereby preventing their interaction with acetylated histones at gene promoters and enhancers. This displacement of BET proteins, particularly BRD4, from the chromatin leads to the downregulation of a specific set of genes critical for tumor cell proliferation and survival.
A key target of this compound is the MYC oncogene.[8][9] BRD4 is known to be highly enriched at the super-enhancers that drive MYC expression in many cancers.[5] By displacing BRD4 from these regulatory regions, BAY1238097 effectively shuts down MYC transcription.[5] This leads to a cascade of downstream effects, including the suppression of the MYC transcriptional program, which ultimately results in cell cycle arrest, cellular senescence, and apoptosis in MYC-dependent cancer cells.[3][5]
Beyond MYC, gene expression profiling has revealed that BAY1238097 also targets other critical signaling pathways implicated in cancer, including the NF-κB, TLR, and JAK/STAT pathways.[8][10]
Quantitative Preclinical Efficacy Data
The anti-tumor activity of this compound has been evaluated in a range of preclinical cancer models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line Type | Cancer Type | IC50 (nmol/L) | Reference |
| Lymphoma-derived cell lines | Lymphoma | 70 - 208 (median) | [8] |
Table 2: In Vivo Anti-tumor Efficacy of this compound
| Cancer Model | Treatment | T/C (%)* | Day of Measurement | Reference |
| B16/F10 syngeneic model | 15 mg/kg, p.o., qd | 31 | Day 12 | [9] |
| Patient-derived melanoma model (dacarbazine-resistant) | Not specified | 39 | Not specified | [9] |
| LOX-IMVI human melanoma xenograft | 15 mg/kg, p.o., qd | 10 | Day 12 | [9] |
| LOX-IMVI human melanoma xenograft | 45 mg/kg, p.o., q3d | 13 | Day 12 | [9] |
| NSCLC xenograft model | Not specified | 16 | Day 15 | [9] |
| NCI-H526 SCLC xenograft model | 10 mg/kg, p.o., qd | 7 | Day 21 | [9] |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A T/C ≤ 42% is considered active according to NCI criteria.[9]
Clinical Trial Data
A first-in-human, Phase I, open-label, non-randomized, multicenter study (NCT02369029) was initiated to evaluate the safety, pharmacokinetics, maximum tolerated dose (MTD), and recommended Phase II dose of BAY1238097 in patients with advanced refractory malignancies.[7][11][12][13][14]
Table 3: Summary of Phase I Clinical Trial (NCT02369029) of BAY1238097
| Parameter | Details | Reference |
| Study Design | Phase I, open-label, non-randomized, dose-escalation | [11][12] |
| Patient Population | Patients with advanced refractory malignancies | [11][12] |
| Dosing Regimen | Oral, twice weekly in 21-day cycles | [11][12] |
| Dose Levels | 10 mg/week (n=3), 40 mg/week (n=3), 80 mg/week (n=2) | [11][12] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 vomiting, grade 3 headache, grade 2/3 back pain (observed at 80 mg/week) | [11][12] |
| Most Common Adverse Events | Nausea, vomiting, headache, back pain, fatigue | [11][12] |
| Efficacy | No objective responses observed; two patients had prolonged stable disease. | [11][12] |
| Biomarkers | Trend towards decreased MYC and increased HEXIM1 expression with treatment. | [11][12] |
| Study Outcome | Prematurely terminated due to the occurrence of DLTs at a dose below the targeted drug exposure. | [11][12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for relevant experimental procedures.
Signaling Pathway Diagrams
Caption: Mechanism of MYC downregulation by this compound.
Caption: General workflow for preclinical evaluation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of BET inhibitors like this compound.
Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
MYC-driven cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for MYC Expression
Objective: To assess the effect of this compound on the protein levels of MYC and its downstream targets.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
Objective: To determine the genome-wide occupancy of BRD4 and the effect of this compound on its binding to chromatin.
Materials:
-
Treated and untreated cells
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Lysis and sonication buffers
-
ChIP-grade anti-BRD4 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cross-linking: Cross-link proteins to DNA with formaldehyde. Quench with glycine.
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BRD4 binding sites.
Conclusion and Future Perspectives
This compound has demonstrated clear preclinical activity against MYC-driven malignancies by effectively downregulating MYC expression and impacting other cancer-related signaling pathways. The in vitro and in vivo data provide a strong rationale for the continued exploration of BET inhibitors as a therapeutic strategy for these difficult-to-treat cancers.
However, the early termination of the Phase I clinical trial due to toxicity highlights a significant challenge for the clinical development of this compound and potentially other BET inhibitors. The adverse events observed underscore the need for a better understanding of the on-target and off-target effects of BET inhibition in humans.
Future research in this area should focus on several key aspects:
-
Development of more selective BET inhibitors: Designing inhibitors with greater selectivity for specific BET family members or even individual bromodomains might help to mitigate toxicity while retaining efficacy.
-
Identification of predictive biomarkers: Beyond MYC expression, identifying robust biomarkers to select patients most likely to respond to BET inhibition could improve the therapeutic index.
-
Combination therapies: Exploring rational combinations of BET inhibitors with other targeted agents or chemotherapies may enhance anti-tumor activity and potentially allow for lower, less toxic doses of each agent.
References
- 1. Taking on Challenging Targets: Making MYC Druggable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains [cancer.fr]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. ClinConnect | BAY1238097, First in Man (NCT02369029) | ClinConnect [clinconnect.io]
- 14. neoplasms | Study 17437 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
(Rac)-BAY1238097: A Technical Guide to Bromodomain Binding Affinity and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of (Rac)-BAY1238097, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. A comprehensive summary of its binding affinity for BRD2, BRD3, and BRD4 is presented, alongside detailed experimental protocols for key binding assays. Furthermore, this document elucidates the downstream effects on critical signaling pathways, offering a valuable resource for researchers in oncology and epigenetic drug discovery.
Binding Affinity of this compound to BET Bromodomains
This compound demonstrates potent inhibition of BET family proteins, which are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene expression. The inhibitory activity of BAY1238097 has been quantified using various biochemical and cellular assays, revealing its affinity for BRD2, BRD3, and BRD4.
The half-maximal inhibitory concentrations (IC50) are summarized in the table below. These values indicate the concentration of the inhibitor required to reduce the binding activity by 50% and are a key measure of the compound's potency.
| Target | Assay Type | IC50 (nM) | Notes |
| BRD4 | TR-FRET | < 100 | Assay utilized BRD4 bromodomain 1 and an acetylated peptide from histone H4.[1] |
| BRD4 | NanoBRET | 63 | Measures inhibition of the interaction between BRD4 and histone H4 in live cells.[1] |
| BRD2 | NanoBRET | 609 | Measures inhibition of the interaction between BRD2 and histone H4 in live cells.[1] |
| BRD3 | NanoBRET | 609 | Measures inhibition of the interaction between BRD3 and histone H4 in live cells.[1] |
Experimental Protocols
The binding affinities presented above were determined using sophisticated biophysical and cell-based assays. The methodologies for these key experiments are detailed below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay used to measure the binding of small molecules to protein targets. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Principle: The assay measures the disruption of the interaction between a BET bromodomain and a biotinylated, acetylated histone peptide. A Europium (Eu3+)-labeled antibody serves as the donor, binding to a GST-tagged bromodomain protein. The acceptor is a streptavidin-conjugated fluorophore that binds to the biotinylated histone peptide. When the bromodomain and peptide interact, the donor and acceptor are brought close enough for FRET to occur. An inhibitor like BAY1238097 competes with the acetylated peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: All reagents are prepared in a suitable assay buffer. This includes the GST-tagged BRD4 protein, a biotinylated acetylated histone H4 peptide, a Europium-labeled anti-GST antibody, and a streptavidin-conjugated acceptor fluorophore.
-
Compound Dispensing: Serial dilutions of this compound are dispensed into a 384-well assay plate.
-
Protein-Inhibitor Incubation: The GST-tagged BRD4 protein is added to the wells containing the inhibitor and incubated to allow for binding equilibration.
-
Peptide-Acceptor Addition: The biotinylated acetylated histone H4 peptide and the streptavidin-conjugated acceptor are added to the wells.
-
Detection: The plate is incubated to allow the binding reaction to reach equilibrium. The TR-FRET signal is then read on a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 320-340 nm and emission measured at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target. It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged protein by a competitive inhibitor.
Principle: The assay quantifies the interaction between a BET bromodomain and a histone protein within intact cells. The target bromodomain (e.g., BRD4) is fused to NanoLuc® luciferase, serving as the BRET donor. A cell-permeable fluorescent tracer that binds to the bromodomain acts as the energy acceptor. When the tracer binds to the NanoLuc®-bromodomain fusion protein, BRET occurs. This compound competes with the tracer for binding to the bromodomain, resulting in a dose-dependent decrease in the BRET signal.
Methodology:
-
Cell Culture and Transfection: Cells are transiently transfected with a vector expressing the NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4).
-
Cell Plating: Transfected cells are seeded into 96-well white assay plates.
-
Compound Treatment: Serial dilutions of this compound are added to the cells.
-
Tracer Addition: A specific NanoBRET™ tracer is added to the wells at a fixed concentration.
-
Substrate Addition: A Nano-Glo® Live Cell Substrate is added, which is required for the NanoLuc® luciferase to produce light.
-
BRET Measurement: The plate is read on a luminometer capable of simultaneously measuring the filtered donor and acceptor emission signals.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. IC50 values are derived by plotting the BRET ratio against the logarithm of the inhibitor concentration.
Signaling Pathway Modulation
BET proteins, particularly BRD4, are critical scaffolding proteins that recruit transcriptional machinery to specific gene promoters and enhancers. By preventing this interaction, BET inhibitors like BAY1238097 can modulate the expression of key oncogenes and pro-inflammatory genes.[2] Two of the most well-characterized signaling pathways affected are the MYC and NF-κB pathways.
Upon administration, BAY1238097 binds to the acetylated lysine recognition motifs on the bromodomains of BET proteins, which prevents the interaction between BET proteins and histones.[2] This disruption of chromatin remodeling leads to the inhibition of the expression of certain growth-promoting genes, ultimately resulting in the inhibition of tumor cell growth.[2] Gene expression profiling has shown that BAY1238097 targets the NFKB/TLR/JAK/STAT signaling pathways, as well as genes regulated by MYC and E2F1.
MYC Pathway: The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism. Its expression is frequently deregulated in cancer. BRD4 is known to be enriched at the super-enhancers that drive MYC transcription. By displacing BRD4 from these regulatory regions, BAY1238097 leads to a rapid and profound downregulation of MYC transcription.[3] This subsequently affects the expression of numerous MYC target genes, leading to cell cycle arrest and reduced proliferation in cancer cells.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active. BRD4 can bind to acetylated RelA, a key component of the NF-κB complex, thereby enhancing its transcriptional activity. Inhibition of BRD4 with compounds like BAY1238097 can disrupt this interaction, leading to the downregulation of a wide array of pro-inflammatory and anti-apoptotic NF-κB target genes.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate a representative experimental workflow and a key signaling pathway affected by this compound.
Caption: Workflow of a TR-FRET assay for BET inhibitor screening.
Caption: Inhibition of MYC transcription by BAY1238097.
References
(Rac)-BAY1238097: A Technical Guide to Bromodomain Binding Affinity and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of (Rac)-BAY1238097, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. A comprehensive summary of its binding affinity for BRD2, BRD3, and BRD4 is presented, alongside detailed experimental protocols for key binding assays. Furthermore, this document elucidates the downstream effects on critical signaling pathways, offering a valuable resource for researchers in oncology and epigenetic drug discovery.
Binding Affinity of this compound to BET Bromodomains
This compound demonstrates potent inhibition of BET family proteins, which are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene expression. The inhibitory activity of BAY1238097 has been quantified using various biochemical and cellular assays, revealing its affinity for BRD2, BRD3, and BRD4.
The half-maximal inhibitory concentrations (IC50) are summarized in the table below. These values indicate the concentration of the inhibitor required to reduce the binding activity by 50% and are a key measure of the compound's potency.
| Target | Assay Type | IC50 (nM) | Notes |
| BRD4 | TR-FRET | < 100 | Assay utilized BRD4 bromodomain 1 and an acetylated peptide from histone H4.[1] |
| BRD4 | NanoBRET | 63 | Measures inhibition of the interaction between BRD4 and histone H4 in live cells.[1] |
| BRD2 | NanoBRET | 609 | Measures inhibition of the interaction between BRD2 and histone H4 in live cells.[1] |
| BRD3 | NanoBRET | 609 | Measures inhibition of the interaction between BRD3 and histone H4 in live cells.[1] |
Experimental Protocols
The binding affinities presented above were determined using sophisticated biophysical and cell-based assays. The methodologies for these key experiments are detailed below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay used to measure the binding of small molecules to protein targets. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Principle: The assay measures the disruption of the interaction between a BET bromodomain and a biotinylated, acetylated histone peptide. A Europium (Eu3+)-labeled antibody serves as the donor, binding to a GST-tagged bromodomain protein. The acceptor is a streptavidin-conjugated fluorophore that binds to the biotinylated histone peptide. When the bromodomain and peptide interact, the donor and acceptor are brought close enough for FRET to occur. An inhibitor like BAY1238097 competes with the acetylated peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: All reagents are prepared in a suitable assay buffer. This includes the GST-tagged BRD4 protein, a biotinylated acetylated histone H4 peptide, a Europium-labeled anti-GST antibody, and a streptavidin-conjugated acceptor fluorophore.
-
Compound Dispensing: Serial dilutions of this compound are dispensed into a 384-well assay plate.
-
Protein-Inhibitor Incubation: The GST-tagged BRD4 protein is added to the wells containing the inhibitor and incubated to allow for binding equilibration.
-
Peptide-Acceptor Addition: The biotinylated acetylated histone H4 peptide and the streptavidin-conjugated acceptor are added to the wells.
-
Detection: The plate is incubated to allow the binding reaction to reach equilibrium. The TR-FRET signal is then read on a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 320-340 nm and emission measured at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target. It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged protein by a competitive inhibitor.
Principle: The assay quantifies the interaction between a BET bromodomain and a histone protein within intact cells. The target bromodomain (e.g., BRD4) is fused to NanoLuc® luciferase, serving as the BRET donor. A cell-permeable fluorescent tracer that binds to the bromodomain acts as the energy acceptor. When the tracer binds to the NanoLuc®-bromodomain fusion protein, BRET occurs. This compound competes with the tracer for binding to the bromodomain, resulting in a dose-dependent decrease in the BRET signal.
Methodology:
-
Cell Culture and Transfection: Cells are transiently transfected with a vector expressing the NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4).
-
Cell Plating: Transfected cells are seeded into 96-well white assay plates.
-
Compound Treatment: Serial dilutions of this compound are added to the cells.
-
Tracer Addition: A specific NanoBRET™ tracer is added to the wells at a fixed concentration.
-
Substrate Addition: A Nano-Glo® Live Cell Substrate is added, which is required for the NanoLuc® luciferase to produce light.
-
BRET Measurement: The plate is read on a luminometer capable of simultaneously measuring the filtered donor and acceptor emission signals.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. IC50 values are derived by plotting the BRET ratio against the logarithm of the inhibitor concentration.
Signaling Pathway Modulation
BET proteins, particularly BRD4, are critical scaffolding proteins that recruit transcriptional machinery to specific gene promoters and enhancers. By preventing this interaction, BET inhibitors like BAY1238097 can modulate the expression of key oncogenes and pro-inflammatory genes.[2] Two of the most well-characterized signaling pathways affected are the MYC and NF-κB pathways.
Upon administration, BAY1238097 binds to the acetylated lysine recognition motifs on the bromodomains of BET proteins, which prevents the interaction between BET proteins and histones.[2] This disruption of chromatin remodeling leads to the inhibition of the expression of certain growth-promoting genes, ultimately resulting in the inhibition of tumor cell growth.[2] Gene expression profiling has shown that BAY1238097 targets the NFKB/TLR/JAK/STAT signaling pathways, as well as genes regulated by MYC and E2F1.
MYC Pathway: The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism. Its expression is frequently deregulated in cancer. BRD4 is known to be enriched at the super-enhancers that drive MYC transcription. By displacing BRD4 from these regulatory regions, BAY1238097 leads to a rapid and profound downregulation of MYC transcription.[3] This subsequently affects the expression of numerous MYC target genes, leading to cell cycle arrest and reduced proliferation in cancer cells.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active. BRD4 can bind to acetylated RelA, a key component of the NF-κB complex, thereby enhancing its transcriptional activity. Inhibition of BRD4 with compounds like BAY1238097 can disrupt this interaction, leading to the downregulation of a wide array of pro-inflammatory and anti-apoptotic NF-κB target genes.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate a representative experimental workflow and a key signaling pathway affected by this compound.
Caption: Workflow of a TR-FRET assay for BET inhibitor screening.
Caption: Inhibition of MYC transcription by BAY1238097.
References
Unraveling the Cellular Impact of BAY1238097: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The compound BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. It is crucial to note that it does not directly target the Rac family of small GTPases. This guide will first elucidate the established mechanism of action and modulated cellular pathways of BAY1238097 as a BET inhibitor. Subsequently, in recognition of the initial query's interest in Rac signaling, a comprehensive overview of the cellular pathways modulated by Rac GTPases will be provided as a separate section.
Part 1: Cellular Pathways Modulated by the BET Inhibitor BAY1238097
BAY1238097 acts as an inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histone tails, playing a critical role in the regulation of gene transcription.[1] By binding to the bromodomains of BET proteins, BAY1238097 prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes.[1]
Quantitative Data: Anti-proliferative Activity of BAY1238097
| Cell Type | Assay | Endpoint | Value (nmol/L) |
| Lymphoma-derived cell lines | Proliferation Assay | Median IC50 | 70 - 208 |
Table 1: Summary of the in vitro anti-proliferative activity of BAY1238097 in lymphoma cell lines.[2][3]
Signaling Pathways Modulated by BAY1238097
Preclinical studies in lymphoma models have demonstrated that BAY1238097 impacts several key signaling pathways that are crucial for cancer cell proliferation and survival. Gene expression profiling has revealed that BAY1238097 treatment leads to the downregulation of genes involved in:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A critical regulator of immune responses, inflammation, and cell survival.
-
TLR (Toll-like Receptor) Signaling: Involved in the innate immune system and inflammation.
-
JAK/STAT (Janus kinase/Signal transducer and activator of transcription) Pathway: A key signaling cascade for cytokines and growth factors that regulates cell proliferation, differentiation, and survival.
-
MYC-regulated Genes: The MYC oncogene is a master regulator of cell cycle progression and proliferation, and its expression is often dependent on BET protein activity.
-
E2F1-regulated Genes: E2F1 is a transcription factor that plays a crucial role in the G1/S transition of the cell cycle.
Additionally, BAY1238097 affects genes involved in cell cycle regulation and chromatin structure.[2][3]
Visualizing the Mechanism of Action of BAY1238097
Caption: Mechanism of action of BAY1238097 as a BET inhibitor.
Experimental Protocols
Cell Proliferation Assay (General Methodology)
-
Cell Culture: Lymphoma-derived cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of BAY1238097 for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and the 50% inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Gene Expression Profiling (General Methodology)
-
Treatment and RNA Extraction: Cells are treated with BAY1238097 or a vehicle control for a defined time. Total RNA is then extracted using a commercial kit.
-
Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared. High-throughput sequencing (e.g., RNA-Seq) is performed to generate gene expression data.
-
Data Analysis: Raw sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment with BAY1238097. Pathway analysis is then conducted to identify the biological pathways enriched in the set of differentially expressed genes.
Part 2: A Guide to Cellular Pathways Modulated by Rac GTPases
The Ras-related C3 botulinum toxin substrate (Rac) is a family of small GTPases, with Rac1 being the most ubiquitously expressed isoform.[4] Rac proteins act as molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state.[5] This cycling is tightly regulated by Guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of Rac.[6]
Visualizing the Rac Activation Cycle
Caption: The activation and inactivation cycle of Rac GTPases.
Major Downstream Effector Pathways of Rac1
Activated Rac-GTP interacts with a multitude of downstream effector proteins to regulate a wide array of cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[7]
-
p21-activated kinases (PAKs): These serine/threonine kinases are key effectors of Rac1 and regulate cell motility, morphology, and apoptosis.[8]
-
Phosphoinositide 3-kinases (PI3Ks): Rac1 can activate PI3Ks, which in turn activate the AKT signaling pathway, a crucial regulator of cell survival and proliferation.[8]
-
WAVE regulatory complex (WRC): This complex is activated by Rac1 and promotes actin polymerization through the Arp2/3 complex, leading to the formation of lamellipodia and cell migration.
-
IQGAP family: These scaffolding proteins interact with Rac1 and are involved in regulating cell-cell adhesion and cytoskeletal dynamics.[7]
-
Bcl-2 family proteins: Rac signaling can modulate the expression and activity of pro- and anti-apoptotic Bcl-2 family proteins, thereby influencing cell survival.[4]
Visualizing Rac1 Downstream Signaling
References
- 1. Facebook [cancer.gov]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. Inhibition of Rac GTPase signaling and downstream prosurvival Bcl-2 proteins as combination targeted therapy in MLL-AF9 leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GEFs: Dual regulation of Rac1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potent and novel inhibitors against RAC1: a Rho family GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolutionary history of effectors downstream of Cdc42 and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting effector pathways in RAC1P29S-driven malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of BAY1238097: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The compound BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. It is crucial to note that it does not directly target the Rac family of small GTPases. This guide will first elucidate the established mechanism of action and modulated cellular pathways of BAY1238097 as a BET inhibitor. Subsequently, in recognition of the initial query's interest in Rac signaling, a comprehensive overview of the cellular pathways modulated by Rac GTPases will be provided as a separate section.
Part 1: Cellular Pathways Modulated by the BET Inhibitor BAY1238097
BAY1238097 acts as an inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, playing a critical role in the regulation of gene transcription.[1] By binding to the bromodomains of BET proteins, BAY1238097 prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes.[1]
Quantitative Data: Anti-proliferative Activity of BAY1238097
| Cell Type | Assay | Endpoint | Value (nmol/L) |
| Lymphoma-derived cell lines | Proliferation Assay | Median IC50 | 70 - 208 |
Table 1: Summary of the in vitro anti-proliferative activity of BAY1238097 in lymphoma cell lines.[2][3]
Signaling Pathways Modulated by BAY1238097
Preclinical studies in lymphoma models have demonstrated that BAY1238097 impacts several key signaling pathways that are crucial for cancer cell proliferation and survival. Gene expression profiling has revealed that BAY1238097 treatment leads to the downregulation of genes involved in:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A critical regulator of immune responses, inflammation, and cell survival.
-
TLR (Toll-like Receptor) Signaling: Involved in the innate immune system and inflammation.
-
JAK/STAT (Janus kinase/Signal transducer and activator of transcription) Pathway: A key signaling cascade for cytokines and growth factors that regulates cell proliferation, differentiation, and survival.
-
MYC-regulated Genes: The MYC oncogene is a master regulator of cell cycle progression and proliferation, and its expression is often dependent on BET protein activity.
-
E2F1-regulated Genes: E2F1 is a transcription factor that plays a crucial role in the G1/S transition of the cell cycle.
Additionally, BAY1238097 affects genes involved in cell cycle regulation and chromatin structure.[2][3]
Visualizing the Mechanism of Action of BAY1238097
Caption: Mechanism of action of BAY1238097 as a BET inhibitor.
Experimental Protocols
Cell Proliferation Assay (General Methodology)
-
Cell Culture: Lymphoma-derived cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of BAY1238097 for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and the 50% inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Gene Expression Profiling (General Methodology)
-
Treatment and RNA Extraction: Cells are treated with BAY1238097 or a vehicle control for a defined time. Total RNA is then extracted using a commercial kit.
-
Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared. High-throughput sequencing (e.g., RNA-Seq) is performed to generate gene expression data.
-
Data Analysis: Raw sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment with BAY1238097. Pathway analysis is then conducted to identify the biological pathways enriched in the set of differentially expressed genes.
Part 2: A Guide to Cellular Pathways Modulated by Rac GTPases
The Ras-related C3 botulinum toxin substrate (Rac) is a family of small GTPases, with Rac1 being the most ubiquitously expressed isoform.[4] Rac proteins act as molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state.[5] This cycling is tightly regulated by Guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of Rac.[6]
Visualizing the Rac Activation Cycle
Caption: The activation and inactivation cycle of Rac GTPases.
Major Downstream Effector Pathways of Rac1
Activated Rac-GTP interacts with a multitude of downstream effector proteins to regulate a wide array of cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[7]
-
p21-activated kinases (PAKs): These serine/threonine kinases are key effectors of Rac1 and regulate cell motility, morphology, and apoptosis.[8]
-
Phosphoinositide 3-kinases (PI3Ks): Rac1 can activate PI3Ks, which in turn activate the AKT signaling pathway, a crucial regulator of cell survival and proliferation.[8]
-
WAVE regulatory complex (WRC): This complex is activated by Rac1 and promotes actin polymerization through the Arp2/3 complex, leading to the formation of lamellipodia and cell migration.
-
IQGAP family: These scaffolding proteins interact with Rac1 and are involved in regulating cell-cell adhesion and cytoskeletal dynamics.[7]
-
Bcl-2 family proteins: Rac signaling can modulate the expression and activity of pro- and anti-apoptotic Bcl-2 family proteins, thereby influencing cell survival.[4]
Visualizing Rac1 Downstream Signaling
References
- 1. Facebook [cancer.gov]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. Inhibition of Rac GTPase signaling and downstream prosurvival Bcl-2 proteins as combination targeted therapy in MLL-AF9 leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GEFs: Dual regulation of Rac1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potent and novel inhibitors against RAC1: a Rho family GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolutionary history of effectors downstream of Cdc42 and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting effector pathways in RAC1P29S-driven malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-BAY1238097 in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
(Rac)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, demonstrating significant anti-proliferative activity in various preclinical lymphoma models. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in lymphoma cell lines.
This compound functions by binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, which prevents their interaction with histones. This action disrupts chromatin remodeling and hinders the expression of key growth-promoting genes, ultimately leading to an inhibition of tumor cell growth. Preclinical studies have shown that this compound is effective against a wide range of lymphoma-derived cell lines.[1][2]
The primary mechanism of action involves the targeting of critical signaling pathways that drive the proliferation of lymphoma cells. Gene expression profiling has revealed that this compound significantly impacts the NFKB/TLR/JAK/STAT signaling pathways, as well as genes regulated by MYC and E2F1, which are involved in cell cycle regulation and chromatin structure.[1][2]
Quantitative Data Summary
The anti-proliferative effects of this compound have been documented across a variety of B-cell and T-cell lymphoma cell lines. The compound has shown a median 50% inhibitory concentration (IC50) ranging from 70 to 208 nmol/L.[1][2] The activity is notably higher in B-cell lymphomas compared to T-cell lymphomas.[3][4] While the primary effect is cytostatic, leading to a G1-S cell cycle block, apoptosis has been confirmed in a subset of cell lines.[3][4]
| Cell Line Type | Number of Cell Lines Tested | Median IC50 (nM) | Notes |
| Diffuse Large B-cell Lymphoma (DLBCL) | 27 | 208 (95% CI, 157-260) | Includes both GCB and ABC subtypes.[3][4] |
| Mantle Cell Lymphoma (MCL) | 10 | 208 (95% CI, 157-260) | |
| Splenic Marginal Zone Lymphoma | 3 | 208 (95% CI, 157-260) | |
| Anaplastic Large T-cell Lymphoma | 9 | Higher IC50 compared to B-cell lymphomas.[3][4] | (P<0.001) |
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in lymphoma cells.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro assays with this compound.
Experimental Protocols
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effect of this compound on lymphoma cells.
Materials:
-
Lymphoma cell lines (e.g., DLBCL, MCL)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture lymphoma cells to a logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed cells into 96-well plates at a density of 5,000-40,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to acclimate.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the prepared drug dilutions. Include vehicle-only controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3][4]
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/7-AAD Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Lymphoma cells treated as described in the cytotoxicity assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD or Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Collection and Washing:
-
Following the 72-hour drug treatment, collect the suspension cells from each well by gentle pipetting and transfer to microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant and wash the cell pellet with 500 µL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, single-stained cells) to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / 7-AAD-: Live cells
-
Annexin V+ / 7-AAD-: Early apoptotic cells
-
Annexin V+ / 7-AAD+: Late apoptotic/necrotic cells
-
Annexin V- / 7-AAD+: Necrotic cells
-
-
Compare the percentage of apoptotic cells in treated samples to the vehicle control.
-
References
Application Notes and Protocols for (Rac)-BAY1238097 in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
(Rac)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, demonstrating significant anti-proliferative activity in various preclinical lymphoma models. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in lymphoma cell lines.
This compound functions by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, which prevents their interaction with histones. This action disrupts chromatin remodeling and hinders the expression of key growth-promoting genes, ultimately leading to an inhibition of tumor cell growth. Preclinical studies have shown that this compound is effective against a wide range of lymphoma-derived cell lines.[1][2]
The primary mechanism of action involves the targeting of critical signaling pathways that drive the proliferation of lymphoma cells. Gene expression profiling has revealed that this compound significantly impacts the NFKB/TLR/JAK/STAT signaling pathways, as well as genes regulated by MYC and E2F1, which are involved in cell cycle regulation and chromatin structure.[1][2]
Quantitative Data Summary
The anti-proliferative effects of this compound have been documented across a variety of B-cell and T-cell lymphoma cell lines. The compound has shown a median 50% inhibitory concentration (IC50) ranging from 70 to 208 nmol/L.[1][2] The activity is notably higher in B-cell lymphomas compared to T-cell lymphomas.[3][4] While the primary effect is cytostatic, leading to a G1-S cell cycle block, apoptosis has been confirmed in a subset of cell lines.[3][4]
| Cell Line Type | Number of Cell Lines Tested | Median IC50 (nM) | Notes |
| Diffuse Large B-cell Lymphoma (DLBCL) | 27 | 208 (95% CI, 157-260) | Includes both GCB and ABC subtypes.[3][4] |
| Mantle Cell Lymphoma (MCL) | 10 | 208 (95% CI, 157-260) | |
| Splenic Marginal Zone Lymphoma | 3 | 208 (95% CI, 157-260) | |
| Anaplastic Large T-cell Lymphoma | 9 | Higher IC50 compared to B-cell lymphomas.[3][4] | (P<0.001) |
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in lymphoma cells.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro assays with this compound.
Experimental Protocols
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effect of this compound on lymphoma cells.
Materials:
-
Lymphoma cell lines (e.g., DLBCL, MCL)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture lymphoma cells to a logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed cells into 96-well plates at a density of 5,000-40,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to acclimate.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the prepared drug dilutions. Include vehicle-only controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3][4]
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/7-AAD Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Lymphoma cells treated as described in the cytotoxicity assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD or Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Collection and Washing:
-
Following the 72-hour drug treatment, collect the suspension cells from each well by gentle pipetting and transfer to microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant and wash the cell pellet with 500 µL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, single-stained cells) to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / 7-AAD-: Live cells
-
Annexin V+ / 7-AAD-: Early apoptotic cells
-
Annexin V+ / 7-AAD+: Late apoptotic/necrotic cells
-
Annexin V- / 7-AAD+: Necrotic cells
-
-
Compare the percentage of apoptotic cells in treated samples to the vehicle control.
-
References
Application Notes and Protocols for (Rac)-BAY1238097 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes such as c-MYC. By binding to the acetylated lysine (B10760008) residues on histone tails, BET proteins recruit transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. This compound competitively inhibits the binding of BET proteins to acetylated histones, thereby disrupting chromatin remodeling and downregulating the expression of growth-promoting genes, leading to anti-tumor activity. Preclinical studies have demonstrated its efficacy in various cancer models, including lymphoma, melanoma, and lung cancer.[1][2]
These application notes provide a comprehensive protocol for utilizing this compound in a subcutaneous xenograft mouse model, a widely used preclinical platform to evaluate the in vivo efficacy of novel anti-cancer agents.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by targeting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). This inhibition leads to the downregulation of critical oncogenes and the modulation of key signaling pathways implicated in cancer cell growth and survival. Gene expression profiling in lymphoma models has shown that BAY1238097 targets the NFKB/TLR/JAK/STAT signaling pathways, MYC and E2F1-regulated genes, cell cycle regulation, and chromatin structure.[1][3] The inhibition of MYC, a downstream target of BET proteins, is a key mechanism of action. This is often accompanied by the upregulation of HEXIM1, a negative regulator of transcription.
Data Presentation
The in vivo efficacy of this compound has been evaluated in several xenograft models. The data below summarizes the key findings from these preclinical studies.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Treatment Schedule | Tumor Growth Inhibition (T/C %)* | Reference |
| Diffuse Large B-Cell Lymphoma (GCB) | SU-DHL-8 | SCID | 15 mg/kg, p.o., daily | 15% (day 14) | [1] |
| Diffuse Large B-Cell Lymphoma (ABC) | OCI-LY-3 | SCID | 45 mg/kg, p.o., twice weekly | 23% (day 48) | [1] |
| Melanoma (Syngeneic) | B16/F10 | C57BL/6 | 15 mg/kg, p.o., daily | 31% (day 12) | [2] |
| Melanoma (Patient-Derived) | Dacarbazine-resistant model | Not Specified | Not Specified | 39% | [2] |
| Melanoma | LOX-IMVI | SCID | 15 mg/kg, p.o., daily | 10% (day 12) | [2] |
| Melanoma | LOX-IMVI | SCID | 45 mg/kg, p.o., q3d | 13% (day 12) | [2] |
| Non-Small Cell Lung Cancer | NCI-H1373 | Not Specified | 12 mg/kg, p.o., daily | 16% (day 15) | [2] |
| Small Cell Lung Cancer | NCI-H526 | Not Specified | 10 mg/kg, p.o., daily | 7% (day 21) | [2] |
*T/C % (Treatment/Control percentage) is a measure of anti-tumor efficacy, calculated as the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, multiplied by 100. A lower T/C value indicates greater efficacy.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a xenograft study with this compound.
Cell Culture and Preparation
-
Cell Lines: SU-DHL-8 (GCB-DLBCL) or OCI-LY-3 (ABC-DLBCL) are recommended based on published efficacy data.[1]
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: Harvest cells during the exponential growth phase. Centrifuge the cell suspension, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. Viability should be >90%.
-
Cell Concentration: Adjust the final cell concentration to 1 x 10^8 cells/mL for injection.
Animal Model and Housing
-
Animal Strain: Severe Combined Immunodeficient (SCID) mice are suitable for establishing xenografts with human lymphoma cell lines.
-
Age/Sex: Use female mice, 6-8 weeks of age.
-
Housing: House the animals in sterile, filter-topped cages with autoclaved bedding, food, and water. Maintain a 12-hour light/dark cycle.
-
Acclimatization: Allow at least one week for the animals to acclimatize to the facility before the start of the experiment.
Tumor Implantation
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Injection Site: Shave and disinfect the right flank of the mouse.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 cells) into the prepared site using a 27-gauge needle.
Drug Preparation and Administration
-
Formulation: this compound can be formulated for oral administration. A common vehicle for oral gavage consists of a suspension in a mixture of solvents. One suggested protocol is to dissolve the compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solution should be prepared fresh daily.
-
Dosing: Based on preclinical studies, a daily oral dose of 15 mg/kg or a twice-weekly dose of 45 mg/kg has been shown to be effective and well-tolerated.[1]
-
Administration: Administer the formulated drug or vehicle control via oral gavage using a ball-tipped gavage needle. The volume should be adjusted based on the mouse's body weight (typically 10 mL/kg).
Monitoring and Efficacy Assessment
-
Tumor Growth: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of general health and potential drug toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in behavior, posture, or activity.
-
Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or if the animals show signs of excessive toxicity (e.g., >20% body weight loss). At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Important Considerations
-
Toxicity: While preclinical studies in mice showed good tolerability at efficacious doses, a first-in-human Phase I clinical trial of BAY1238097 was prematurely terminated due to unexpected toxicities at doses below the targeted therapeutic exposure. This highlights the importance of careful monitoring for any adverse effects in animal models.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Data Interpretation: The subcutaneous xenograft model is a valuable tool but has limitations. The tumor microenvironment may not fully recapitulate that of human tumors. Therefore, results should be interpreted in the context of a broader preclinical data package.
By following these detailed application notes and protocols, researchers can effectively utilize this compound in xenograft mouse models to further investigate its anti-cancer properties and potential for clinical development.
References
Application Notes and Protocols for (Rac)-BAY1238097 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes such as c-MYC. By binding to the acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. This compound competitively inhibits the binding of BET proteins to acetylated histones, thereby disrupting chromatin remodeling and downregulating the expression of growth-promoting genes, leading to anti-tumor activity. Preclinical studies have demonstrated its efficacy in various cancer models, including lymphoma, melanoma, and lung cancer.[1][2]
These application notes provide a comprehensive protocol for utilizing this compound in a subcutaneous xenograft mouse model, a widely used preclinical platform to evaluate the in vivo efficacy of novel anti-cancer agents.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by targeting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). This inhibition leads to the downregulation of critical oncogenes and the modulation of key signaling pathways implicated in cancer cell growth and survival. Gene expression profiling in lymphoma models has shown that BAY1238097 targets the NFKB/TLR/JAK/STAT signaling pathways, MYC and E2F1-regulated genes, cell cycle regulation, and chromatin structure.[1][3] The inhibition of MYC, a downstream target of BET proteins, is a key mechanism of action. This is often accompanied by the upregulation of HEXIM1, a negative regulator of transcription.
Data Presentation
The in vivo efficacy of this compound has been evaluated in several xenograft models. The data below summarizes the key findings from these preclinical studies.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Treatment Schedule | Tumor Growth Inhibition (T/C %)* | Reference |
| Diffuse Large B-Cell Lymphoma (GCB) | SU-DHL-8 | SCID | 15 mg/kg, p.o., daily | 15% (day 14) | [1] |
| Diffuse Large B-Cell Lymphoma (ABC) | OCI-LY-3 | SCID | 45 mg/kg, p.o., twice weekly | 23% (day 48) | [1] |
| Melanoma (Syngeneic) | B16/F10 | C57BL/6 | 15 mg/kg, p.o., daily | 31% (day 12) | [2] |
| Melanoma (Patient-Derived) | Dacarbazine-resistant model | Not Specified | Not Specified | 39% | [2] |
| Melanoma | LOX-IMVI | SCID | 15 mg/kg, p.o., daily | 10% (day 12) | [2] |
| Melanoma | LOX-IMVI | SCID | 45 mg/kg, p.o., q3d | 13% (day 12) | [2] |
| Non-Small Cell Lung Cancer | NCI-H1373 | Not Specified | 12 mg/kg, p.o., daily | 16% (day 15) | [2] |
| Small Cell Lung Cancer | NCI-H526 | Not Specified | 10 mg/kg, p.o., daily | 7% (day 21) | [2] |
*T/C % (Treatment/Control percentage) is a measure of anti-tumor efficacy, calculated as the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, multiplied by 100. A lower T/C value indicates greater efficacy.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a xenograft study with this compound.
Cell Culture and Preparation
-
Cell Lines: SU-DHL-8 (GCB-DLBCL) or OCI-LY-3 (ABC-DLBCL) are recommended based on published efficacy data.[1]
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: Harvest cells during the exponential growth phase. Centrifuge the cell suspension, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. Viability should be >90%.
-
Cell Concentration: Adjust the final cell concentration to 1 x 10^8 cells/mL for injection.
Animal Model and Housing
-
Animal Strain: Severe Combined Immunodeficient (SCID) mice are suitable for establishing xenografts with human lymphoma cell lines.
-
Age/Sex: Use female mice, 6-8 weeks of age.
-
Housing: House the animals in sterile, filter-topped cages with autoclaved bedding, food, and water. Maintain a 12-hour light/dark cycle.
-
Acclimatization: Allow at least one week for the animals to acclimatize to the facility before the start of the experiment.
Tumor Implantation
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Injection Site: Shave and disinfect the right flank of the mouse.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 cells) into the prepared site using a 27-gauge needle.
Drug Preparation and Administration
-
Formulation: this compound can be formulated for oral administration. A common vehicle for oral gavage consists of a suspension in a mixture of solvents. One suggested protocol is to dissolve the compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solution should be prepared fresh daily.
-
Dosing: Based on preclinical studies, a daily oral dose of 15 mg/kg or a twice-weekly dose of 45 mg/kg has been shown to be effective and well-tolerated.[1]
-
Administration: Administer the formulated drug or vehicle control via oral gavage using a ball-tipped gavage needle. The volume should be adjusted based on the mouse's body weight (typically 10 mL/kg).
Monitoring and Efficacy Assessment
-
Tumor Growth: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of general health and potential drug toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in behavior, posture, or activity.
-
Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or if the animals show signs of excessive toxicity (e.g., >20% body weight loss). At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Important Considerations
-
Toxicity: While preclinical studies in mice showed good tolerability at efficacious doses, a first-in-human Phase I clinical trial of BAY1238097 was prematurely terminated due to unexpected toxicities at doses below the targeted therapeutic exposure. This highlights the importance of careful monitoring for any adverse effects in animal models.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Data Interpretation: The subcutaneous xenograft model is a valuable tool but has limitations. The tumor microenvironment may not fully recapitulate that of human tumors. Therefore, results should be interpreted in the context of a broader preclinical data package.
By following these detailed application notes and protocols, researchers can effectively utilize this compound in xenograft mouse models to further investigate its anti-cancer properties and potential for clinical development.
References
Application Notes and Protocols for (Rac)-BAY1238097 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with demonstrated anti-tumor activity in preclinical models of various cancers, including lymphoma and melanoma.[1][2][3] As a BET inhibitor, this compound functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of key oncogenes such as MYC.[4][5] This document provides detailed application notes and protocols for the recommended dosage and administration of this compound for in vivo studies, based on available preclinical data.
Mechanism of Action
This compound exerts its therapeutic effects by disrupting the interaction between BET proteins (primarily BRD4) and acetylated histones, a critical step in the transcriptional activation of genes involved in cell proliferation and survival.[4][5] This inhibition leads to the downregulation of key oncogenic signaling pathways, most notably the MYC and NF-κB pathways.
MYC Pathway Inhibition: BRD4 plays a crucial role in the transcription of the MYC oncogene by binding to its promoter and enhancer regions, and recruiting the transcriptional machinery necessary for its expression.[4][6][7] By displacing BRD4 from these regulatory regions, this compound effectively suppresses MYC transcription, leading to cell cycle arrest and apoptosis in MYC-dependent cancer cells.[4][5]
NF-κB Pathway Inhibition: In the NF-κB signaling pathway, the RelA/p65 subunit is acetylated, which allows for the recruitment of BRD4.[2][8][9] This interaction is important for the transcriptional activation of NF-κB target genes, which are involved in inflammation and cell survival. This compound can disrupt this interaction, thereby inhibiting the pro-survival and pro-inflammatory functions of the NF-κB pathway.[8][10]
Recommended In Vivo Dosage
The recommended dosage of this compound for in vivo studies in mice varies depending on the tumor model and the dosing schedule. Preclinical studies in diffuse large B-cell lymphoma (DLBCL) and melanoma models have established effective oral dosage regimens.
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Reference |
| SCID Mice | Germinal Center B-cell like (GCB) DLBCL (SU-DHL-8 xenograft) | 15 mg/kg | Oral (p.o.) | Daily | Bernasconi et al. |
| SCID Mice | Activated B-cell like (ABC) DLBCL (OCI-LY-3 xenograft) | 45 mg/kg | Oral (p.o.) | Twice weekly | Bernasconi et al. |
| Patient-Derived Xenograft (PDX) | BRAF wild-type Melanoma | 7.5 mg/kg | Oral (p.o.) | Daily | Haendler et al.[2] |
Experimental Protocols
Formulation of this compound for Oral Administration
This compound is a poorly water-soluble compound. Therefore, a suitable vehicle is required for its oral administration in preclinical models. The following are examples of vehicle formulations that can be used for oral gavage in mice. Investigators should perform their own solubility and stability studies.
Formulation Option 1: DMSO/PEG300/Tween-80/Saline
This formulation is suitable for achieving a clear solution for oral administration.
-
Components:
-
10% Dimethyl sulfoxide (B87167) (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Polysorbate 80 (Tween-80)
-
45% Saline
-
-
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Add the DMSO to the compound and vortex or sonicate until fully dissolved.
-
Add the PEG300 and vortex to mix.
-
Add the Tween-80 and vortex to mix.
-
Finally, add the saline and vortex thoroughly to obtain a clear, homogenous solution.
-
Formulation Option 2: DMSO/SBE-β-CD/Saline
This formulation utilizes a cyclodextrin (B1172386) to improve solubility.
-
Components:
-
10% Dimethyl sulfoxide (DMSO)
-
90% of a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
-
Preparation Protocol:
-
Prepare a 20% SBE-β-CD solution in saline.
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO.
-
Add the 20% SBE-β-CD solution to the DMSO-drug mixture and vortex until a clear solution is formed.
-
Formulation Option 3: DMSO/Corn Oil
For a lipid-based formulation.
-
Components:
-
10% Dimethyl sulfoxide (DMSO)
-
90% Corn Oil
-
-
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO.
-
Add the corn oil to the DMSO-drug mixture and vortex thoroughly.
-
In Vivo Administration Protocol (Oral Gavage)
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
-
Dosage Calculation: Calculate the required volume of the drug formulation to be administered to each mouse based on its body weight and the desired dose (mg/kg). A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Administration:
-
Gently restrain the mouse.
-
Insert a sterile, ball-tipped oral gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Monitoring: Monitor the animals regularly for tumor growth, body weight changes, and any signs of toxicity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-BAY1238097 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with demonstrated anti-tumor activity in preclinical models of various cancers, including lymphoma and melanoma.[1][2][3] As a BET inhibitor, this compound functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of key oncogenes such as MYC.[4][5] This document provides detailed application notes and protocols for the recommended dosage and administration of this compound for in vivo studies, based on available preclinical data.
Mechanism of Action
This compound exerts its therapeutic effects by disrupting the interaction between BET proteins (primarily BRD4) and acetylated histones, a critical step in the transcriptional activation of genes involved in cell proliferation and survival.[4][5] This inhibition leads to the downregulation of key oncogenic signaling pathways, most notably the MYC and NF-κB pathways.
MYC Pathway Inhibition: BRD4 plays a crucial role in the transcription of the MYC oncogene by binding to its promoter and enhancer regions, and recruiting the transcriptional machinery necessary for its expression.[4][6][7] By displacing BRD4 from these regulatory regions, this compound effectively suppresses MYC transcription, leading to cell cycle arrest and apoptosis in MYC-dependent cancer cells.[4][5]
NF-κB Pathway Inhibition: In the NF-κB signaling pathway, the RelA/p65 subunit is acetylated, which allows for the recruitment of BRD4.[2][8][9] This interaction is important for the transcriptional activation of NF-κB target genes, which are involved in inflammation and cell survival. This compound can disrupt this interaction, thereby inhibiting the pro-survival and pro-inflammatory functions of the NF-κB pathway.[8][10]
Recommended In Vivo Dosage
The recommended dosage of this compound for in vivo studies in mice varies depending on the tumor model and the dosing schedule. Preclinical studies in diffuse large B-cell lymphoma (DLBCL) and melanoma models have established effective oral dosage regimens.
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Reference |
| SCID Mice | Germinal Center B-cell like (GCB) DLBCL (SU-DHL-8 xenograft) | 15 mg/kg | Oral (p.o.) | Daily | Bernasconi et al. |
| SCID Mice | Activated B-cell like (ABC) DLBCL (OCI-LY-3 xenograft) | 45 mg/kg | Oral (p.o.) | Twice weekly | Bernasconi et al. |
| Patient-Derived Xenograft (PDX) | BRAF wild-type Melanoma | 7.5 mg/kg | Oral (p.o.) | Daily | Haendler et al.[2] |
Experimental Protocols
Formulation of this compound for Oral Administration
This compound is a poorly water-soluble compound. Therefore, a suitable vehicle is required for its oral administration in preclinical models. The following are examples of vehicle formulations that can be used for oral gavage in mice. Investigators should perform their own solubility and stability studies.
Formulation Option 1: DMSO/PEG300/Tween-80/Saline
This formulation is suitable for achieving a clear solution for oral administration.
-
Components:
-
10% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Polysorbate 80 (Tween-80)
-
45% Saline
-
-
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Add the DMSO to the compound and vortex or sonicate until fully dissolved.
-
Add the PEG300 and vortex to mix.
-
Add the Tween-80 and vortex to mix.
-
Finally, add the saline and vortex thoroughly to obtain a clear, homogenous solution.
-
Formulation Option 2: DMSO/SBE-β-CD/Saline
This formulation utilizes a cyclodextrin to improve solubility.
-
Components:
-
10% Dimethyl sulfoxide (DMSO)
-
90% of a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
-
Preparation Protocol:
-
Prepare a 20% SBE-β-CD solution in saline.
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO.
-
Add the 20% SBE-β-CD solution to the DMSO-drug mixture and vortex until a clear solution is formed.
-
Formulation Option 3: DMSO/Corn Oil
For a lipid-based formulation.
-
Components:
-
10% Dimethyl sulfoxide (DMSO)
-
90% Corn Oil
-
-
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO.
-
Add the corn oil to the DMSO-drug mixture and vortex thoroughly.
-
In Vivo Administration Protocol (Oral Gavage)
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
-
Dosage Calculation: Calculate the required volume of the drug formulation to be administered to each mouse based on its body weight and the desired dose (mg/kg). A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Administration:
-
Gently restrain the mouse.
-
Insert a sterile, ball-tipped oral gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Monitoring: Monitor the animals regularly for tumor growth, body weight changes, and any signs of toxicity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-BAY1238097 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility, preparation, and application of the BET (Bromodomain and Extra-Terminal) inhibitor, (Rac)-BAY1238097, in a cell culture setting. The information is intended to guide researchers in accurately preparing the compound and in designing and executing key in vitro experiments.
Compound Information and Solubility
This compound is a potent inhibitor of the BET family of proteins, with a reported IC₅₀ of 1.02 μM for BRD4.[1] It functions by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby preventing the interaction between BET proteins and acetylated histones. This action disrupts the transcriptional regulation of key oncogenes and cell cycle regulators.
Solubility Data:
The solubility of this compound in common laboratory solvents is summarized below. It is crucial to use high-quality, anhydrous solvents, particularly for DMSO, as its hygroscopic nature can impact solubility.[1]
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 150 mg/mL | 332.18 mM | Ultrasonic treatment may be required to fully dissolve the compound.[1] |
| Ethanol | Insoluble / Poorly Soluble | Not Recommended | Data not widely available; generally not the primary solvent for this class of compounds. |
| Water | Insoluble / Poorly Soluble | Not Recommended | Not suitable for preparing stock solutions. |
| 10% DMSO in Saline | ≥ 2.5 mg/mL | ≥ 5.54 mM | Co-solvent formulations are available for in vivo studies and can be adapted if necessary.[1] |
Preparation of Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, pyrogen-free water or Phosphate Buffered Saline (PBS)
-
Complete cell culture medium appropriate for the cell line
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.516 mg of the compound (Molecular Weight: 451.6 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If precipitation or cloudiness persists, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
It is critical to avoid precipitation of the compound when diluting the DMSO stock into aqueous culture medium. The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[2][3]
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve the desired final concentration, perform serial dilutions of the DMSO stock in complete cell culture medium. It is best to add the DMSO stock directly to the media with immediate and thorough mixing.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of complete culture medium. This results in a 100 µM intermediate solution in 1% DMSO.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium in your experimental well/plate to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
-
-
Direct Dilution: For higher final concentrations, you may add the stock solution directly to the final volume of media. However, ensure the final DMSO concentration remains non-toxic. For example, adding 1 µL of a 10 mM stock to 1 mL of media results in a 10 µM final concentration and a 0.1% DMSO concentration.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment.
Signaling Pathway and Mechanism of Action
This compound acts as a BET inhibitor. BET proteins, particularly BRD4, are "epigenetic readers" that bind to acetylated lysine (B10760008) residues on histones and transcription factors. This binding recruits transcriptional machinery to the promoters and enhancers of target genes, including critical oncogenes like MYC and components of the NF-κB pathway. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the transcriptional repression of these target genes. This results in cell cycle arrest and induction of apoptosis in susceptible cancer cells.[4][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Kinase and BET Inhibitors Together Clamp Inhibition of PI3K Signaling and Overcome Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-BAY1238097 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility, preparation, and application of the BET (Bromodomain and Extra-Terminal) inhibitor, (Rac)-BAY1238097, in a cell culture setting. The information is intended to guide researchers in accurately preparing the compound and in designing and executing key in vitro experiments.
Compound Information and Solubility
This compound is a potent inhibitor of the BET family of proteins, with a reported IC₅₀ of 1.02 μM for BRD4.[1] It functions by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby preventing the interaction between BET proteins and acetylated histones. This action disrupts the transcriptional regulation of key oncogenes and cell cycle regulators.
Solubility Data:
The solubility of this compound in common laboratory solvents is summarized below. It is crucial to use high-quality, anhydrous solvents, particularly for DMSO, as its hygroscopic nature can impact solubility.[1]
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 150 mg/mL | 332.18 mM | Ultrasonic treatment may be required to fully dissolve the compound.[1] |
| Ethanol | Insoluble / Poorly Soluble | Not Recommended | Data not widely available; generally not the primary solvent for this class of compounds. |
| Water | Insoluble / Poorly Soluble | Not Recommended | Not suitable for preparing stock solutions. |
| 10% DMSO in Saline | ≥ 2.5 mg/mL | ≥ 5.54 mM | Co-solvent formulations are available for in vivo studies and can be adapted if necessary.[1] |
Preparation of Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, pyrogen-free water or Phosphate Buffered Saline (PBS)
-
Complete cell culture medium appropriate for the cell line
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.516 mg of the compound (Molecular Weight: 451.6 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If precipitation or cloudiness persists, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
It is critical to avoid precipitation of the compound when diluting the DMSO stock into aqueous culture medium. The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[2][3]
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve the desired final concentration, perform serial dilutions of the DMSO stock in complete cell culture medium. It is best to add the DMSO stock directly to the media with immediate and thorough mixing.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of complete culture medium. This results in a 100 µM intermediate solution in 1% DMSO.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium in your experimental well/plate to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
-
-
Direct Dilution: For higher final concentrations, you may add the stock solution directly to the final volume of media. However, ensure the final DMSO concentration remains non-toxic. For example, adding 1 µL of a 10 mM stock to 1 mL of media results in a 10 µM final concentration and a 0.1% DMSO concentration.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment.
Signaling Pathway and Mechanism of Action
This compound acts as a BET inhibitor. BET proteins, particularly BRD4, are "epigenetic readers" that bind to acetylated lysine residues on histones and transcription factors. This binding recruits transcriptional machinery to the promoters and enhancers of target genes, including critical oncogenes like MYC and components of the NF-κB pathway. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the transcriptional repression of these target genes. This results in cell cycle arrest and induction of apoptosis in susceptible cancer cells.[4][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Kinase and BET Inhibitors Together Clamp Inhibition of PI3K Signaling and Overcome Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following (Rac)-BAY1238097 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1]. These proteins are epigenetic readers that play a crucial role in the regulation of gene expression by binding to acetylated lysine (B10760008) residues on histones and transcription factors[1][2]. By competitively binding to the acetylated lysine recognition motifs of BET bromodomains, this compound disrupts chromatin remodeling and prevents the transcription of key genes involved in cell proliferation, survival, and oncogenesis[1].
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, particularly in hematological malignancies like lymphoma[3]. Gene expression profiling has been instrumental in elucidating the mechanism of action of this compound, revealing its impact on critical signaling pathways and cellular processes[3]. These application notes provide a comprehensive overview of the expected gene expression changes following this compound treatment and detailed protocols for performing such analyses.
Mechanism of Action and Key Signaling Pathways
This compound treatment leads to significant alterations in the transcriptional landscape of cancer cells. The primary mechanism involves the inhibition of BET protein function, which in turn downregulates the expression of key oncogenes and pro-survival genes.
Affected Signaling Pathways:
-
MYC and E2F1 Signaling: this compound has been shown to downregulate the expression of the MYC oncogene and E2F1 target genes, which are critical drivers of cell cycle progression and proliferation[3].
-
NF-κB, TLR, JAK/STAT Signaling: Gene expression studies have revealed that this compound targets the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), Toll-like receptor (TLR), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways, all of which are implicated in inflammation, immunity, and cancer cell survival[3].
-
Cell Cycle Regulation: The compound affects the expression of genes that control the cell cycle, leading to cell cycle arrest, typically at the G1/S phase[4].
-
Chromatin Structure: As a direct consequence of its mechanism, this compound influences the expression of genes involved in maintaining chromatin structure[3].
A diagram illustrating the mechanism of action of this compound is provided below.
Caption: Mechanism of action of this compound.
Expected Gene Expression Changes
Treatment with this compound is expected to cause a significant downregulation of genes regulated by BET proteins, particularly those with super-enhancers. The following tables summarize the anticipated changes in gene expression based on preclinical studies of this compound and other BET inhibitors.
Table 1: Downregulated Genes and Pathways Following this compound Treatment
| Gene/Pathway | Function | Expected Fold Change | Reference |
| MYC | Oncogenic transcription factor, cell cycle progression, proliferation | Significant Downregulation | [3][4] |
| E2F1 Targets | Cell cycle regulation, DNA synthesis | Downregulation | [3] |
| BCL2 | Anti-apoptotic protein | Downregulation | |
| NF-κB Targets | Inflammation, cell survival | Downregulation | [3] |
| JAK/STAT Pathway | Signal transduction, cell growth, apoptosis | Downregulation | [3] |
| TLR Pathway | Innate immunity, inflammation | Downregulation | [3] |
| CDK4/6 | Cell cycle kinases | Downregulation |
Table 2: Upregulated Genes and Pathways Following this compound Treatment
| Gene/Pathway | Function | Expected Fold Change | Reference |
| HEXIM1 | Negative regulator of transcription | Upregulation | [5] |
| p21 (CDKN1A) | Cell cycle inhibitor | Upregulation | |
| Apoptosis-related genes | Pro-apoptotic factors (e.g., BIM, BAX) | Upregulation |
Experimental Protocols
To analyze the gene expression changes induced by this compound, several robust methods can be employed. The choice of method will depend on the specific research question, the number of genes to be analyzed, and the available resources.
Experimental Workflow for Gene Expression Analysis
The general workflow for analyzing gene expression changes after drug treatment is outlined below.
Caption: General workflow for gene expression analysis.
Protocol 1: RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the transcriptome.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 12, 24 hours).
- Harvest cells and proceed immediately to RNA isolation or snap-freeze in liquid nitrogen for storage at -80°C.
2. RNA Isolation:
- Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Include an on-column DNase digestion step to remove any contaminating genomic DNA.
3. RNA Quality and Quantity Assessment:
- Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
- Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality sequencing data.
4. Library Preparation and Sequencing:
- Prepare sequencing libraries from total RNA using a suitable kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
- Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
5. Data Analysis:
- Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
- Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
- Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between treated and control samples.
- Pathway and Functional Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID or Metascape to identify enriched biological pathways and functions.
Protocol 2: Quantitative Real-Time PCR (qPCR)
qPCR is a targeted approach used to validate the findings from RNA-Seq or to analyze the expression of a small number of genes of interest.
1. Cell Culture, Treatment, and RNA Isolation:
- Follow steps 1 and 2 from the RNA-Seq protocol.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.
3. Primer Design and Validation:
- Design primers specific to your genes of interest and a reference (housekeeping) gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
- Validate primer efficiency by running a standard curve.
4. qPCR Reaction:
- Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers.
- Run the reaction on a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene in each sample.
- Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
- Calculate the fold change in gene expression using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
Protocol 3: Microarray Analysis
Microarrays allow for the high-throughput analysis of thousands of pre-defined transcripts simultaneously.
1. Cell Culture, Treatment, and RNA Isolation:
- Follow steps 1 and 2 from the RNA-Seq protocol.
2. RNA Labeling and Fragmentation:
- Synthesize and label cDNA or cRNA from the isolated RNA using a labeling kit compatible with the chosen microarray platform (e.g., Affymetrix, Agilent).
- Fragment the labeled nucleic acids to the appropriate size for hybridization.
3. Hybridization:
- Hybridize the fragmented and labeled samples to the microarray chip in a hybridization oven according to the manufacturer's protocol.
4. Washing and Staining:
- Wash the microarray to remove non-specifically bound probes.
- Stain the hybridized probes with a fluorescent dye.
5. Scanning and Data Extraction:
- Scan the microarray using a high-resolution scanner to generate an image file.
- Use the manufacturer's software to extract the raw signal intensity data.
6. Data Analysis:
- Normalization: Normalize the raw data to correct for systematic variations between arrays (e.g., using RMA or quantile normalization).
- Differential Expression Analysis: Use statistical methods (e.g., t-test, ANOVA) to identify genes with significant changes in expression between treated and control groups.
- Pathway and Functional Analysis: Similar to RNA-Seq, use pathway analysis tools to interpret the biological significance of the differentially expressed genes.
Conclusion
The analysis of gene expression following treatment with this compound provides critical insights into its therapeutic mechanism and potential biomarkers of response. The protocols outlined in these application notes offer robust and reliable methods for conducting such studies. By understanding the transcriptional consequences of BET inhibition, researchers and drug developers can advance the clinical development of this compound and other epigenetic modulators for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. BET and HDAC inhibitors induce similar genes and biological effects and synergize to kill in Myc-induced murine lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Inhibitors Induce p53-Independent Growth Arrest in HCT116 Cells via Epigenetic Control of the E2F1/c-MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following (Rac)-BAY1238097 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1]. These proteins are epigenetic readers that play a crucial role in the regulation of gene expression by binding to acetylated lysine residues on histones and transcription factors[1][2]. By competitively binding to the acetylated lysine recognition motifs of BET bromodomains, this compound disrupts chromatin remodeling and prevents the transcription of key genes involved in cell proliferation, survival, and oncogenesis[1].
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, particularly in hematological malignancies like lymphoma[3]. Gene expression profiling has been instrumental in elucidating the mechanism of action of this compound, revealing its impact on critical signaling pathways and cellular processes[3]. These application notes provide a comprehensive overview of the expected gene expression changes following this compound treatment and detailed protocols for performing such analyses.
Mechanism of Action and Key Signaling Pathways
This compound treatment leads to significant alterations in the transcriptional landscape of cancer cells. The primary mechanism involves the inhibition of BET protein function, which in turn downregulates the expression of key oncogenes and pro-survival genes.
Affected Signaling Pathways:
-
MYC and E2F1 Signaling: this compound has been shown to downregulate the expression of the MYC oncogene and E2F1 target genes, which are critical drivers of cell cycle progression and proliferation[3].
-
NF-κB, TLR, JAK/STAT Signaling: Gene expression studies have revealed that this compound targets the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), Toll-like receptor (TLR), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways, all of which are implicated in inflammation, immunity, and cancer cell survival[3].
-
Cell Cycle Regulation: The compound affects the expression of genes that control the cell cycle, leading to cell cycle arrest, typically at the G1/S phase[4].
-
Chromatin Structure: As a direct consequence of its mechanism, this compound influences the expression of genes involved in maintaining chromatin structure[3].
A diagram illustrating the mechanism of action of this compound is provided below.
Caption: Mechanism of action of this compound.
Expected Gene Expression Changes
Treatment with this compound is expected to cause a significant downregulation of genes regulated by BET proteins, particularly those with super-enhancers. The following tables summarize the anticipated changes in gene expression based on preclinical studies of this compound and other BET inhibitors.
Table 1: Downregulated Genes and Pathways Following this compound Treatment
| Gene/Pathway | Function | Expected Fold Change | Reference |
| MYC | Oncogenic transcription factor, cell cycle progression, proliferation | Significant Downregulation | [3][4] |
| E2F1 Targets | Cell cycle regulation, DNA synthesis | Downregulation | [3] |
| BCL2 | Anti-apoptotic protein | Downregulation | |
| NF-κB Targets | Inflammation, cell survival | Downregulation | [3] |
| JAK/STAT Pathway | Signal transduction, cell growth, apoptosis | Downregulation | [3] |
| TLR Pathway | Innate immunity, inflammation | Downregulation | [3] |
| CDK4/6 | Cell cycle kinases | Downregulation |
Table 2: Upregulated Genes and Pathways Following this compound Treatment
| Gene/Pathway | Function | Expected Fold Change | Reference |
| HEXIM1 | Negative regulator of transcription | Upregulation | [5] |
| p21 (CDKN1A) | Cell cycle inhibitor | Upregulation | |
| Apoptosis-related genes | Pro-apoptotic factors (e.g., BIM, BAX) | Upregulation |
Experimental Protocols
To analyze the gene expression changes induced by this compound, several robust methods can be employed. The choice of method will depend on the specific research question, the number of genes to be analyzed, and the available resources.
Experimental Workflow for Gene Expression Analysis
The general workflow for analyzing gene expression changes after drug treatment is outlined below.
Caption: General workflow for gene expression analysis.
Protocol 1: RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the transcriptome.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 12, 24 hours).
- Harvest cells and proceed immediately to RNA isolation or snap-freeze in liquid nitrogen for storage at -80°C.
2. RNA Isolation:
- Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Include an on-column DNase digestion step to remove any contaminating genomic DNA.
3. RNA Quality and Quantity Assessment:
- Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
- Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality sequencing data.
4. Library Preparation and Sequencing:
- Prepare sequencing libraries from total RNA using a suitable kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
- Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
5. Data Analysis:
- Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
- Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
- Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between treated and control samples.
- Pathway and Functional Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID or Metascape to identify enriched biological pathways and functions.
Protocol 2: Quantitative Real-Time PCR (qPCR)
qPCR is a targeted approach used to validate the findings from RNA-Seq or to analyze the expression of a small number of genes of interest.
1. Cell Culture, Treatment, and RNA Isolation:
- Follow steps 1 and 2 from the RNA-Seq protocol.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.
3. Primer Design and Validation:
- Design primers specific to your genes of interest and a reference (housekeeping) gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
- Validate primer efficiency by running a standard curve.
4. qPCR Reaction:
- Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers.
- Run the reaction on a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene in each sample.
- Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
- Calculate the fold change in gene expression using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
Protocol 3: Microarray Analysis
Microarrays allow for the high-throughput analysis of thousands of pre-defined transcripts simultaneously.
1. Cell Culture, Treatment, and RNA Isolation:
- Follow steps 1 and 2 from the RNA-Seq protocol.
2. RNA Labeling and Fragmentation:
- Synthesize and label cDNA or cRNA from the isolated RNA using a labeling kit compatible with the chosen microarray platform (e.g., Affymetrix, Agilent).
- Fragment the labeled nucleic acids to the appropriate size for hybridization.
3. Hybridization:
- Hybridize the fragmented and labeled samples to the microarray chip in a hybridization oven according to the manufacturer's protocol.
4. Washing and Staining:
- Wash the microarray to remove non-specifically bound probes.
- Stain the hybridized probes with a fluorescent dye.
5. Scanning and Data Extraction:
- Scan the microarray using a high-resolution scanner to generate an image file.
- Use the manufacturer's software to extract the raw signal intensity data.
6. Data Analysis:
- Normalization: Normalize the raw data to correct for systematic variations between arrays (e.g., using RMA or quantile normalization).
- Differential Expression Analysis: Use statistical methods (e.g., t-test, ANOVA) to identify genes with significant changes in expression between treated and control groups.
- Pathway and Functional Analysis: Similar to RNA-Seq, use pathway analysis tools to interpret the biological significance of the differentially expressed genes.
Conclusion
The analysis of gene expression following treatment with this compound provides critical insights into its therapeutic mechanism and potential biomarkers of response. The protocols outlined in these application notes offer robust and reliable methods for conducting such studies. By understanding the transcriptional consequences of BET inhibition, researchers and drug developers can advance the clinical development of this compound and other epigenetic modulators for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. BET and HDAC inhibitors induce similar genes and biological effects and synergize to kill in Myc-induced murine lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Inhibitors Induce p53-Independent Growth Arrest in HCT116 Cells via Epigenetic Control of the E2F1/c-MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Synergy of (Rac)-BAY1238097 with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BAY1238097 is a novel and potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are key epigenetic readers involved in the regulation of gene transcription.[1][2] By binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), BAY1238097 prevents their interaction with acetylated histones, thereby disrupting critical transcriptional programs that drive cancer cell proliferation and survival.[1][3] Preclinical studies have demonstrated its anti-proliferative activity in various lymphoma models, where it has been shown to target the NFKB/TLR/JAK/STAT signaling pathways and MYC-regulated genes.[2][4]
Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. Emerging preclinical evidence indicates that this compound exhibits synergistic effects when combined with other targeted agents. Specifically, in vitro studies have shown synergism with EZH2 inhibitors, mTOR inhibitors, and BTK inhibitors in lymphoma cell lines.[2][4] This document provides detailed protocols for assessing the synergistic potential of this compound with these and other classes of drugs, utilizing established methodologies such as the checkerboard assay and Combination Index (CI) analysis.
Key Signaling Pathways
Understanding the signaling pathways targeted by each agent is crucial for designing rational drug combinations. This compound, as a BET inhibitor, primarily impacts gene transcription. Its synergistic partners—EZH2, mTOR, and BTK inhibitors—target distinct but often interconnected pathways crucial for cancer cell survival.
Experimental Protocol: Synergy Assessment in Lymphoma Cell Lines
This protocol outlines the steps to evaluate the synergistic effects of this compound in combination with another drug using a checkerboard assay and subsequent calculation of the Combination Index.
Materials
-
Lymphoma cell lines (e.g., DLBCL lines like TMD8, SU-DHL-6)
-
RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Partner drug (e.g., EZH2i, mTORi, BTKi; stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or MTS)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Synergy of (Rac)-BAY1238097 with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BAY1238097 is a novel and potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are key epigenetic readers involved in the regulation of gene transcription.[1][2] By binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), BAY1238097 prevents their interaction with acetylated histones, thereby disrupting critical transcriptional programs that drive cancer cell proliferation and survival.[1][3] Preclinical studies have demonstrated its anti-proliferative activity in various lymphoma models, where it has been shown to target the NFKB/TLR/JAK/STAT signaling pathways and MYC-regulated genes.[2][4]
Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. Emerging preclinical evidence indicates that this compound exhibits synergistic effects when combined with other targeted agents. Specifically, in vitro studies have shown synergism with EZH2 inhibitors, mTOR inhibitors, and BTK inhibitors in lymphoma cell lines.[2][4] This document provides detailed protocols for assessing the synergistic potential of this compound with these and other classes of drugs, utilizing established methodologies such as the checkerboard assay and Combination Index (CI) analysis.
Key Signaling Pathways
Understanding the signaling pathways targeted by each agent is crucial for designing rational drug combinations. This compound, as a BET inhibitor, primarily impacts gene transcription. Its synergistic partners—EZH2, mTOR, and BTK inhibitors—target distinct but often interconnected pathways crucial for cancer cell survival.
Experimental Protocol: Synergy Assessment in Lymphoma Cell Lines
This protocol outlines the steps to evaluate the synergistic effects of this compound in combination with another drug using a checkerboard assay and subsequent calculation of the Combination Index.
Materials
-
Lymphoma cell lines (e.g., DLBCL lines like TMD8, SU-DHL-6)
-
RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Partner drug (e.g., EZH2i, mTORi, BTKi; stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or MTS)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing BRD4 Target Engagement by BAY1238097 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator, making it a significant target in cancer therapy and other diseases.[1][2][3] BAY1238097 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, including BRD4.[4][5] It functions by binding to the acetylated lysine (B10760008) recognition motifs of BRD4's bromodomains, thereby preventing its interaction with histones and disrupting chromatin remodeling and the expression of growth-promoting genes.[2][4]
These application notes provide detailed protocols for assessing the target engagement of BRD4 by BAY1238097 in a cellular context using Western blot-based methods. Two primary approaches are described: the Cellular Thermal Shift Assay (CETSA) for direct evidence of target binding, and cell fractionation to analyze the inhibitor's effect on the chromatin association of BRD4. Additionally, a standard Western blot protocol to detect the downstream effects on c-Myc expression is included as an indirect measure of BRD4 inhibition.
Signaling Pathway of BRD4 and Inhibition by BAY1238097
BRD4 plays a crucial role in gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of target genes, including the oncogene MYC. BAY1238097, as a BET inhibitor, competitively binds to the bromodomains of BRD4, preventing its association with acetylated chromatin and thereby inhibiting the transcription of BRD4-dependent genes.
Experimental Protocols
The following sections detail the experimental procedures for assessing BRD4 target engagement. An overview of the experimental workflow is presented below.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
This protocol is adapted from established CETSA procedures to demonstrate the direct binding of BAY1238097 to BRD4 in intact cells.[6][7][8] Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This is observed as more soluble BRD4 remaining at elevated temperatures in drug-treated samples compared to vehicle controls.
1.1. Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., a line known to be sensitive to BET inhibitors) in multiple plates to ensure sufficient cell numbers for a temperature course.
-
Grow cells to 70-80% confluency.
-
Treat cells with the desired concentrations of BAY1238097 or vehicle (DMSO) for 1-2 hours at 37°C.
1.2. Heat Shock:
-
After treatment, wash the cells with PBS and harvest them by scraping.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes using a PCR machine, followed by cooling at room temperature for 3 minutes.
1.3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysates by ultracentrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.
1.4. Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform Western blotting as detailed in Protocol 3, loading equal amounts of protein for each sample.
-
Probe the membrane with an anti-BRD4 antibody.
-
Analyze the band intensities to generate a melting curve for BRD4 in the presence and absence of BAY1238097. An increase in the amount of soluble BRD4 at higher temperatures in the drug-treated samples indicates target engagement.
Protocol 2: Cell Fractionation for Chromatin-Bound BRD4
This protocol determines if BAY1238097 displaces BRD4 from chromatin, which is a key aspect of its mechanism of action.[9][10]
2.1. Cell Culture and Treatment:
-
Follow step 1.1 for cell culture and treatment with BAY1238097. A treatment time of 2-6 hours is recommended.
2.2. Subcellular Fractionation:
-
Harvest and wash the cells in ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet to remove cytoplasmic contamination.
-
Lyse the nuclei in a nuclear extraction buffer.
-
Centrifuge at high speed to separate the soluble nuclear fraction (supernatant) from the chromatin-bound proteins (pellet).
-
Resuspend the chromatin pellet in a suitable buffer and sonicate to shear the DNA and solubilize the chromatin-bound proteins.
2.3. Western Blot Analysis:
-
Determine the protein concentrations for the cytoplasmic, soluble nuclear, and chromatin-bound fractions.
-
Perform Western blotting as described in Protocol 3.
-
Probe the membrane with antibodies against BRD4, a cytoplasmic marker (e.g., Tubulin), and a chromatin marker (e.g., Histone H3) to verify the purity of the fractions.
-
Quantify the BRD4 band intensities in the chromatin-bound fraction to assess if BAY1238097 treatment leads to a decrease, indicating displacement from chromatin.
Protocol 3: Standard Western Blot for BRD4 and Downstream Targets
This general protocol can be used for the analysis steps in Protocols 1 and 2, as well as for assessing the levels of downstream targets like c-Myc.
3.1. Sample Preparation and SDS-PAGE:
-
Mix protein samples with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
3.2. Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
3.3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
3.4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using appropriate software. Normalize to a loading control (e.g., β-actin or GAPDH for whole-cell lysates, or Histone H3 for chromatin fractions).
Data Presentation
Table 1: Reagent and Antibody Concentrations for Western Blotting
| Reagent/Antibody | Recommended Concentration/Dilution | Vendor (Example) |
| Primary Antibodies | ||
| Anti-BRD4 | 1:1000 - 1:2000 | Cell Signaling Technology |
| Anti-c-Myc | 1:1000 | Cell Signaling Technology |
| Anti-β-actin (Loading Control) | 1:5000 - 1:10000 | Sigma-Aldrich |
| Anti-Histone H3 (Loading Control) | 1:2000 | Abcam |
| Secondary Antibody | ||
| HRP-conjugated anti-rabbit/mouse IgG | 1:5000 - 1:10000 | Bio-Rad |
| Blocking Buffer | 5% (w/v) non-fat dry milk or BSA in TBST | - |
| BAY1238097 Treatment | 10 nM - 1 µM (Dose-response recommended) | - |
Table 2: Expected Outcomes of BRD4 Target Engagement by BAY1238097
| Assay | Expected Result with BAY1238097 Treatment | Interpretation |
| CETSA | Increased thermal stability of BRD4 (rightward shift in melting curve) | Direct binding of BAY1238097 to BRD4. |
| Cell Fractionation | Decreased amount of BRD4 in the chromatin-bound fraction | Displacement of BRD4 from chromatin. |
| c-Myc Western Blot | Dose-dependent decrease in total c-Myc protein levels | Inhibition of BRD4 transcriptional activity. |
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to confirm the cellular target engagement of BRD4 by the inhibitor BAY1238097. The Cellular Thermal Shift Assay offers direct evidence of binding in a physiological context. Cell fractionation followed by Western blot provides mechanistic insight into the inhibitor's action on BRD4's chromatin association. Finally, monitoring the downstream target c-Myc serves as a valuable confirmation of the functional consequences of BRD4 inhibition. Together, these methods will enable a comprehensive evaluation of BAY1238097's interaction with its target, which is crucial for its preclinical and clinical development.
References
- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Facebook [cancer.gov]
- 5. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing BRD4 Target Engagement by BAY1238097 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator, making it a significant target in cancer therapy and other diseases.[1][2][3] BAY1238097 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, including BRD4.[4][5] It functions by binding to the acetylated lysine recognition motifs of BRD4's bromodomains, thereby preventing its interaction with histones and disrupting chromatin remodeling and the expression of growth-promoting genes.[2][4]
These application notes provide detailed protocols for assessing the target engagement of BRD4 by BAY1238097 in a cellular context using Western blot-based methods. Two primary approaches are described: the Cellular Thermal Shift Assay (CETSA) for direct evidence of target binding, and cell fractionation to analyze the inhibitor's effect on the chromatin association of BRD4. Additionally, a standard Western blot protocol to detect the downstream effects on c-Myc expression is included as an indirect measure of BRD4 inhibition.
Signaling Pathway of BRD4 and Inhibition by BAY1238097
BRD4 plays a crucial role in gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of target genes, including the oncogene MYC. BAY1238097, as a BET inhibitor, competitively binds to the bromodomains of BRD4, preventing its association with acetylated chromatin and thereby inhibiting the transcription of BRD4-dependent genes.
Experimental Protocols
The following sections detail the experimental procedures for assessing BRD4 target engagement. An overview of the experimental workflow is presented below.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
This protocol is adapted from established CETSA procedures to demonstrate the direct binding of BAY1238097 to BRD4 in intact cells.[6][7][8] Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This is observed as more soluble BRD4 remaining at elevated temperatures in drug-treated samples compared to vehicle controls.
1.1. Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., a line known to be sensitive to BET inhibitors) in multiple plates to ensure sufficient cell numbers for a temperature course.
-
Grow cells to 70-80% confluency.
-
Treat cells with the desired concentrations of BAY1238097 or vehicle (DMSO) for 1-2 hours at 37°C.
1.2. Heat Shock:
-
After treatment, wash the cells with PBS and harvest them by scraping.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes using a PCR machine, followed by cooling at room temperature for 3 minutes.
1.3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysates by ultracentrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.
1.4. Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform Western blotting as detailed in Protocol 3, loading equal amounts of protein for each sample.
-
Probe the membrane with an anti-BRD4 antibody.
-
Analyze the band intensities to generate a melting curve for BRD4 in the presence and absence of BAY1238097. An increase in the amount of soluble BRD4 at higher temperatures in the drug-treated samples indicates target engagement.
Protocol 2: Cell Fractionation for Chromatin-Bound BRD4
This protocol determines if BAY1238097 displaces BRD4 from chromatin, which is a key aspect of its mechanism of action.[9][10]
2.1. Cell Culture and Treatment:
-
Follow step 1.1 for cell culture and treatment with BAY1238097. A treatment time of 2-6 hours is recommended.
2.2. Subcellular Fractionation:
-
Harvest and wash the cells in ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet to remove cytoplasmic contamination.
-
Lyse the nuclei in a nuclear extraction buffer.
-
Centrifuge at high speed to separate the soluble nuclear fraction (supernatant) from the chromatin-bound proteins (pellet).
-
Resuspend the chromatin pellet in a suitable buffer and sonicate to shear the DNA and solubilize the chromatin-bound proteins.
2.3. Western Blot Analysis:
-
Determine the protein concentrations for the cytoplasmic, soluble nuclear, and chromatin-bound fractions.
-
Perform Western blotting as described in Protocol 3.
-
Probe the membrane with antibodies against BRD4, a cytoplasmic marker (e.g., Tubulin), and a chromatin marker (e.g., Histone H3) to verify the purity of the fractions.
-
Quantify the BRD4 band intensities in the chromatin-bound fraction to assess if BAY1238097 treatment leads to a decrease, indicating displacement from chromatin.
Protocol 3: Standard Western Blot for BRD4 and Downstream Targets
This general protocol can be used for the analysis steps in Protocols 1 and 2, as well as for assessing the levels of downstream targets like c-Myc.
3.1. Sample Preparation and SDS-PAGE:
-
Mix protein samples with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
3.2. Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
3.3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
3.4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using appropriate software. Normalize to a loading control (e.g., β-actin or GAPDH for whole-cell lysates, or Histone H3 for chromatin fractions).
Data Presentation
Table 1: Reagent and Antibody Concentrations for Western Blotting
| Reagent/Antibody | Recommended Concentration/Dilution | Vendor (Example) |
| Primary Antibodies | ||
| Anti-BRD4 | 1:1000 - 1:2000 | Cell Signaling Technology |
| Anti-c-Myc | 1:1000 | Cell Signaling Technology |
| Anti-β-actin (Loading Control) | 1:5000 - 1:10000 | Sigma-Aldrich |
| Anti-Histone H3 (Loading Control) | 1:2000 | Abcam |
| Secondary Antibody | ||
| HRP-conjugated anti-rabbit/mouse IgG | 1:5000 - 1:10000 | Bio-Rad |
| Blocking Buffer | 5% (w/v) non-fat dry milk or BSA in TBST | - |
| BAY1238097 Treatment | 10 nM - 1 µM (Dose-response recommended) | - |
Table 2: Expected Outcomes of BRD4 Target Engagement by BAY1238097
| Assay | Expected Result with BAY1238097 Treatment | Interpretation |
| CETSA | Increased thermal stability of BRD4 (rightward shift in melting curve) | Direct binding of BAY1238097 to BRD4. |
| Cell Fractionation | Decreased amount of BRD4 in the chromatin-bound fraction | Displacement of BRD4 from chromatin. |
| c-Myc Western Blot | Dose-dependent decrease in total c-Myc protein levels | Inhibition of BRD4 transcriptional activity. |
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to confirm the cellular target engagement of BRD4 by the inhibitor BAY1238097. The Cellular Thermal Shift Assay offers direct evidence of binding in a physiological context. Cell fractionation followed by Western blot provides mechanistic insight into the inhibitor's action on BRD4's chromatin association. Finally, monitoring the downstream target c-Myc serves as a valuable confirmation of the functional consequences of BRD4 inhibition. Together, these methods will enable a comprehensive evaluation of BAY1238097's interaction with its target, which is crucial for its preclinical and clinical development.
References
- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Facebook [cancer.gov]
- 5. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with (Rac)-BAY1238097
For Researchers, Scientists, and Drug Development Professionals
(Rac)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant anti-proliferative activity in a variety of cancer cell lines. These application notes provide detailed protocols for assessing the impact of this compound on cell viability, along with data presentation and visualization of the associated signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that targets the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). By binding to the acetylated lysine (B10760008) recognition motifs on these proteins, this compound disrupts their interaction with histones and other acetylated proteins.[1] This interference with chromatin remodeling leads to the suppression of key oncogenes, such as c-MYC, and the inhibition of critical cell signaling pathways, including the NF-κB and JAK/STAT pathways, ultimately resulting in decreased cell proliferation and tumor growth.[2][3]
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
Table 1: IC50 Values of this compound in Lymphoma Cell Lines
| Cell Line Type | Number of Cell Lines | Treatment Duration | Assay | Median IC50 (nM) |
| Lymphoma | >50 | 72 hours | MTT | 208[4] |
Table 2: GI50 Values of this compound in Melanoma Cell Lines
| Cell Line Type | BRAF Status | GI50 (nM) |
| Melanoma | Wild-Type & Mutant | < 500[5] |
Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Disruption of the JAK/STAT signaling pathway by this compound.
Experimental Protocols
A widely used method to determine the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cell Viability Assay Protocol
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Experimental Workflow
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition suppresses transcriptional responses to cytokine-Jak-STAT signaling in a gene-specific manner in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain Protein Inhibition Protects β-Cells from Cytokine-Induced Death and Dysfunction via Antagonism of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with (Rac)-BAY1238097
For Researchers, Scientists, and Drug Development Professionals
(Rac)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant anti-proliferative activity in a variety of cancer cell lines. These application notes provide detailed protocols for assessing the impact of this compound on cell viability, along with data presentation and visualization of the associated signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that targets the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). By binding to the acetylated lysine recognition motifs on these proteins, this compound disrupts their interaction with histones and other acetylated proteins.[1] This interference with chromatin remodeling leads to the suppression of key oncogenes, such as c-MYC, and the inhibition of critical cell signaling pathways, including the NF-κB and JAK/STAT pathways, ultimately resulting in decreased cell proliferation and tumor growth.[2][3]
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
Table 1: IC50 Values of this compound in Lymphoma Cell Lines
| Cell Line Type | Number of Cell Lines | Treatment Duration | Assay | Median IC50 (nM) |
| Lymphoma | >50 | 72 hours | MTT | 208[4] |
Table 2: GI50 Values of this compound in Melanoma Cell Lines
| Cell Line Type | BRAF Status | GI50 (nM) |
| Melanoma | Wild-Type & Mutant | < 500[5] |
Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Disruption of the JAK/STAT signaling pathway by this compound.
Experimental Protocols
A widely used method to determine the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cell Viability Assay Protocol
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Experimental Workflow
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition suppresses transcriptional responses to cytokine-Jak-STAT signaling in a gene-specific manner in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain Protein Inhibition Protects β-Cells from Cytokine-Induced Death and Dysfunction via Antagonism of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) Following BAY1238097 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are crucial epigenetic readers that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby playing a pivotal role in chromatin remodeling and the regulation of gene expression.[2][3] By competitively binding to the acetylated lysine recognition motifs of BET bromodomains, BAY1238097 disrupts the interaction between BET proteins and chromatin, leading to the modulation of transcriptional programs that are often dysregulated in cancer.[1][4]
Gene expression profiling has revealed that BAY1238097 impacts several key signaling pathways, including the NF-κB, TLR, and JAK/STAT pathways, and affects the expression of genes regulated by critical transcription factors such as MYC and E2F1.[4] The compound has shown anti-proliferative activity in various cancer models, making it a subject of interest in oncology research and drug development.[4]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA in the cell's natural context. When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it allows for the precise mapping of protein binding sites across the genome. This document provides detailed protocols and application notes for performing ChIP experiments on cells treated with BAY1238097 to elucidate its effects on the chromatin landscape.
Signaling Pathways and Mechanism of Action
BAY1238097 functions by displacing BET proteins from chromatin, which in turn affects the recruitment and activity of the transcriptional machinery. A key player in this process is BRD4, which is known to recruit the positive transcription elongation factor b (P-TEFb) complex, containing CDK9, to gene promoters and enhancers. This recruitment is essential for the phosphorylation of RNA Polymerase II and the transition from transcriptional initiation to productive elongation. By inhibiting BRD4's association with chromatin, BAY1238097 can indirectly affect the localization and activity of CDK9 at specific genomic loci.
Caption: Mechanism of action of BAY1238097 in disrupting BET protein-chromatin interaction.
Data Presentation: Expected Outcomes of ChIP after BAY1238097 Treatment
Treatment of cells with BAY1238097 is expected to cause a significant reduction in the occupancy of BET proteins, particularly BRD4, at their target genomic loci, such as super-enhancers and promoters of oncogenes like MYC. This can be quantified using ChIP-qPCR or observed globally with ChIP-seq. The following table summarizes representative quantitative data that one might expect from such an experiment.
| Target Protein | Genomic Locus | Fold Enrichment (vs. IgG) - Vehicle | Fold Enrichment (vs. IgG) - BAY1238097 | Percent Change |
| BRD4 | MYC Enhancer | 150 | 30 | -80% |
| MYC Promoter | 80 | 20 | -75% | |
| BCL2 Promoter | 60 | 15 | -75% | |
| Negative Control Locus | 1.2 | 1.1 | -8% | |
| H3K27ac | MYC Enhancer | 200 | 180 | -10% |
| MYC Promoter | 120 | 110 | -8% | |
| RNA Pol II | MYC Promoter (TSS) | 100 | 90 | -10% |
| MYC Gene Body | 70 | 25 | -64% |
Note: The data presented in this table are illustrative and based on the known mechanism of BET inhibitors. Actual results may vary depending on the cell type, experimental conditions, and the specific antibodies used.
Experimental Protocols
A generalized workflow for a ChIP experiment following treatment with a small molecule inhibitor like BAY1238097 is depicted below.
Caption: General experimental workflow for Chromatin Immunoprecipitation (ChIP).
Detailed Methodology
This protocol is designed for cultured cells grown in 150 mm dishes. The number of cells should be optimized for the specific cell line and antibody used, but a starting point of 2-5 x 107 cells per ChIP is recommended.
Materials:
-
Cell culture medium and reagents
-
BAY1238097 (and appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (37% solution)
-
Cell Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, with protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)
-
Antibody specific to the target protein (e.g., anti-BRD4) and control IgG
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
NaCl (5M)
-
RNase A
-
Proteinase K
-
DNA purification kit (e.g., Qiagen PCR Purification Kit)
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
Treat cells with the desired concentration of BAY1238097 or vehicle control (e.g., DMSO) for the appropriate duration. The optimal concentration and time should be determined empirically, for example, by assessing the downregulation of a known target gene like MYC.[5]
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into PBS and centrifuge at 1,500 rpm for 5 minutes at 4°C.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-600 bp. The sonication conditions (power, duration, cycles) must be optimized for the specific cell line and equipment used.
-
After sonication, centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (soluble chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Add the specific antibody (e.g., anti-BRD4) or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Pellet the beads and sequentially wash them with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by incubating with Elution Buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4-6 hours (or overnight). Also, process the "input" sample in parallel.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Downstream Analysis:
Conclusion
The protocols and information provided in this document offer a comprehensive guide for investigating the chromatin-level effects of the BET inhibitor BAY1238097. By employing ChIP-qPCR and ChIP-seq, researchers can gain valuable insights into how this compound alters the binding of BET proteins and other transcriptional regulators, ultimately influencing gene expression programs in health and disease. Careful optimization of the experimental conditions, particularly drug concentration, treatment time, and chromatin shearing, is critical for obtaining high-quality and reproducible data.
References
- 1. Facebook [cancer.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Motif prediction of abemaciclib in a breast cancer cell line using ChIP-Seq data analysis | Biomedical Research and Therapy [bmrat.org]
- 7. liulab-dfci.github.io [liulab-dfci.github.io]
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) Following BAY1238097 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby playing a pivotal role in chromatin remodeling and the regulation of gene expression.[2][3] By competitively binding to the acetylated lysine recognition motifs of BET bromodomains, BAY1238097 disrupts the interaction between BET proteins and chromatin, leading to the modulation of transcriptional programs that are often dysregulated in cancer.[1][4]
Gene expression profiling has revealed that BAY1238097 impacts several key signaling pathways, including the NF-κB, TLR, and JAK/STAT pathways, and affects the expression of genes regulated by critical transcription factors such as MYC and E2F1.[4] The compound has shown anti-proliferative activity in various cancer models, making it a subject of interest in oncology research and drug development.[4]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA in the cell's natural context. When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it allows for the precise mapping of protein binding sites across the genome. This document provides detailed protocols and application notes for performing ChIP experiments on cells treated with BAY1238097 to elucidate its effects on the chromatin landscape.
Signaling Pathways and Mechanism of Action
BAY1238097 functions by displacing BET proteins from chromatin, which in turn affects the recruitment and activity of the transcriptional machinery. A key player in this process is BRD4, which is known to recruit the positive transcription elongation factor b (P-TEFb) complex, containing CDK9, to gene promoters and enhancers. This recruitment is essential for the phosphorylation of RNA Polymerase II and the transition from transcriptional initiation to productive elongation. By inhibiting BRD4's association with chromatin, BAY1238097 can indirectly affect the localization and activity of CDK9 at specific genomic loci.
Caption: Mechanism of action of BAY1238097 in disrupting BET protein-chromatin interaction.
Data Presentation: Expected Outcomes of ChIP after BAY1238097 Treatment
Treatment of cells with BAY1238097 is expected to cause a significant reduction in the occupancy of BET proteins, particularly BRD4, at their target genomic loci, such as super-enhancers and promoters of oncogenes like MYC. This can be quantified using ChIP-qPCR or observed globally with ChIP-seq. The following table summarizes representative quantitative data that one might expect from such an experiment.
| Target Protein | Genomic Locus | Fold Enrichment (vs. IgG) - Vehicle | Fold Enrichment (vs. IgG) - BAY1238097 | Percent Change |
| BRD4 | MYC Enhancer | 150 | 30 | -80% |
| MYC Promoter | 80 | 20 | -75% | |
| BCL2 Promoter | 60 | 15 | -75% | |
| Negative Control Locus | 1.2 | 1.1 | -8% | |
| H3K27ac | MYC Enhancer | 200 | 180 | -10% |
| MYC Promoter | 120 | 110 | -8% | |
| RNA Pol II | MYC Promoter (TSS) | 100 | 90 | -10% |
| MYC Gene Body | 70 | 25 | -64% |
Note: The data presented in this table are illustrative and based on the known mechanism of BET inhibitors. Actual results may vary depending on the cell type, experimental conditions, and the specific antibodies used.
Experimental Protocols
A generalized workflow for a ChIP experiment following treatment with a small molecule inhibitor like BAY1238097 is depicted below.
Caption: General experimental workflow for Chromatin Immunoprecipitation (ChIP).
Detailed Methodology
This protocol is designed for cultured cells grown in 150 mm dishes. The number of cells should be optimized for the specific cell line and antibody used, but a starting point of 2-5 x 107 cells per ChIP is recommended.
Materials:
-
Cell culture medium and reagents
-
BAY1238097 (and appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37% solution)
-
Glycine
-
Cell Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, with protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)
-
Antibody specific to the target protein (e.g., anti-BRD4) and control IgG
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
NaCl (5M)
-
RNase A
-
Proteinase K
-
DNA purification kit (e.g., Qiagen PCR Purification Kit)
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
Treat cells with the desired concentration of BAY1238097 or vehicle control (e.g., DMSO) for the appropriate duration. The optimal concentration and time should be determined empirically, for example, by assessing the downregulation of a known target gene like MYC.[5]
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into PBS and centrifuge at 1,500 rpm for 5 minutes at 4°C.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-600 bp. The sonication conditions (power, duration, cycles) must be optimized for the specific cell line and equipment used.
-
After sonication, centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (soluble chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Add the specific antibody (e.g., anti-BRD4) or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Pellet the beads and sequentially wash them with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by incubating with Elution Buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4-6 hours (or overnight). Also, process the "input" sample in parallel.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
-
Downstream Analysis:
Conclusion
The protocols and information provided in this document offer a comprehensive guide for investigating the chromatin-level effects of the BET inhibitor BAY1238097. By employing ChIP-qPCR and ChIP-seq, researchers can gain valuable insights into how this compound alters the binding of BET proteins and other transcriptional regulators, ultimately influencing gene expression programs in health and disease. Careful optimization of the experimental conditions, particularly drug concentration, treatment time, and chromatin shearing, is critical for obtaining high-quality and reproducible data.
References
- 1. Facebook [cancer.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Motif prediction of abemaciclib in a breast cancer cell line using ChIP-Seq data analysis | Biomedical Research and Therapy [bmrat.org]
- 7. liulab-dfci.github.io [liulab-dfci.github.io]
Troubleshooting & Optimization
Troubleshooting (Rac)-BAY1238097 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of (Rac)-BAY1238097 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a reported IC₅₀ of 1.02 μM for BRD4.[1] As a BET inhibitor, it binds to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, which prevents the interaction between BET proteins and acetylated histones.[2] This action disrupts chromatin remodeling and inhibits the transcription of certain growth-promoting genes and oncogenes like MYC.[3][4] This mechanism underlies its anti-proliferative activity, which is explored in cancer research, particularly for lymphoma, acute myeloid leukemia (AML), and multiple myeloma (MM).[2][3][5]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in aqueous solutions is a frequent experimental issue. The primary causes include:
-
Low Aqueous Solubility: Like many small molecule inhibitors, this compound is likely hydrophobic and has limited solubility in aqueous-based cell culture media.[6][7]
-
High Final Concentration: The target concentration in your experiment may exceed the compound's solubility limit in the specific medium being used.[6]
-
Solvent Shock: The compound is typically dissolved in a concentrated stock solution using an organic solvent like DMSO. Rapidly diluting this stock into the aqueous medium can cause the compound to "crash out" of the solution as it is unable to dissolve quickly enough.[6]
-
Media Components & pH: Interactions with salts, proteins, and other components in the culture medium can reduce solubility. The pH of the medium can also influence the charge and solubility of a compound.[6][8]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can affect the solubility of its components. Repeated freeze-thaw cycles of stock solutions should also be avoided.[8][9]
Q3: What are the experimental consequences of this compound precipitation?
The formation of a precipitate can significantly compromise your experimental results:
-
Inaccurate Dosing: The concentration of the soluble, biologically active compound will be lower than intended, leading to unreliable and non-reproducible data.[7]
-
Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of the soluble compound.[7]
-
Assay Interference: Precipitate can interfere with various assays, particularly those involving imaging, microscopy, or light-scattering measurements.[7]
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to diagnose and resolve issues with this compound precipitation.
Step 1: Verify Your Stock Solution
Before troubleshooting dilution methods, ensure your stock solution is correctly prepared. The compound must be fully dissolved in the stock solvent (e.g., DMSO). If you notice any solid particles, gentle warming or sonication can be used to aid dissolution.[1] For storage, it is recommended to keep stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[7]
Step 2: Optimize the Final Concentration
The most straightforward way to prevent precipitation is to work below the compound's solubility limit. If you observe precipitation, consider reducing the final concentration. It is best practice to perform a dose-response experiment to identify the highest concentration that remains in solution while still achieving the desired biological effect.[6]
Step 3: Refine Your Dilution Method
Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous media is a common cause of precipitation. A two-step or serial dilution method is recommended. This involves first creating an intermediate dilution in a smaller volume of media, which is then added to the final volume. This gradual decrease in solvent concentration helps keep the compound soluble.[7] (See Protocol 2 for a detailed procedure).
Step 4: Check the Final Solvent Concentration
Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is as low as possible. High concentrations of DMSO can be toxic to cells and can also contribute to solubility problems. A final DMSO concentration of ≤ 0.1% (v/v) is ideal, and it should generally not exceed 0.5% (v/v).[7]
Data Presentation: Solubility Formulations
While specific aqueous solubility data is limited, the following table lists tested formulations for in vivo use, which demonstrate strategies to enhance the solubility of this compound. These formulations use co-solvents and excipients to achieve higher concentrations.
| Protocol | Solvent System Composition | Achieved Solubility |
| 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (5.54 mM)[1] |
| 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.54 mM)[1] |
| 3 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.54 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortexer and/or sonicator
Procedure:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight: 451.57 g/mol ).
-
Aseptically add the weighed powder to a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
If dissolution is slow, the solution can be gently warmed (e.g., in a 37°C water bath) or placed in a sonicator bath for short intervals.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Recommended Two-Step Dilution into Cell Culture Media
This protocol describes the preparation of a final working solution while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or appropriate vessels
Procedure (Example for a 10 µM final concentration):
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Prepare an Intermediate Dilution (e.g., 100 µM): In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed culture medium. Mix immediately by gently pipetting or vortexing. This creates a 1:100 dilution.
-
Prepare the Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed medium. For example, to make 10 mL of 10 µM final solution, add 1 mL of the 100 µM intermediate dilution to 9 mL of pre-warmed medium.
-
Mix the final solution thoroughly by inverting the tube several times.
-
Visually inspect the medium for any signs of cloudiness or precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended two-step dilution protocol workflow.
Caption: Mechanism of action for this compound as a BET inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Troubleshooting (Rac)-BAY1238097 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of (Rac)-BAY1238097 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a reported IC₅₀ of 1.02 μM for BRD4.[1] As a BET inhibitor, it binds to the acetylated lysine recognition motifs on the bromodomains of BET proteins, which prevents the interaction between BET proteins and acetylated histones.[2] This action disrupts chromatin remodeling and inhibits the transcription of certain growth-promoting genes and oncogenes like MYC.[3][4] This mechanism underlies its anti-proliferative activity, which is explored in cancer research, particularly for lymphoma, acute myeloid leukemia (AML), and multiple myeloma (MM).[2][3][5]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in aqueous solutions is a frequent experimental issue. The primary causes include:
-
Low Aqueous Solubility: Like many small molecule inhibitors, this compound is likely hydrophobic and has limited solubility in aqueous-based cell culture media.[6][7]
-
High Final Concentration: The target concentration in your experiment may exceed the compound's solubility limit in the specific medium being used.[6]
-
Solvent Shock: The compound is typically dissolved in a concentrated stock solution using an organic solvent like DMSO. Rapidly diluting this stock into the aqueous medium can cause the compound to "crash out" of the solution as it is unable to dissolve quickly enough.[6]
-
Media Components & pH: Interactions with salts, proteins, and other components in the culture medium can reduce solubility. The pH of the medium can also influence the charge and solubility of a compound.[6][8]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can affect the solubility of its components. Repeated freeze-thaw cycles of stock solutions should also be avoided.[8][9]
Q3: What are the experimental consequences of this compound precipitation?
The formation of a precipitate can significantly compromise your experimental results:
-
Inaccurate Dosing: The concentration of the soluble, biologically active compound will be lower than intended, leading to unreliable and non-reproducible data.[7]
-
Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of the soluble compound.[7]
-
Assay Interference: Precipitate can interfere with various assays, particularly those involving imaging, microscopy, or light-scattering measurements.[7]
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to diagnose and resolve issues with this compound precipitation.
Step 1: Verify Your Stock Solution
Before troubleshooting dilution methods, ensure your stock solution is correctly prepared. The compound must be fully dissolved in the stock solvent (e.g., DMSO). If you notice any solid particles, gentle warming or sonication can be used to aid dissolution.[1] For storage, it is recommended to keep stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[7]
Step 2: Optimize the Final Concentration
The most straightforward way to prevent precipitation is to work below the compound's solubility limit. If you observe precipitation, consider reducing the final concentration. It is best practice to perform a dose-response experiment to identify the highest concentration that remains in solution while still achieving the desired biological effect.[6]
Step 3: Refine Your Dilution Method
Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous media is a common cause of precipitation. A two-step or serial dilution method is recommended. This involves first creating an intermediate dilution in a smaller volume of media, which is then added to the final volume. This gradual decrease in solvent concentration helps keep the compound soluble.[7] (See Protocol 2 for a detailed procedure).
Step 4: Check the Final Solvent Concentration
Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is as low as possible. High concentrations of DMSO can be toxic to cells and can also contribute to solubility problems. A final DMSO concentration of ≤ 0.1% (v/v) is ideal, and it should generally not exceed 0.5% (v/v).[7]
Data Presentation: Solubility Formulations
While specific aqueous solubility data is limited, the following table lists tested formulations for in vivo use, which demonstrate strategies to enhance the solubility of this compound. These formulations use co-solvents and excipients to achieve higher concentrations.
| Protocol | Solvent System Composition | Achieved Solubility |
| 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (5.54 mM)[1] |
| 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.54 mM)[1] |
| 3 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.54 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortexer and/or sonicator
Procedure:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight: 451.57 g/mol ).
-
Aseptically add the weighed powder to a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
If dissolution is slow, the solution can be gently warmed (e.g., in a 37°C water bath) or placed in a sonicator bath for short intervals.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Recommended Two-Step Dilution into Cell Culture Media
This protocol describes the preparation of a final working solution while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or appropriate vessels
Procedure (Example for a 10 µM final concentration):
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Prepare an Intermediate Dilution (e.g., 100 µM): In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed culture medium. Mix immediately by gently pipetting or vortexing. This creates a 1:100 dilution.
-
Prepare the Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed medium. For example, to make 10 mL of 10 µM final solution, add 1 mL of the 100 µM intermediate dilution to 9 mL of pre-warmed medium.
-
Mix the final solution thoroughly by inverting the tube several times.
-
Visually inspect the medium for any signs of cloudiness or precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended two-step dilution protocol workflow.
Caption: Mechanism of action for this compound as a BET inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Optimizing (Rac)-BAY1238097 dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (Rac)-BAY1238097, a potent Bromodomain and Extra-Terminal (BET) inhibitor. The following troubleshooting guides and FAQs will help optimize experimental design and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] It functions by binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of these proteins.[1] This competitive binding prevents BET proteins from interacting with acetylated histones on chromatin, thereby disrupting chromatin remodeling and downregulating the expression of key growth-promoting genes, most notably the MYC oncogene.[1][2] This ultimately leads to the inhibition of tumor cell growth.[1]
Q2: What were the key findings from the clinical development of BAY1238097?
A2: A first-in-human Phase I clinical trial (NCT02369029) in patients with advanced malignancies was prematurely terminated.[3][4] The termination was due to the occurrence of dose-limiting toxicities (DLTs) at doses below the level required for target therapeutic exposure.[3][4] While no objective responses were observed, two patients did experience prolonged stable disease.[3][4]
Q3: What are the known off-target effects and toxicities of BAY1238097?
A3: In the Phase I trial, the most common adverse events were nausea, vomiting, headache, back pain, and fatigue.[4] Dose-limiting toxicities observed at the 80 mg/week dose level included Grade 3 vomiting, Grade 3 headache, and Grade 2/3 back pain.[3][4] Preclinical studies on pan-BET inhibitors have also identified potential for thrombocytopenia (low platelet count) and gastrointestinal toxicity.
Q4: Which signaling pathways are modulated by BAY1238097?
A4: Preclinical studies have shown that BAY1238097 targets several critical signaling pathways. Gene expression profiling revealed modulation of the NFκB/TLR/JAK/STAT pathways, MYC and E2F1-regulated genes, cell cycle regulation, and chromatin structure.[2]
Troubleshooting Guide
Q5: My in vitro experiments show high cytotoxicity even at low concentrations. What could be the cause and how can I address it?
A5: High cytotoxicity could be due to on-target effects in a highly sensitive cell line or potential off-target effects.
-
Recommendation 1: Determine the Therapeutic Window. Test this compound on a non-cancerous, healthy cell line (e.g., normal human fibroblasts) in parallel with your cancer cell line. This will help you determine a therapeutic window where the compound is cytotoxic to cancer cells but has minimal effect on normal cells.
-
Recommendation 2: Shorten Exposure Time. Reduce the incubation time of the compound with your cells. BET inhibitors can induce rapid changes in gene expression, and shorter exposure might be sufficient to observe the desired on-target effects while minimizing broader cytotoxic consequences.
-
Recommendation 3: Confirm On-Target Engagement. Use Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) to verify that at your experimental concentrations, BRD4 is being displaced from the promoter of a known target gene like MYC. This confirms the on-target mechanism is active.
Q6: I am not observing the expected anti-proliferative effects in my cancer cell line. What should I check?
A6: Lack of efficacy can stem from several factors, from compound inactivity to cell line resistance.
-
Recommendation 1: Verify Compound Potency. Ensure the compound has not degraded. If possible, test its activity in a cell line known to be sensitive to BET inhibitors. Preclinical studies showed anti-proliferative activity in various lymphoma-derived cell lines with a median IC50 between 70 and 208 nmol/l.[2][5]
-
Recommendation 2: Assess Target Gene Expression. Confirm that your cell line of interest relies on a BET-regulated pathway. Use RT-qPCR or Western blotting to check for baseline expression of key target genes like MYC. If MYC is not a primary driver in your cell line, the effect of a BET inhibitor may be minimal.
-
Recommendation 3: Increase Concentration/Duration. Perform a dose-response experiment with a wider range of concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for observing an effect in your specific model.
Q7: I am planning an in vivo study. How can I select a starting dose to minimize toxicity?
A7: Given the clinical findings, a cautious dose-escalation strategy is critical.
-
Recommendation 1: Conduct a Dose-Range Finding Study. Start with a low dose and escalate in different cohorts of animals. Monitor for clinical signs of toxicity, including weight loss, changes in behavior, and other adverse events. This will help establish a maximum tolerated dose (MTD) in your specific animal model.
-
Recommendation 2: Monitor for Hematological Toxicity. Since thrombocytopenia is a known class effect of BET inhibitors, perform complete blood counts (CBCs) at baseline and throughout the study to monitor platelet levels.
-
Recommendation 3: Use Pharmacodynamic Biomarkers. To ensure the dose is biologically active, collect tumor biopsies (if feasible) or peripheral blood mononuclear cells (PBMCs) to assess the modulation of target genes like MYC and HEXIM1.[4] A decrease in MYC and an increase in HEXIM1 expression would indicate on-target activity.[4]
Quantitative Data Summary
Table 1: Clinical Trial Data for BAY1238097
| Dose Level (twice weekly) | Number of Patients | Dose-Limiting Toxicities (DLTs) Observed | Most Common Adverse Events |
| 10 mg/week | 3 | None | Nausea, Vomiting, Headache, Back Pain, Fatigue |
| 40 mg/week | 3 | None | Nausea, Vomiting, Headache, Back Pain, Fatigue |
| 80 mg/week | 2 | Grade 3 Vomiting, Grade 3 Headache, Grade 2/3 Back Pain | Nausea, Vomiting, Headache, Back Pain, Fatigue |
Data sourced from the first-in-human phase I study.[4]
Table 2: Preclinical Anti-Proliferative Activity of BAY1238097
| Cell Line Type | Parameter | Value Range |
| Lymphoma-derived cell lines | Median IC50 | 70 - 208 nmol/l |
Data from a preclinical evaluation in lymphoma models.[2][5]
Visualizations and Diagrams
Caption: Simplified signaling pathway of this compound action.
References
Optimizing (Rac)-BAY1238097 dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (Rac)-BAY1238097, a potent Bromodomain and Extra-Terminal (BET) inhibitor. The following troubleshooting guides and FAQs will help optimize experimental design and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] It functions by binding to the acetylated lysine recognition motifs within the bromodomains of these proteins.[1] This competitive binding prevents BET proteins from interacting with acetylated histones on chromatin, thereby disrupting chromatin remodeling and downregulating the expression of key growth-promoting genes, most notably the MYC oncogene.[1][2] This ultimately leads to the inhibition of tumor cell growth.[1]
Q2: What were the key findings from the clinical development of BAY1238097?
A2: A first-in-human Phase I clinical trial (NCT02369029) in patients with advanced malignancies was prematurely terminated.[3][4] The termination was due to the occurrence of dose-limiting toxicities (DLTs) at doses below the level required for target therapeutic exposure.[3][4] While no objective responses were observed, two patients did experience prolonged stable disease.[3][4]
Q3: What are the known off-target effects and toxicities of BAY1238097?
A3: In the Phase I trial, the most common adverse events were nausea, vomiting, headache, back pain, and fatigue.[4] Dose-limiting toxicities observed at the 80 mg/week dose level included Grade 3 vomiting, Grade 3 headache, and Grade 2/3 back pain.[3][4] Preclinical studies on pan-BET inhibitors have also identified potential for thrombocytopenia (low platelet count) and gastrointestinal toxicity.
Q4: Which signaling pathways are modulated by BAY1238097?
A4: Preclinical studies have shown that BAY1238097 targets several critical signaling pathways. Gene expression profiling revealed modulation of the NFκB/TLR/JAK/STAT pathways, MYC and E2F1-regulated genes, cell cycle regulation, and chromatin structure.[2]
Troubleshooting Guide
Q5: My in vitro experiments show high cytotoxicity even at low concentrations. What could be the cause and how can I address it?
A5: High cytotoxicity could be due to on-target effects in a highly sensitive cell line or potential off-target effects.
-
Recommendation 1: Determine the Therapeutic Window. Test this compound on a non-cancerous, healthy cell line (e.g., normal human fibroblasts) in parallel with your cancer cell line. This will help you determine a therapeutic window where the compound is cytotoxic to cancer cells but has minimal effect on normal cells.
-
Recommendation 2: Shorten Exposure Time. Reduce the incubation time of the compound with your cells. BET inhibitors can induce rapid changes in gene expression, and shorter exposure might be sufficient to observe the desired on-target effects while minimizing broader cytotoxic consequences.
-
Recommendation 3: Confirm On-Target Engagement. Use Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) to verify that at your experimental concentrations, BRD4 is being displaced from the promoter of a known target gene like MYC. This confirms the on-target mechanism is active.
Q6: I am not observing the expected anti-proliferative effects in my cancer cell line. What should I check?
A6: Lack of efficacy can stem from several factors, from compound inactivity to cell line resistance.
-
Recommendation 1: Verify Compound Potency. Ensure the compound has not degraded. If possible, test its activity in a cell line known to be sensitive to BET inhibitors. Preclinical studies showed anti-proliferative activity in various lymphoma-derived cell lines with a median IC50 between 70 and 208 nmol/l.[2][5]
-
Recommendation 2: Assess Target Gene Expression. Confirm that your cell line of interest relies on a BET-regulated pathway. Use RT-qPCR or Western blotting to check for baseline expression of key target genes like MYC. If MYC is not a primary driver in your cell line, the effect of a BET inhibitor may be minimal.
-
Recommendation 3: Increase Concentration/Duration. Perform a dose-response experiment with a wider range of concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for observing an effect in your specific model.
Q7: I am planning an in vivo study. How can I select a starting dose to minimize toxicity?
A7: Given the clinical findings, a cautious dose-escalation strategy is critical.
-
Recommendation 1: Conduct a Dose-Range Finding Study. Start with a low dose and escalate in different cohorts of animals. Monitor for clinical signs of toxicity, including weight loss, changes in behavior, and other adverse events. This will help establish a maximum tolerated dose (MTD) in your specific animal model.
-
Recommendation 2: Monitor for Hematological Toxicity. Since thrombocytopenia is a known class effect of BET inhibitors, perform complete blood counts (CBCs) at baseline and throughout the study to monitor platelet levels.
-
Recommendation 3: Use Pharmacodynamic Biomarkers. To ensure the dose is biologically active, collect tumor biopsies (if feasible) or peripheral blood mononuclear cells (PBMCs) to assess the modulation of target genes like MYC and HEXIM1.[4] A decrease in MYC and an increase in HEXIM1 expression would indicate on-target activity.[4]
Quantitative Data Summary
Table 1: Clinical Trial Data for BAY1238097
| Dose Level (twice weekly) | Number of Patients | Dose-Limiting Toxicities (DLTs) Observed | Most Common Adverse Events |
| 10 mg/week | 3 | None | Nausea, Vomiting, Headache, Back Pain, Fatigue |
| 40 mg/week | 3 | None | Nausea, Vomiting, Headache, Back Pain, Fatigue |
| 80 mg/week | 2 | Grade 3 Vomiting, Grade 3 Headache, Grade 2/3 Back Pain | Nausea, Vomiting, Headache, Back Pain, Fatigue |
Data sourced from the first-in-human phase I study.[4]
Table 2: Preclinical Anti-Proliferative Activity of BAY1238097
| Cell Line Type | Parameter | Value Range |
| Lymphoma-derived cell lines | Median IC50 | 70 - 208 nmol/l |
Data from a preclinical evaluation in lymphoma models.[2][5]
Visualizations and Diagrams
Caption: Simplified signaling pathway of this compound action.
References
BAY1238097 Clinical Trial: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information regarding the terminated clinical trial of BAY1238097, a novel BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the BAY1238097 clinical trial?
The first-in-human phase I clinical trial of BAY1238097 (NCT02369029) was prematurely terminated due to unexpected toxicity.[1] Dose-limiting toxicities (DLTs) occurred at a dose level below the targeted therapeutic exposure, making it unfeasible to reach efficacious drug levels without significant adverse events.[1]
Q2: What specific toxicities were observed in the trial?
The dose-limiting toxicities observed at the 80 mg/week dose level included grade 3 vomiting, grade 3 headache, and grade 2/3 back pain.[1] Other common adverse events reported were nausea, fatigue, and back pain.[1]
Q3: What was the mechanism of action for BAY1238097?
BAY1238097 is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[2] By binding to the acetylated lysine (B10760008) recognition motifs on these proteins, it disrupts chromatin remodeling and prevents the expression of certain growth-promoting genes, such as MYC, leading to an inhibition of tumor cell growth.[2][3] Preclinical studies showed that BAY1238097 targets signaling pathways including NFKB/TLR/JAK/STAT and genes regulated by MYC and E2F1.[4][5]
Q4: What were the objectives of the clinical trial?
The primary objectives of this phase I study were to investigate the safety, pharmacokinetics, maximum tolerated dose (MTD), and recommended phase II dose of BAY1238097 in patients with advanced malignancies.[1]
Troubleshooting Guide
Issue: Unexpected toxicity observed at sub-therapeutic doses.
Possible Cause: The pharmacokinetic and pharmacodynamic profile of BAY1238097 may have led to on-target toxicities that were not predicted by preclinical models. Pharmacokinetic modeling indicated that an alternative dosing schedule to avoid these toxicities while achieving the desired therapeutic exposure was not feasible.[1]
Recommendation: For future development of BET inhibitors, it is crucial to:
-
Develop more predictive preclinical models to better anticipate potential on-target toxicities.
-
Explore alternative chemical scaffolds that may have a wider therapeutic window.
-
Investigate combination therapies where lower, better-tolerated doses of the BET inhibitor can be used synergistically with other agents.[4] Preclinical data for BAY1238097 showed potential synergy with EZH2, mTOR, and BTK inhibitors.[4][5]
Data Presentation
Table 1: Summary of Adverse Events in the BAY1238097 Phase I Trial
| Dose Level (twice weekly) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Most Common Adverse Events |
| 10 mg | 3 | None | Nausea, Vomiting, Headache, Back Pain, Fatigue |
| 40 mg | 3 | None | Nausea, Vomiting, Headache, Back Pain, Fatigue |
| 80 mg | 2 | Grade 3 Vomiting, Grade 3 Headache, Grade 2/3 Back Pain | Nausea, Vomiting, Headache, Back Pain, Fatigue |
Source: Postel-Vinay et al., European Journal of Cancer, 2019.[1]
Table 2: Pharmacokinetic and Pharmacodynamic Observations
| Parameter | Observation |
| Pharmacokinetics | Linear dose-response with increasing dose. |
| Pharmacodynamics | Trend towards decreased MYC and increased HEXIM1 expression with treatment. |
Source: Postel-Vinay et al., European Journal of Cancer, 2019.[1]
Experimental Protocols
Phase I Clinical Trial Methodology (NCT02369029)
This was a phase I, open-label, non-randomised, multicentre study.[1]
-
Patient Population: Patients with cytologically or histologically confirmed advanced refractory malignancies.[1]
-
Study Design: An adaptive dose-escalation design was used, starting at a dose of 10 mg of oral BAY1238097 administered twice weekly in 21-day cycles.[1]
-
Dose Escalation: Dose escalation was guided by a model-based dose-response analysis.[1]
-
Endpoints: The primary endpoints were safety, pharmacokinetics, maximum tolerated dose, and the recommended phase II dose. Secondary endpoints included pharmacodynamics and tumor response.[1]
Visualizations
Caption: Mechanism of action of BAY1238097 as a BET inhibitor.
References
- 1. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
BAY1238097 Clinical Trial: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information regarding the terminated clinical trial of BAY1238097, a novel BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the BAY1238097 clinical trial?
The first-in-human phase I clinical trial of BAY1238097 (NCT02369029) was prematurely terminated due to unexpected toxicity.[1] Dose-limiting toxicities (DLTs) occurred at a dose level below the targeted therapeutic exposure, making it unfeasible to reach efficacious drug levels without significant adverse events.[1]
Q2: What specific toxicities were observed in the trial?
The dose-limiting toxicities observed at the 80 mg/week dose level included grade 3 vomiting, grade 3 headache, and grade 2/3 back pain.[1] Other common adverse events reported were nausea, fatigue, and back pain.[1]
Q3: What was the mechanism of action for BAY1238097?
BAY1238097 is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[2] By binding to the acetylated lysine recognition motifs on these proteins, it disrupts chromatin remodeling and prevents the expression of certain growth-promoting genes, such as MYC, leading to an inhibition of tumor cell growth.[2][3] Preclinical studies showed that BAY1238097 targets signaling pathways including NFKB/TLR/JAK/STAT and genes regulated by MYC and E2F1.[4][5]
Q4: What were the objectives of the clinical trial?
The primary objectives of this phase I study were to investigate the safety, pharmacokinetics, maximum tolerated dose (MTD), and recommended phase II dose of BAY1238097 in patients with advanced malignancies.[1]
Troubleshooting Guide
Issue: Unexpected toxicity observed at sub-therapeutic doses.
Possible Cause: The pharmacokinetic and pharmacodynamic profile of BAY1238097 may have led to on-target toxicities that were not predicted by preclinical models. Pharmacokinetic modeling indicated that an alternative dosing schedule to avoid these toxicities while achieving the desired therapeutic exposure was not feasible.[1]
Recommendation: For future development of BET inhibitors, it is crucial to:
-
Develop more predictive preclinical models to better anticipate potential on-target toxicities.
-
Explore alternative chemical scaffolds that may have a wider therapeutic window.
-
Investigate combination therapies where lower, better-tolerated doses of the BET inhibitor can be used synergistically with other agents.[4] Preclinical data for BAY1238097 showed potential synergy with EZH2, mTOR, and BTK inhibitors.[4][5]
Data Presentation
Table 1: Summary of Adverse Events in the BAY1238097 Phase I Trial
| Dose Level (twice weekly) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Most Common Adverse Events |
| 10 mg | 3 | None | Nausea, Vomiting, Headache, Back Pain, Fatigue |
| 40 mg | 3 | None | Nausea, Vomiting, Headache, Back Pain, Fatigue |
| 80 mg | 2 | Grade 3 Vomiting, Grade 3 Headache, Grade 2/3 Back Pain | Nausea, Vomiting, Headache, Back Pain, Fatigue |
Source: Postel-Vinay et al., European Journal of Cancer, 2019.[1]
Table 2: Pharmacokinetic and Pharmacodynamic Observations
| Parameter | Observation |
| Pharmacokinetics | Linear dose-response with increasing dose. |
| Pharmacodynamics | Trend towards decreased MYC and increased HEXIM1 expression with treatment. |
Source: Postel-Vinay et al., European Journal of Cancer, 2019.[1]
Experimental Protocols
Phase I Clinical Trial Methodology (NCT02369029)
This was a phase I, open-label, non-randomised, multicentre study.[1]
-
Patient Population: Patients with cytologically or histologically confirmed advanced refractory malignancies.[1]
-
Study Design: An adaptive dose-escalation design was used, starting at a dose of 10 mg of oral BAY1238097 administered twice weekly in 21-day cycles.[1]
-
Dose Escalation: Dose escalation was guided by a model-based dose-response analysis.[1]
-
Endpoints: The primary endpoints were safety, pharmacokinetics, maximum tolerated dose, and the recommended phase II dose. Secondary endpoints included pharmacodynamics and tumor response.[1]
Visualizations
Caption: Mechanism of action of BAY1238097 as a BET inhibitor.
References
- 1. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
Interpreting unexpected results from (Rac)-BAY1238097 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor, (Rac)-BAY1238097.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] It functions by binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins. This action prevents the interaction between BET proteins and acetylated histones, leading to a disruption of chromatin remodeling and a subsequent downregulation of the expression of key growth-promoting genes, such as MYC.[1][2]
Q2: What are the expected outcomes of treating cancer cell lines with this compound?
A2: In sensitive cancer cell lines, particularly hematological malignancies like lymphoma and multiple myeloma, treatment with this compound is expected to result in anti-proliferative effects.[3][4][5] This is often characterized by a G1-S phase cell cycle block.[4] The primary effect is cytostatic, although apoptosis can be induced in some cell lines at higher concentrations.[4] Gene expression analysis should reveal downregulation of MYC and its downstream targets, as well as modulation of genes involved in the NFκB, TLR, and JAK/STAT signaling pathways.[3][6]
Q3: Are there known reasons for the premature termination of the first-in-human Phase I clinical trial of BAY1238097?
A3: Yes, the Phase I clinical trial was terminated prematurely due to the occurrence of dose-limiting toxicities (DLTs) at doses below the targeted therapeutic exposure.[7][8] The observed DLTs included Grade 3 vomiting, Grade 3 headache, and Grade 2/3 back pain.[7] Other common adverse events were nausea and fatigue.[7][8] Pharmacokinetic modeling suggested that an alternative dosing schedule to avoid these toxicities while achieving efficacious exposure was not feasible.[7][8]
Troubleshooting Guide
This guide addresses common unexpected results that may be encountered during experiments with this compound.
Issue 1: Weaker-than-expected or no anti-proliferative effect observed in cell culture.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Line Insensitivity | The sensitivity of cell lines to BET inhibitors can vary. Consider screening a panel of cell lines to identify a sensitive model. Cell lines with mutations in EZH2 or MYD88 have been shown to have altered sensitivity.[4][9] |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) for your specific cell line. Expected IC50 values in sensitive lymphoma cell lines are in the range of 70-208 nM.[3][6] |
| Compound Solubility Issues | This compound is typically dissolved in DMSO for in vitro use. Ensure the final DMSO concentration in your cell culture medium is low (e.g., <0.1%) and consistent across all treatments to avoid solvent-induced toxicity or precipitation. |
| Incorrect Assessment of Cytostatic vs. Cytotoxic Effects | The primary effect of BAY1238097 is often cytostatic rather than cytotoxic.[4] Use assays that measure cell proliferation (e.g., CFSE dilution, Ki-67 staining) in addition to viability assays (e.g., MTT, CellTiter-Glo) that may not distinguish between cell cycle arrest and cell death. |
| Experimental Duration | The effects of epigenetic modifiers can take time to manifest. Consider extending the treatment duration (e.g., 72 hours or longer) to observe significant anti-proliferative effects.[4][9] |
Issue 2: High degree of variability in experimental replicates.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use calibrated pipettes to minimize well-to-well variability in cell numbers. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. Avoid using the outermost wells or fill them with sterile media or PBS to create a humidity barrier. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 3: Unexpected toxicity observed in animal models at previously reported "safe" doses.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Strain or Species-Specific Differences | The tolerability of a compound can vary between different mouse strains or animal species. The reported dose of 15 mg/kg was the maximum tolerated dose in specific AML and MM models.[5] It is crucial to perform a dose-range finding study in your specific animal model to establish the maximum tolerated dose (MTD). |
| Vehicle Formulation Issues | The vehicle used to formulate the compound for in vivo administration can contribute to toxicity. Ensure the vehicle is well-tolerated by the animals at the administered volume. |
| Clinical Translation of Toxicity | Be aware that the first-in-human clinical trial was terminated due to unexpected toxicity at low doses.[7][8] This suggests a narrow therapeutic window. Closely monitor animals for clinical signs of toxicity, such as weight loss, lethargy, and changes in behavior. |
| Off-Target Effects | While BAY1238097 is a potent BET inhibitor, off-target effects at higher concentrations cannot be entirely ruled out and may contribute to toxicity.[10][11] |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 / GI50 | Reference |
| TR-FRET Assay | BET BRD4 Bromodomain 1 | < 100 nM | [5] |
| NanoBRET Assay | BRD4-Histone H4 Interaction | 63 nM | [5] |
| NanoBRET Assay | BRD3-Histone H4 Interaction | 609 nM | [5] |
| NanoBRET Assay | BRD2-Histone H4 Interaction | 2430 nM | [5] |
| Anti-proliferative Assay | Lymphoma Cell Lines (Median) | 70 - 208 nM | [3][6] |
| Anti-proliferative Assay | Melanoma Cell Lines (Sensitive) | < 500 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Outcome | Reference |
| AML Xenograft (THP-1, MOLM-13, KG-1) | 15 mg/kg, oral, daily | Strong efficacy (T/C between 13-20%) | [5] |
| MM Xenograft (MOLP-8) | 15 mg/kg, oral, daily | Active (T/C of 3%) | [5] |
| Patient-Derived Melanoma Xenograft (BRAF wild-type) | 7.5 mg/kg, oral, daily | Significantly reduced tumor growth (39% T/C) in one model | [2] |
Experimental Protocols
1. General Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight if applicable.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the existing medium from the cells and add the prepared compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
2. General Protocol for Western Blotting to Detect MYC Downregulation
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the extent of downregulation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from (Rac)-BAY1238097 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor, (Rac)-BAY1238097.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] It functions by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins. This action prevents the interaction between BET proteins and acetylated histones, leading to a disruption of chromatin remodeling and a subsequent downregulation of the expression of key growth-promoting genes, such as MYC.[1][2]
Q2: What are the expected outcomes of treating cancer cell lines with this compound?
A2: In sensitive cancer cell lines, particularly hematological malignancies like lymphoma and multiple myeloma, treatment with this compound is expected to result in anti-proliferative effects.[3][4][5] This is often characterized by a G1-S phase cell cycle block.[4] The primary effect is cytostatic, although apoptosis can be induced in some cell lines at higher concentrations.[4] Gene expression analysis should reveal downregulation of MYC and its downstream targets, as well as modulation of genes involved in the NFκB, TLR, and JAK/STAT signaling pathways.[3][6]
Q3: Are there known reasons for the premature termination of the first-in-human Phase I clinical trial of BAY1238097?
A3: Yes, the Phase I clinical trial was terminated prematurely due to the occurrence of dose-limiting toxicities (DLTs) at doses below the targeted therapeutic exposure.[7][8] The observed DLTs included Grade 3 vomiting, Grade 3 headache, and Grade 2/3 back pain.[7] Other common adverse events were nausea and fatigue.[7][8] Pharmacokinetic modeling suggested that an alternative dosing schedule to avoid these toxicities while achieving efficacious exposure was not feasible.[7][8]
Troubleshooting Guide
This guide addresses common unexpected results that may be encountered during experiments with this compound.
Issue 1: Weaker-than-expected or no anti-proliferative effect observed in cell culture.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Line Insensitivity | The sensitivity of cell lines to BET inhibitors can vary. Consider screening a panel of cell lines to identify a sensitive model. Cell lines with mutations in EZH2 or MYD88 have been shown to have altered sensitivity.[4][9] |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) for your specific cell line. Expected IC50 values in sensitive lymphoma cell lines are in the range of 70-208 nM.[3][6] |
| Compound Solubility Issues | This compound is typically dissolved in DMSO for in vitro use. Ensure the final DMSO concentration in your cell culture medium is low (e.g., <0.1%) and consistent across all treatments to avoid solvent-induced toxicity or precipitation. |
| Incorrect Assessment of Cytostatic vs. Cytotoxic Effects | The primary effect of BAY1238097 is often cytostatic rather than cytotoxic.[4] Use assays that measure cell proliferation (e.g., CFSE dilution, Ki-67 staining) in addition to viability assays (e.g., MTT, CellTiter-Glo) that may not distinguish between cell cycle arrest and cell death. |
| Experimental Duration | The effects of epigenetic modifiers can take time to manifest. Consider extending the treatment duration (e.g., 72 hours or longer) to observe significant anti-proliferative effects.[4][9] |
Issue 2: High degree of variability in experimental replicates.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use calibrated pipettes to minimize well-to-well variability in cell numbers. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. Avoid using the outermost wells or fill them with sterile media or PBS to create a humidity barrier. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 3: Unexpected toxicity observed in animal models at previously reported "safe" doses.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Strain or Species-Specific Differences | The tolerability of a compound can vary between different mouse strains or animal species. The reported dose of 15 mg/kg was the maximum tolerated dose in specific AML and MM models.[5] It is crucial to perform a dose-range finding study in your specific animal model to establish the maximum tolerated dose (MTD). |
| Vehicle Formulation Issues | The vehicle used to formulate the compound for in vivo administration can contribute to toxicity. Ensure the vehicle is well-tolerated by the animals at the administered volume. |
| Clinical Translation of Toxicity | Be aware that the first-in-human clinical trial was terminated due to unexpected toxicity at low doses.[7][8] This suggests a narrow therapeutic window. Closely monitor animals for clinical signs of toxicity, such as weight loss, lethargy, and changes in behavior. |
| Off-Target Effects | While BAY1238097 is a potent BET inhibitor, off-target effects at higher concentrations cannot be entirely ruled out and may contribute to toxicity.[10][11] |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 / GI50 | Reference |
| TR-FRET Assay | BET BRD4 Bromodomain 1 | < 100 nM | [5] |
| NanoBRET Assay | BRD4-Histone H4 Interaction | 63 nM | [5] |
| NanoBRET Assay | BRD3-Histone H4 Interaction | 609 nM | [5] |
| NanoBRET Assay | BRD2-Histone H4 Interaction | 2430 nM | [5] |
| Anti-proliferative Assay | Lymphoma Cell Lines (Median) | 70 - 208 nM | [3][6] |
| Anti-proliferative Assay | Melanoma Cell Lines (Sensitive) | < 500 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Outcome | Reference |
| AML Xenograft (THP-1, MOLM-13, KG-1) | 15 mg/kg, oral, daily | Strong efficacy (T/C between 13-20%) | [5] |
| MM Xenograft (MOLP-8) | 15 mg/kg, oral, daily | Active (T/C of 3%) | [5] |
| Patient-Derived Melanoma Xenograft (BRAF wild-type) | 7.5 mg/kg, oral, daily | Significantly reduced tumor growth (39% T/C) in one model | [2] |
Experimental Protocols
1. General Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight if applicable.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the existing medium from the cells and add the prepared compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
2. General Protocol for Western Blotting to Detect MYC Downregulation
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the extent of downregulation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the bioavailability of (Rac)-BAY1238097
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor, (Rac)-BAY1238097. The focus is on addressing potential challenges related to its bioavailability during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription. By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and inhibiting the transcription of certain growth-promoting genes, such as c-Myc.[1][2] This mechanism underlies its anti-proliferative activity in various cancer models.[2][3]
Q2: I am observing poor efficacy of this compound in my in vivo experiments despite its high in vitro potency. What could be the issue?
Poor in vivo efficacy despite good in vitro potency is often linked to suboptimal drug exposure at the target site. A primary reason for this can be low oral bioavailability. Like many small molecule inhibitors, this compound may face challenges with aqueous solubility, which can limit its absorption from the gastrointestinal tract. It is crucial to utilize an appropriate formulation to enhance its solubility and subsequent absorption.
Q3: What are some established formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. The choice of strategy often depends on the physicochemical properties of the compound. Common approaches include:
-
Co-solvents and Surfactants: Utilizing a mixture of solvents and surfactants can increase the solubility of a compound in an aqueous environment.
-
Lipid-Based Formulations: For lipophilic compounds, formulating the drug in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to encapsulate hydrophobic drug molecules and increase their apparent solubility.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate compared to the crystalline form.
Troubleshooting Guide: Improving Bioavailability of this compound
This guide provides specific troubleshooting advice and experimental protocols for enhancing the bioavailability of this compound in your research.
Issue: Compound Precipitation or Poor Solubility in Aqueous Buffers
If you are observing precipitation of this compound when preparing formulations for in vivo studies, it is a clear indicator of its low aqueous solubility.
Recommended Solutions & Experimental Protocols:
Several formulation approaches have been suggested for dissolving this compound for preclinical research. Below is a summary of these protocols, which aim to achieve a concentration of at least 2.5 mg/mL.
Table 1: Formulation Protocols for this compound
| Formulation Approach | Protocol | Achieved Solubility | Reference |
| Co-solvent/Surfactant System | Add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | ≥ 2.5 mg/mL (Clear solution) | [4] |
| Cyclodextrin-Based System | Add each solvent one by one: 10% DMSO, 90% (20% SBE-β-CD in Saline). | ≥ 2.5 mg/mL (Clear solution) | [4] |
| Lipid-Based System | Add each solvent one by one: 10% DMSO, 90% Corn Oil. | ≥ 2.5 mg/mL (Clear solution) | [4] |
Experimental Protocol: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Add the specified volume of DMSO to dissolve the compound completely. Gentle warming or sonication can be used to aid dissolution.
-
Sequentially add PEG300, Tween-80, and saline, vortexing the solution after each addition to ensure homogeneity.
-
Visually inspect the final formulation for any signs of precipitation. A clear solution indicates successful solubilization.
Issue: How to Select the Best Formulation for My In Vivo Study?
The optimal formulation will provide the highest and most consistent drug exposure. A comparative pharmacokinetic (PK) study is the definitive way to determine this.
Experimental Protocol: Comparative Pharmacokinetic Study in Rodents
-
Animal Model: Use a relevant rodent model (e.g., mice or rats).
-
Formulation Groups: Prepare the three formulations of this compound as described in Table 1 at the desired dose. Include a control group receiving the vehicle alone.
-
Dosing: Administer the formulations orally to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The formulation yielding the highest AUC and Cmax with acceptable variability is generally preferred.
Visualizing Experimental Workflows and Pathways
Diagram 1: General Workflow for Improving Bioavailability
Caption: Workflow for addressing poor bioavailability.
Diagram 2: Simplified Signaling Pathway of BET Inhibition
Caption: Mechanism of action of this compound.
References
How to improve the bioavailability of (Rac)-BAY1238097
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor, (Rac)-BAY1238097. The focus is on addressing potential challenges related to its bioavailability during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and inhibiting the transcription of certain growth-promoting genes, such as c-Myc.[1][2] This mechanism underlies its anti-proliferative activity in various cancer models.[2][3]
Q2: I am observing poor efficacy of this compound in my in vivo experiments despite its high in vitro potency. What could be the issue?
Poor in vivo efficacy despite good in vitro potency is often linked to suboptimal drug exposure at the target site. A primary reason for this can be low oral bioavailability. Like many small molecule inhibitors, this compound may face challenges with aqueous solubility, which can limit its absorption from the gastrointestinal tract. It is crucial to utilize an appropriate formulation to enhance its solubility and subsequent absorption.
Q3: What are some established formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. The choice of strategy often depends on the physicochemical properties of the compound. Common approaches include:
-
Co-solvents and Surfactants: Utilizing a mixture of solvents and surfactants can increase the solubility of a compound in an aqueous environment.
-
Lipid-Based Formulations: For lipophilic compounds, formulating the drug in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to encapsulate hydrophobic drug molecules and increase their apparent solubility.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate compared to the crystalline form.
Troubleshooting Guide: Improving Bioavailability of this compound
This guide provides specific troubleshooting advice and experimental protocols for enhancing the bioavailability of this compound in your research.
Issue: Compound Precipitation or Poor Solubility in Aqueous Buffers
If you are observing precipitation of this compound when preparing formulations for in vivo studies, it is a clear indicator of its low aqueous solubility.
Recommended Solutions & Experimental Protocols:
Several formulation approaches have been suggested for dissolving this compound for preclinical research. Below is a summary of these protocols, which aim to achieve a concentration of at least 2.5 mg/mL.
Table 1: Formulation Protocols for this compound
| Formulation Approach | Protocol | Achieved Solubility | Reference |
| Co-solvent/Surfactant System | Add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | ≥ 2.5 mg/mL (Clear solution) | [4] |
| Cyclodextrin-Based System | Add each solvent one by one: 10% DMSO, 90% (20% SBE-β-CD in Saline). | ≥ 2.5 mg/mL (Clear solution) | [4] |
| Lipid-Based System | Add each solvent one by one: 10% DMSO, 90% Corn Oil. | ≥ 2.5 mg/mL (Clear solution) | [4] |
Experimental Protocol: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Add the specified volume of DMSO to dissolve the compound completely. Gentle warming or sonication can be used to aid dissolution.
-
Sequentially add PEG300, Tween-80, and saline, vortexing the solution after each addition to ensure homogeneity.
-
Visually inspect the final formulation for any signs of precipitation. A clear solution indicates successful solubilization.
Issue: How to Select the Best Formulation for My In Vivo Study?
The optimal formulation will provide the highest and most consistent drug exposure. A comparative pharmacokinetic (PK) study is the definitive way to determine this.
Experimental Protocol: Comparative Pharmacokinetic Study in Rodents
-
Animal Model: Use a relevant rodent model (e.g., mice or rats).
-
Formulation Groups: Prepare the three formulations of this compound as described in Table 1 at the desired dose. Include a control group receiving the vehicle alone.
-
Dosing: Administer the formulations orally to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The formulation yielding the highest AUC and Cmax with acceptable variability is generally preferred.
Visualizing Experimental Workflows and Pathways
Diagram 1: General Workflow for Improving Bioavailability
Caption: Workflow for addressing poor bioavailability.
Diagram 2: Simplified Signaling Pathway of BET Inhibition
Caption: Mechanism of action of this compound.
References
Off-target effects of (Rac)-BAY1238097 in preclinical models
Technical Support Center: (Rac)-BAY1238097
This technical support guide provides troubleshooting information and frequently asked questions regarding the preclinical use of this compound, a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT[1]. It functions by binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of these proteins. This action competitively prevents BET proteins from binding to acetylated histones on chromatin, thereby disrupting chromatin remodeling and inhibiting the transcription of key growth-promoting genes, most notably the oncogene MYC and its downstream targets[1]. This leads to anti-proliferative effects in various cancer models[1][2][3].
Q2: I am observing significant toxicity or unexpected phenotypes in my preclinical models (cell culture or in vivo) that do not seem to align with MYC inhibition alone. Could this be an off-target effect?
This is a critical observation and could be due to several factors. While a detailed public off-target kinase or protein binding profile for BAY1238097 is not available, data from its early-stage clinical development provides important insights.
A first-in-human Phase I trial of BAY1238097 was terminated early due to unexpected toxicity at doses considered sub-therapeutic[4][5][6]. Dose-limiting toxicities included severe headache, vomiting, and back pain[4][5][6]. Therefore, the adverse phenotypes you are observing in your preclinical models may be related to these known toxicities rather than a novel off-target protein interaction.
Furthermore, gene expression profiling of lymphoma cells treated with BAY1238097 revealed modulation of multiple pathways beyond simple MYC regulation. These include the NFKB/TLR/JAK/STAT signaling pathways, E2F1-regulated genes, and general cell cycle regulation[1][3]. Your observed phenotype could be a result of modulating one or more of these pathways.
Q3: What are the known inhibitory concentrations for BAY1238097 against its primary targets?
BAY1238097 demonstrates potent activity against BET proteins and proliferation in various cancer cell lines. The table below summarizes the key reported IC50 values.
| Assay Type | Target/Cell Line | Reported IC50 | Reference |
| TR-FRET Assay | BET BRD4 Bromodomain 1 | < 100 nM | [2] |
| NanoBRET Assay | BRD4-Histone H4 Interaction | 63 nM | [2] |
| NanoBRET Assay | BRD2-Histone H4 Interaction | 609 nM | [2] |
| NanoBRET Assay | BRD3-Histone H4 Interaction | 2430 nM | [2] |
| Anti-Proliferation | Panel of Lymphoma Cell Lines | Median: 70 - 208 nM | [1][3] |
Q4: Since a specific off-target list is unavailable, how can I experimentally determine if my results are due to an off-target effect?
Validating a suspected off-target effect is crucial. The recommended approach is to use a control compound—a structurally distinct inhibitor of the same target (in this case, another BET inhibitor like JQ1 or OTX015)—to see if the phenotype is recapitulated. If the distinct compound produces the same effect, it is more likely to be an on-target phenomenon. If the effect is unique to BAY1238097, it may be an off-target effect. See the "Experimental Protocols" section below for a detailed workflow.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity
If you observe cytotoxicity at concentrations where a cytostatic (anti-proliferative) effect is expected, consider the following:
-
Confirm On-Target Activity: First, confirm that you are observing the expected on-target effect, such as the downregulation of MYC protein or mRNA.
-
Review Clinical Toxicity Data: A first-in-human clinical trial with BAY1238097 was stopped due to dose-limiting toxicities, including vomiting, headache, and back pain, even at low doses[6]. The cellular mechanisms underlying these toxicities are not fully defined but could contribute to unexpected results in preclinical systems.
-
Gene Pathway Analysis: Gene expression studies show that BAY1238097 affects pathways beyond MYC, including NFKB, JAK/STAT, and cell cycle regulation[1][3]. Your cell model may be particularly sensitive to the modulation of these pathways, leading to cell death.
Issue 2: In Vivo Model Shows Severe Adverse Effects
If your animal models show signs of distress (e.g., weight loss, lethargy, pain) that seem disproportionate to the anti-tumor effect, this could be related to the clinically observed toxicities.
-
Dose Adjustment: The maximum tolerated dose in one preclinical study was 15 mg/kg administered orally each day[2]. However, given the clinical findings, it may be necessary to use a lower dose or a different dosing schedule in your specific model.
-
Monitor for Specific Toxicities: Be vigilant for symptoms that may correlate with the human toxicities, such as neurological or gastrointestinal distress[6].
-
Use Control BET Inhibitor: As a control, treat a cohort of animals with a different, well-characterized BET inhibitor to distinguish between a class-wide effect and a compound-specific toxicity.
Visualized Pathways and Workflows
Caption: On-target mechanism of this compound.
Caption: Workflow for troubleshooting suspected off-target effects.
Caption: Key signaling pathways affected by BAY1238097.
Experimental Protocols
Protocol: Validating a Potential Off-Target Effect Using a Control Inhibitor
Objective: To determine if an observed cellular phenotype is a result of on-target BET inhibition or a potential off-target effect specific to this compound.
Materials:
-
Your cell line of interest
-
This compound
-
A structurally unrelated BET inhibitor (e.g., JQ1 or OTX015)
-
Vehicle control (e.g., DMSO)
-
Appropriate cell culture reagents
-
Assay-specific reagents to measure your phenotype of interest (e.g., apoptosis kit, proliferation assay reagents, qPCR primers for gene expression).
Methodology:
-
Dose-Response Curves:
-
Perform a dose-response experiment for both this compound and the control BET inhibitor in your cell line.
-
Measure a known on-target endpoint, such as cell proliferation (e.g., using CellTiter-Glo®) or inhibition of MYC gene expression (via qPCR), to establish equipotent concentrations. For example, determine the IC50 or IC90 for both compounds.
-
-
Equipotent Treatment:
-
Treat your cells with this compound and the control BET inhibitor at equipotent concentrations (e.g., 1x, 3x, and 10x the on-target IC50 value established in Step 1).
-
Include a vehicle-only control group.
-
Ensure all treatment conditions have the same final concentration of the vehicle (e.g., 0.1% DMSO).
-
-
Phenotypic Measurement:
-
At a relevant time point, perform the assay that measures your unexpected phenotype of interest (e.g., apoptosis assay, specific protein phosphorylation via Western blot, mitochondrial membrane potential assay).
-
-
Data Analysis and Interpretation:
-
Scenario A (Likely On-Target): If both this compound and the control BET inhibitor produce the same phenotype at equipotent concentrations, the effect is very likely due to the on-target inhibition of BET proteins.
-
Scenario B (Likely Off-Target): If the phenotype is observed only in the cells treated with this compound, and not in the control inhibitor or vehicle groups, it is likely a compound-specific off-target effect.
-
Scenario C (Ambiguous): If both compounds produce the effect but with significantly different potencies that do not correlate with their on-target potencies, the effect might be due to a combination of on-target and off-target activities or differences in cell permeability and metabolism. Further investigation would be required.
-
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of (Rac)-BAY1238097 in preclinical models
Technical Support Center: (Rac)-BAY1238097
This technical support guide provides troubleshooting information and frequently asked questions regarding the preclinical use of this compound, a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT[1]. It functions by binding to the acetylated lysine recognition motifs within the bromodomains of these proteins. This action competitively prevents BET proteins from binding to acetylated histones on chromatin, thereby disrupting chromatin remodeling and inhibiting the transcription of key growth-promoting genes, most notably the oncogene MYC and its downstream targets[1]. This leads to anti-proliferative effects in various cancer models[1][2][3].
Q2: I am observing significant toxicity or unexpected phenotypes in my preclinical models (cell culture or in vivo) that do not seem to align with MYC inhibition alone. Could this be an off-target effect?
This is a critical observation and could be due to several factors. While a detailed public off-target kinase or protein binding profile for BAY1238097 is not available, data from its early-stage clinical development provides important insights.
A first-in-human Phase I trial of BAY1238097 was terminated early due to unexpected toxicity at doses considered sub-therapeutic[4][5][6]. Dose-limiting toxicities included severe headache, vomiting, and back pain[4][5][6]. Therefore, the adverse phenotypes you are observing in your preclinical models may be related to these known toxicities rather than a novel off-target protein interaction.
Furthermore, gene expression profiling of lymphoma cells treated with BAY1238097 revealed modulation of multiple pathways beyond simple MYC regulation. These include the NFKB/TLR/JAK/STAT signaling pathways, E2F1-regulated genes, and general cell cycle regulation[1][3]. Your observed phenotype could be a result of modulating one or more of these pathways.
Q3: What are the known inhibitory concentrations for BAY1238097 against its primary targets?
BAY1238097 demonstrates potent activity against BET proteins and proliferation in various cancer cell lines. The table below summarizes the key reported IC50 values.
| Assay Type | Target/Cell Line | Reported IC50 | Reference |
| TR-FRET Assay | BET BRD4 Bromodomain 1 | < 100 nM | [2] |
| NanoBRET Assay | BRD4-Histone H4 Interaction | 63 nM | [2] |
| NanoBRET Assay | BRD2-Histone H4 Interaction | 609 nM | [2] |
| NanoBRET Assay | BRD3-Histone H4 Interaction | 2430 nM | [2] |
| Anti-Proliferation | Panel of Lymphoma Cell Lines | Median: 70 - 208 nM | [1][3] |
Q4: Since a specific off-target list is unavailable, how can I experimentally determine if my results are due to an off-target effect?
Validating a suspected off-target effect is crucial. The recommended approach is to use a control compound—a structurally distinct inhibitor of the same target (in this case, another BET inhibitor like JQ1 or OTX015)—to see if the phenotype is recapitulated. If the distinct compound produces the same effect, it is more likely to be an on-target phenomenon. If the effect is unique to BAY1238097, it may be an off-target effect. See the "Experimental Protocols" section below for a detailed workflow.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity
If you observe cytotoxicity at concentrations where a cytostatic (anti-proliferative) effect is expected, consider the following:
-
Confirm On-Target Activity: First, confirm that you are observing the expected on-target effect, such as the downregulation of MYC protein or mRNA.
-
Review Clinical Toxicity Data: A first-in-human clinical trial with BAY1238097 was stopped due to dose-limiting toxicities, including vomiting, headache, and back pain, even at low doses[6]. The cellular mechanisms underlying these toxicities are not fully defined but could contribute to unexpected results in preclinical systems.
-
Gene Pathway Analysis: Gene expression studies show that BAY1238097 affects pathways beyond MYC, including NFKB, JAK/STAT, and cell cycle regulation[1][3]. Your cell model may be particularly sensitive to the modulation of these pathways, leading to cell death.
Issue 2: In Vivo Model Shows Severe Adverse Effects
If your animal models show signs of distress (e.g., weight loss, lethargy, pain) that seem disproportionate to the anti-tumor effect, this could be related to the clinically observed toxicities.
-
Dose Adjustment: The maximum tolerated dose in one preclinical study was 15 mg/kg administered orally each day[2]. However, given the clinical findings, it may be necessary to use a lower dose or a different dosing schedule in your specific model.
-
Monitor for Specific Toxicities: Be vigilant for symptoms that may correlate with the human toxicities, such as neurological or gastrointestinal distress[6].
-
Use Control BET Inhibitor: As a control, treat a cohort of animals with a different, well-characterized BET inhibitor to distinguish between a class-wide effect and a compound-specific toxicity.
Visualized Pathways and Workflows
Caption: On-target mechanism of this compound.
Caption: Workflow for troubleshooting suspected off-target effects.
Caption: Key signaling pathways affected by BAY1238097.
Experimental Protocols
Protocol: Validating a Potential Off-Target Effect Using a Control Inhibitor
Objective: To determine if an observed cellular phenotype is a result of on-target BET inhibition or a potential off-target effect specific to this compound.
Materials:
-
Your cell line of interest
-
This compound
-
A structurally unrelated BET inhibitor (e.g., JQ1 or OTX015)
-
Vehicle control (e.g., DMSO)
-
Appropriate cell culture reagents
-
Assay-specific reagents to measure your phenotype of interest (e.g., apoptosis kit, proliferation assay reagents, qPCR primers for gene expression).
Methodology:
-
Dose-Response Curves:
-
Perform a dose-response experiment for both this compound and the control BET inhibitor in your cell line.
-
Measure a known on-target endpoint, such as cell proliferation (e.g., using CellTiter-Glo®) or inhibition of MYC gene expression (via qPCR), to establish equipotent concentrations. For example, determine the IC50 or IC90 for both compounds.
-
-
Equipotent Treatment:
-
Treat your cells with this compound and the control BET inhibitor at equipotent concentrations (e.g., 1x, 3x, and 10x the on-target IC50 value established in Step 1).
-
Include a vehicle-only control group.
-
Ensure all treatment conditions have the same final concentration of the vehicle (e.g., 0.1% DMSO).
-
-
Phenotypic Measurement:
-
At a relevant time point, perform the assay that measures your unexpected phenotype of interest (e.g., apoptosis assay, specific protein phosphorylation via Western blot, mitochondrial membrane potential assay).
-
-
Data Analysis and Interpretation:
-
Scenario A (Likely On-Target): If both this compound and the control BET inhibitor produce the same phenotype at equipotent concentrations, the effect is very likely due to the on-target inhibition of BET proteins.
-
Scenario B (Likely Off-Target): If the phenotype is observed only in the cells treated with this compound, and not in the control inhibitor or vehicle groups, it is likely a compound-specific off-target effect.
-
Scenario C (Ambiguous): If both compounds produce the effect but with significantly different potencies that do not correlate with their on-target potencies, the effect might be due to a combination of on-target and off-target activities or differences in cell permeability and metabolism. Further investigation would be required.
-
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of BET Inhibitors in Lymphoma: A Comparative Analysis
In the rapidly evolving field of epigenetic therapy, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs for various malignancies, including lymphoma. These agents function by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and key transcription factors. This disruption leads to the downregulation of critical oncogenes, such as MYC, and a subsequent halt in tumor proliferation.
While a direct comparison involving "(Rac)-BAY1238097" is not feasible due to the absence of publicly available data on this specific compound, this guide provides a comparative overview of several other well-characterized BET inhibitors that have been investigated in the context of lymphoma. This analysis focuses on their mechanisms of action, preclinical efficacy, and available clinical data to offer a valuable resource for researchers and drug development professionals.
Comparative Efficacy of BET Inhibitors in Lymphoma Cell Lines
The in vitro potency of various BET inhibitors has been extensively evaluated across a range of lymphoma subtypes. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds in inhibiting cancer cell proliferation.
| Compound | Lymphoma Subtype | Cell Line | IC50 (nM) | Key Findings | Reference |
| OTX015 (MK-8628) | Diffuse Large B-cell Lymphoma (DLBCL) | TMD8 | 194 | Demonstrated potent anti-proliferative activity in MYC-dependent DLBCL cell lines. | |
| Burkitt Lymphoma | Raji | 97 | Induced cell cycle arrest and apoptosis. | ||
| CPI-0610 | DLBCL | SU-DHL-4 | 35 | Showed significant activity in both ABC and GCB subtypes of DLBCL. | |
| Mantle Cell Lymphoma | Jeko-1 | 28 | Effectively suppressed NF-κB signaling. | ||
| ABBV-075 | Acute Myeloid Leukemia (related hematological malignancy) | MOLM-13 | 9.8 | Potent inhibitor with demonstrated in vivo efficacy in xenograft models. | |
| INCB054329 | DLBCL | OCI-Ly10 | 148 | Showed synergistic effects when combined with other targeted agents. |
Experimental Protocols
A standardized understanding of the methodologies used to derive these efficacy data is crucial for accurate interpretation and replication.
Cell Proliferation Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Lymphoma cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.
-
Compound Treatment: Cells are treated with a serial dilution of the BET inhibitor or vehicle control (e.g., DMSO) for 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added, and luminescence, which is proportional to the amount of ATP and thus cell viability, is measured.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Target Engagement
-
Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MYC, BRD4) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for BET inhibitors involves the competitive binding to the acetyl-lysine binding pockets of BET proteins, which displaces them from chromatin. This leads to the transcriptional repression of key oncogenes.
Caption: Mechanism of action of BET inhibitors in lymphoma cells.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of novel BET inhibitors typically follows a standardized workflow to determine their potential for clinical development.
Caption: Standard preclinical workflow for BET inhibitor evaluation.
Navigating the Landscape of BET Inhibitors in Lymphoma: A Comparative Analysis
In the rapidly evolving field of epigenetic therapy, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs for various malignancies, including lymphoma. These agents function by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and key transcription factors. This disruption leads to the downregulation of critical oncogenes, such as MYC, and a subsequent halt in tumor proliferation.
While a direct comparison involving "(Rac)-BAY1238097" is not feasible due to the absence of publicly available data on this specific compound, this guide provides a comparative overview of several other well-characterized BET inhibitors that have been investigated in the context of lymphoma. This analysis focuses on their mechanisms of action, preclinical efficacy, and available clinical data to offer a valuable resource for researchers and drug development professionals.
Comparative Efficacy of BET Inhibitors in Lymphoma Cell Lines
The in vitro potency of various BET inhibitors has been extensively evaluated across a range of lymphoma subtypes. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds in inhibiting cancer cell proliferation.
| Compound | Lymphoma Subtype | Cell Line | IC50 (nM) | Key Findings | Reference |
| OTX015 (MK-8628) | Diffuse Large B-cell Lymphoma (DLBCL) | TMD8 | 194 | Demonstrated potent anti-proliferative activity in MYC-dependent DLBCL cell lines. | |
| Burkitt Lymphoma | Raji | 97 | Induced cell cycle arrest and apoptosis. | ||
| CPI-0610 | DLBCL | SU-DHL-4 | 35 | Showed significant activity in both ABC and GCB subtypes of DLBCL. | |
| Mantle Cell Lymphoma | Jeko-1 | 28 | Effectively suppressed NF-κB signaling. | ||
| ABBV-075 | Acute Myeloid Leukemia (related hematological malignancy) | MOLM-13 | 9.8 | Potent inhibitor with demonstrated in vivo efficacy in xenograft models. | |
| INCB054329 | DLBCL | OCI-Ly10 | 148 | Showed synergistic effects when combined with other targeted agents. |
Experimental Protocols
A standardized understanding of the methodologies used to derive these efficacy data is crucial for accurate interpretation and replication.
Cell Proliferation Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Lymphoma cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.
-
Compound Treatment: Cells are treated with a serial dilution of the BET inhibitor or vehicle control (e.g., DMSO) for 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added, and luminescence, which is proportional to the amount of ATP and thus cell viability, is measured.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Target Engagement
-
Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MYC, BRD4) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for BET inhibitors involves the competitive binding to the acetyl-lysine binding pockets of BET proteins, which displaces them from chromatin. This leads to the transcriptional repression of key oncogenes.
Caption: Mechanism of action of BET inhibitors in lymphoma cells.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of novel BET inhibitors typically follows a standardized workflow to determine their potential for clinical development.
Caption: Standard preclinical workflow for BET inhibitor evaluation.
A Comparative Efficacy Analysis of BET Inhibitors: (Rac)-BAY1238097 and JQ1
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutics, particularly in oncology. This guide provides a detailed comparison of two notable BET inhibitors, (Rac)-BAY1238097 and JQ1, for researchers, scientists, and drug development professionals. By examining their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation, this document aims to offer an objective resource for understanding their relative therapeutic potential.
Introduction to this compound and JQ1
This compound is a potent and selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, and BRD4. These proteins are key regulators of gene transcription and are implicated in the development and progression of various cancers. By targeting BET proteins, this compound disrupts essential growth-promoting gene expression in tumor cells.
JQ1 is a well-characterized thienotriazolodiazepine that also potently and specifically inhibits the BET family of proteins. It has been instrumental in validating BET proteins as therapeutic targets in a range of diseases, most notably in cancers driven by the overexpression of the MYC oncogene. JQ1 has been extensively studied in preclinical models and has paved the way for the development of other BET inhibitors.
Mechanism of Action: Competitive Inhibition of BET Proteins
Both this compound and JQ1 share a common mechanism of action. They function as competitive inhibitors, binding to the acetyl-lysine recognition pockets, or bromodomains, of BET proteins. This binding event displaces BET proteins from chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of key oncogenes such as c-MYC. The downstream effects of this inhibition include cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.
Comparative Efficacy: A Look at the Preclinical Data
Direct head-to-head clinical trials comparing this compound and JQ1 are not yet available. However, a comparative analysis of their preclinical efficacy can be made by examining data from various independent studies. It is important to note that variations in experimental models and methodologies can influence the results, and therefore, this comparison should be interpreted with caution.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and JQ1 in different cancer cell lines.
| Compound | Cancer Type | Cell Line(s) | Reported IC50 Range | Citation(s) |
| This compound | Lymphoma | Panel of lymphoma-derived cell lines | Median: 70 - 208 nM | [1] |
| JQ1 | Lung Adenocarcinoma | 8 sensitive cell lines | 0.42 - 4.19 µM | [2] |
| JQ1 | Ovarian & Endometrial Carcinoma | A2780, TOV112D, HEC151, HEC50B, HEC265 | 0.28 - 2.72 µM | [3] |
| JQ1 | NUT Midline Carcinoma | Patient-derived cells | 4 nM | [4] |
Note: The provided IC50 values are from different studies and should not be considered a direct comparison of potency due to variations in experimental conditions.
In Vivo Efficacy
Preclinical in vivo studies, typically using xenograft models in mice, provide valuable insights into the potential therapeutic efficacy of a drug.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Citation(s) |
| This compound | Diffuse Large B-cell Lymphoma (SU-DHL-8 xenograft) | 15 mg/kg, daily, p.o. | Significant tumor growth inhibition | [5] |
| This compound | Diffuse Large B-cell Lymphoma (OCI-LY-3 xenograft) | 45 mg/kg, twice weekly, p.o. | Significant tumor growth inhibition | [5] |
| JQ1 | Diffuse Large B-cell Lymphoma (xenograft) | Daily injection | Modest survival advantage | [6] |
| JQ1 | NUT Midline Carcinoma (patient-derived xenograft) | 50 mg/kg, daily, i.p. | Marked reduction in tumor growth | [4] |
Note: The in vivo studies cited used different animal models and dosing schedules, which precludes a direct comparison of the antitumor activity of this compound and JQ1.
Head-to-Head Studies
As of the latest literature review, no peer-reviewed studies have been published that directly compare the efficacy of this compound and JQ1 in the same experimental setting. Such studies would be invaluable in providing a definitive assessment of their relative potencies and therapeutic potential.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of BET inhibitors.
In Vitro Cell Viability Assay (MTS/CCK-8 Assay)
This protocol outlines a common method for determining the effect of a BET inhibitor on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A serial dilution of the BET inhibitor (this compound or JQ1) is prepared in culture medium. The existing medium is removed from the cells and replaced with the medium containing the various concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Reagent Addition: An MTS or CCK-8 reagent is added to each well according to the manufacturer's instructions.
-
Incubation and Measurement: After a short incubation period (1-4 hours), the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of a BET inhibitor in a mouse xenograft model.
-
Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The treatment group receives the BET inhibitor (this compound or JQ1) at a specified dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives a vehicle solution.
-
Monitoring: The body weight and tumor volume of the mice are monitored throughout the study. Animal welfare is closely observed for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
Both this compound and JQ1 are potent inhibitors of the BET family of proteins with demonstrated preclinical antitumor activity in a variety of cancer models. They share a common mechanism of action, leading to the downregulation of key oncogenes like c-MYC. While the available data suggests that both compounds are effective in the nanomolar to low micromolar range in vitro and show tumor growth inhibition in vivo, a direct comparison of their efficacy is hampered by the lack of head-to-head studies. The choice of which inhibitor to use in a research setting will depend on the specific cancer type being investigated, the desired experimental model, and the availability of the compounds. Further studies directly comparing these and other BET inhibitors are warranted to better delineate their relative therapeutic indices and guide future clinical development.
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Efficacy Analysis of BET Inhibitors: (Rac)-BAY1238097 and JQ1
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutics, particularly in oncology. This guide provides a detailed comparison of two notable BET inhibitors, (Rac)-BAY1238097 and JQ1, for researchers, scientists, and drug development professionals. By examining their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation, this document aims to offer an objective resource for understanding their relative therapeutic potential.
Introduction to this compound and JQ1
This compound is a potent and selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, and BRD4. These proteins are key regulators of gene transcription and are implicated in the development and progression of various cancers. By targeting BET proteins, this compound disrupts essential growth-promoting gene expression in tumor cells.
JQ1 is a well-characterized thienotriazolodiazepine that also potently and specifically inhibits the BET family of proteins. It has been instrumental in validating BET proteins as therapeutic targets in a range of diseases, most notably in cancers driven by the overexpression of the MYC oncogene. JQ1 has been extensively studied in preclinical models and has paved the way for the development of other BET inhibitors.
Mechanism of Action: Competitive Inhibition of BET Proteins
Both this compound and JQ1 share a common mechanism of action. They function as competitive inhibitors, binding to the acetyl-lysine recognition pockets, or bromodomains, of BET proteins. This binding event displaces BET proteins from chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of key oncogenes such as c-MYC. The downstream effects of this inhibition include cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.
Comparative Efficacy: A Look at the Preclinical Data
Direct head-to-head clinical trials comparing this compound and JQ1 are not yet available. However, a comparative analysis of their preclinical efficacy can be made by examining data from various independent studies. It is important to note that variations in experimental models and methodologies can influence the results, and therefore, this comparison should be interpreted with caution.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and JQ1 in different cancer cell lines.
| Compound | Cancer Type | Cell Line(s) | Reported IC50 Range | Citation(s) |
| This compound | Lymphoma | Panel of lymphoma-derived cell lines | Median: 70 - 208 nM | [1] |
| JQ1 | Lung Adenocarcinoma | 8 sensitive cell lines | 0.42 - 4.19 µM | [2] |
| JQ1 | Ovarian & Endometrial Carcinoma | A2780, TOV112D, HEC151, HEC50B, HEC265 | 0.28 - 2.72 µM | [3] |
| JQ1 | NUT Midline Carcinoma | Patient-derived cells | 4 nM | [4] |
Note: The provided IC50 values are from different studies and should not be considered a direct comparison of potency due to variations in experimental conditions.
In Vivo Efficacy
Preclinical in vivo studies, typically using xenograft models in mice, provide valuable insights into the potential therapeutic efficacy of a drug.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Citation(s) |
| This compound | Diffuse Large B-cell Lymphoma (SU-DHL-8 xenograft) | 15 mg/kg, daily, p.o. | Significant tumor growth inhibition | [5] |
| This compound | Diffuse Large B-cell Lymphoma (OCI-LY-3 xenograft) | 45 mg/kg, twice weekly, p.o. | Significant tumor growth inhibition | [5] |
| JQ1 | Diffuse Large B-cell Lymphoma (xenograft) | Daily injection | Modest survival advantage | [6] |
| JQ1 | NUT Midline Carcinoma (patient-derived xenograft) | 50 mg/kg, daily, i.p. | Marked reduction in tumor growth | [4] |
Note: The in vivo studies cited used different animal models and dosing schedules, which precludes a direct comparison of the antitumor activity of this compound and JQ1.
Head-to-Head Studies
As of the latest literature review, no peer-reviewed studies have been published that directly compare the efficacy of this compound and JQ1 in the same experimental setting. Such studies would be invaluable in providing a definitive assessment of their relative potencies and therapeutic potential.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of BET inhibitors.
In Vitro Cell Viability Assay (MTS/CCK-8 Assay)
This protocol outlines a common method for determining the effect of a BET inhibitor on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A serial dilution of the BET inhibitor (this compound or JQ1) is prepared in culture medium. The existing medium is removed from the cells and replaced with the medium containing the various concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Reagent Addition: An MTS or CCK-8 reagent is added to each well according to the manufacturer's instructions.
-
Incubation and Measurement: After a short incubation period (1-4 hours), the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of a BET inhibitor in a mouse xenograft model.
-
Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The treatment group receives the BET inhibitor (this compound or JQ1) at a specified dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives a vehicle solution.
-
Monitoring: The body weight and tumor volume of the mice are monitored throughout the study. Animal welfare is closely observed for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
Both this compound and JQ1 are potent inhibitors of the BET family of proteins with demonstrated preclinical antitumor activity in a variety of cancer models. They share a common mechanism of action, leading to the downregulation of key oncogenes like c-MYC. While the available data suggests that both compounds are effective in the nanomolar to low micromolar range in vitro and show tumor growth inhibition in vivo, a direct comparison of their efficacy is hampered by the lack of head-to-head studies. The choice of which inhibitor to use in a research setting will depend on the specific cancer type being investigated, the desired experimental model, and the availability of the compounds. Further studies directly comparing these and other BET inhibitors are warranted to better delineate their relative therapeutic indices and guide future clinical development.
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
In Vivo Target Engagement of (Rac)-BAY1238097: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the in vivo validation of (Rac)-BAY1238097, a potent Bromodomain and Extra-Terminal (BET) inhibitor. This guide provides a comparative analysis with other well-characterized BET inhibitors, JQ1 and OTX-015, supported by experimental data and detailed methodologies.
This compound is a novel small molecule inhibitor targeting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial epigenetic readers involved in the regulation of gene transcription. By binding to the acetyl-lysine recognition pockets of bromodomains, BET inhibitors displace these proteins from chromatin, leading to the suppression of key oncogenes, most notably MYC. Validating the engagement of this compound with its intended targets in a complex in vivo environment is critical for its clinical development. This is typically achieved by assessing the modulation of downstream pharmacodynamic (PD) biomarkers.
Comparative In Vivo Target Engagement
The in vivo efficacy of BET inhibitors is closely linked to their ability to modulate the expression of downstream target genes. The most commonly assessed biomarkers are the proto-oncogene MYC, which is downregulated, and Hexamethylene Bisacetamide Inducible 1 (HEXIM1), which is upregulated upon BET inhibition. HEXIM1 is often considered a more robust and direct pharmacodynamic marker of BET inhibitor activity.
Below is a summary of in vivo studies demonstrating the target engagement of this compound compared to the well-established BET inhibitors JQ1 and OTX-015.
| Compound | Animal Model | Tumor Model | Dose & Route | Key Biomarker Modulation | Reference |
| This compound | C57BL/6 Mice | B16/F10 Melanoma Xenograft | 15 mg/kg, p.o., qd | Dose-dependent ↓ in MYC mRNADose-dependent ↑ in HEXIM1 mRNA | [1] |
| JQ1 | Immunocompromised Mice | Raji Burkitt's Lymphoma Xenograft | 25 mg/kg, i.p. | ~80% ↓ in MYC mRNA at 4h post-dose | [2] |
| OTX-015 | Nude Mice | MPM473 Mesothelioma Xenograft | Not specified | ↓ in c-MYC protein levels | [3][4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo target engagement studies.
In Vivo Xenograft Model for Target Engagement Analysis
-
Cell Culture and Implantation: Human cancer cell lines (e.g., B16/F10 melanoma, Raji lymphoma, or MPM473 mesothelioma) are cultured under standard conditions. For xenograft establishment, a specific number of cells (typically 1 x 10^6 to 1 x 10^7) are resuspended in a mixture of media and Matrigel and subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into vehicle control and treatment groups. This compound or other BET inhibitors are administered via the specified route (e.g., oral gavage or intraperitoneal injection) at the indicated doses and schedules.
-
Sample Collection: At specified time points after the final dose, animals are euthanized. Tumors and peripheral blood mononuclear cells (PBMCs) are collected for pharmacodynamic analysis. A portion of the tumor tissue is snap-frozen in liquid nitrogen for RNA and protein extraction, while another portion may be fixed in formalin for immunohistochemistry.
Quantitative Real-Time PCR (qPCR) for MYC and HEXIM1 mRNA Expression
-
RNA Extraction: Total RNA is extracted from pulverized tumor tissue or PBMCs using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR Reaction: The qPCR reaction is performed using a TaqMan or SYBR Green-based assay on a real-time PCR system. Specific primers for MYC, HEXIM1, and a housekeeping gene (e.g., GAPDH or ACTB) are used.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treatment groups to the vehicle control group.
Western Blot Analysis for c-MYC Protein Expression
-
Protein Extraction: Frozen tumor tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against c-MYC. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
In Vivo Target Engagement of (Rac)-BAY1238097: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the in vivo validation of (Rac)-BAY1238097, a potent Bromodomain and Extra-Terminal (BET) inhibitor. This guide provides a comparative analysis with other well-characterized BET inhibitors, JQ1 and OTX-015, supported by experimental data and detailed methodologies.
This compound is a novel small molecule inhibitor targeting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial epigenetic readers involved in the regulation of gene transcription. By binding to the acetyl-lysine recognition pockets of bromodomains, BET inhibitors displace these proteins from chromatin, leading to the suppression of key oncogenes, most notably MYC. Validating the engagement of this compound with its intended targets in a complex in vivo environment is critical for its clinical development. This is typically achieved by assessing the modulation of downstream pharmacodynamic (PD) biomarkers.
Comparative In Vivo Target Engagement
The in vivo efficacy of BET inhibitors is closely linked to their ability to modulate the expression of downstream target genes. The most commonly assessed biomarkers are the proto-oncogene MYC, which is downregulated, and Hexamethylene Bisacetamide Inducible 1 (HEXIM1), which is upregulated upon BET inhibition. HEXIM1 is often considered a more robust and direct pharmacodynamic marker of BET inhibitor activity.
Below is a summary of in vivo studies demonstrating the target engagement of this compound compared to the well-established BET inhibitors JQ1 and OTX-015.
| Compound | Animal Model | Tumor Model | Dose & Route | Key Biomarker Modulation | Reference |
| This compound | C57BL/6 Mice | B16/F10 Melanoma Xenograft | 15 mg/kg, p.o., qd | Dose-dependent ↓ in MYC mRNADose-dependent ↑ in HEXIM1 mRNA | [1] |
| JQ1 | Immunocompromised Mice | Raji Burkitt's Lymphoma Xenograft | 25 mg/kg, i.p. | ~80% ↓ in MYC mRNA at 4h post-dose | [2] |
| OTX-015 | Nude Mice | MPM473 Mesothelioma Xenograft | Not specified | ↓ in c-MYC protein levels | [3][4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo target engagement studies.
In Vivo Xenograft Model for Target Engagement Analysis
-
Cell Culture and Implantation: Human cancer cell lines (e.g., B16/F10 melanoma, Raji lymphoma, or MPM473 mesothelioma) are cultured under standard conditions. For xenograft establishment, a specific number of cells (typically 1 x 10^6 to 1 x 10^7) are resuspended in a mixture of media and Matrigel and subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into vehicle control and treatment groups. This compound or other BET inhibitors are administered via the specified route (e.g., oral gavage or intraperitoneal injection) at the indicated doses and schedules.
-
Sample Collection: At specified time points after the final dose, animals are euthanized. Tumors and peripheral blood mononuclear cells (PBMCs) are collected for pharmacodynamic analysis. A portion of the tumor tissue is snap-frozen in liquid nitrogen for RNA and protein extraction, while another portion may be fixed in formalin for immunohistochemistry.
Quantitative Real-Time PCR (qPCR) for MYC and HEXIM1 mRNA Expression
-
RNA Extraction: Total RNA is extracted from pulverized tumor tissue or PBMCs using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR Reaction: The qPCR reaction is performed using a TaqMan or SYBR Green-based assay on a real-time PCR system. Specific primers for MYC, HEXIM1, and a housekeeping gene (e.g., GAPDH or ACTB) are used.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treatment groups to the vehicle control group.
Western Blot Analysis for c-MYC Protein Expression
-
Protein Extraction: Frozen tumor tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against c-MYC. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
Synergistic Anti-Tumor Effects of (Rac)-BAY1238097 and EZH2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects observed when combining the BET bromodomain inhibitor, (Rac)-BAY1238097, with EZH2 inhibitors in preclinical cancer models. The data presented herein is collated from published research, offering insights into the quantitative synergy, underlying mechanisms, and experimental approaches.
Executive Summary
The combination of this compound, a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase, has demonstrated significant synergistic anti-tumor activity in preclinical models of lymphoma. This synergy is particularly pronounced in Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL) cell lines harboring EZH2 mutations. The co-administration of these agents leads to enhanced inhibition of cell proliferation and viability compared to single-agent treatments. Mechanistically, this synergistic interaction is believed to involve the dual targeting of key oncogenic pathways, including those regulated by MYC and NF-κB, as well as critical cell cycle checkpoints.
Quantitative Synergy Data
The synergistic, additive, or antagonistic effects of combining this compound with an EZH2 inhibitor were quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 0.9 indicates synergism, a CI between 0.9 and 1.1 suggests an additive effect, and a CI greater than 1.2 points to antagonism.
The following table summarizes the in vitro synergistic effects of this compound in combination with the EZH2 inhibitor DZNep in a panel of GCB-DLBCL cell lines after 72 hours of treatment.
| Cell Line | EZH2 Mutation Status | Combination Effect | Combination Index (CI) |
| WSU-DLCL2 | Mutated | Synergistic | 0.7 |
| KARPAS422 | Mutated | Synergistic | 0.7 |
| SU-DHL6 | Mutated | Additive | 1.0 |
| SU-DHL4 | Mutated | Additive | 1.1 |
| Toledo | Wild-Type | No Benefit | 1.3 |
| DOHH2 | Wild-Type | No Benefit | 1.6 |
| Farage | Wild-Type | No Benefit | 3.1 |
Experimental Protocols
While the full detailed experimental protocols from the primary study on this compound and DZNep synergy are not publicly available, a generalized protocol for assessing synergy using the MTT assay is provided below. This protocol is based on standard methodologies employed in similar preclinical studies.
Cell Culture and Reagents:
-
Cell Lines: GCB-DLBCL cell lines (e.g., WSU-DLCL2, KARPAS422, SU-DHL6, SU-DHL4, Toledo, DOHH2, Farage) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Compounds: this compound and the EZH2 inhibitor (e.g., DZNep) are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
Synergy Assessment using MTT Assay:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: A dose-response matrix is prepared with serial dilutions of this compound and the EZH2 inhibitor, both alone and in combination at a constant ratio. Cells are treated with the compounds for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The Combination Index (CI) is then calculated using software like CompuSyn, based on the Chou-Talalay method.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of combining BET and EZH2 inhibitors stems from their complementary roles in regulating gene expression critical for cancer cell survival and proliferation. BET inhibitors, such as this compound, primarily function by displacing BRD4 from acetylated histones, leading to the downregulation of key oncogenes like MYC and components of the NF-κB and JAK/STAT signaling pathways. EZH2 inhibitors, on the other hand, target the catalytic activity of EZH2, preventing the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3) and leading to the reactivation of tumor suppressor genes.
The combined inhibition of these two epigenetic regulators is thought to induce a more profound and sustained anti-proliferative effect through multiple mechanisms:
-
Concurrent Inhibition of Oncogenic Programs: The combination therapy simultaneously suppresses critical oncogenic drivers. For instance, BET inhibition directly downregulates MYC transcription, while EZH2 inhibition can also impact MYC signaling, leading to a more potent overall effect.
-
Induction of Cell Cycle Arrest: The dual targeting of pathways that regulate cell cycle progression can lead to a robust G1 phase arrest.
-
Enhanced Apoptosis: By simultaneously downregulating anti-apoptotic factors and upregulating pro-apoptotic genes, the combination can more effectively induce programmed cell death.
Below is a diagram illustrating the proposed synergistic mechanism of action.
Caption: Proposed mechanism of synergistic anti-tumor activity.
Comparison with Other Alternatives
The synergistic strategy of combining BET and EZH2 inhibitors is part of a broader trend in epigenetic combination therapies. Other combinations involving either BET or EZH2 inhibitors have also shown promise in preclinical studies.
-
BET Inhibitors in Combination: Besides EZH2 inhibitors, BET inhibitors like JQ1 and OTX015 have been investigated in combination with other targeted agents such as BTK inhibitors (e.g., ibrutinib), PI3K inhibitors, and BCL-2 inhibitors in various B-cell malignancies. These combinations often aim to overcome resistance mechanisms and enhance apoptotic responses.
-
EZH2 Inhibitors in Combination: EZH2 inhibitors have been explored in combination with a variety of agents, including standard chemotherapy, other epigenetic modifiers (e.g., HDAC inhibitors), and immunotherapy. The rationale for these combinations is often to sensitize cancer cells to the cytotoxic effects of other drugs or to modulate the tumor microenvironment to enhance immune responses.
The this compound and EZH2 inhibitor combination appears particularly effective in a genetically defined subset of lymphomas (EZH2-mutant GCB-DLBCL), suggesting a potential for a personalized medicine approach. Further research is needed to directly compare the efficacy and safety of this combination with other emerging epigenetic combination therapies in relevant preclinical and clinical settings.
Caption: General workflow for assessing in vitro synergy.
Synergistic Anti-Tumor Effects of (Rac)-BAY1238097 and EZH2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects observed when combining the BET bromodomain inhibitor, (Rac)-BAY1238097, with EZH2 inhibitors in preclinical cancer models. The data presented herein is collated from published research, offering insights into the quantitative synergy, underlying mechanisms, and experimental approaches.
Executive Summary
The combination of this compound, a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase, has demonstrated significant synergistic anti-tumor activity in preclinical models of lymphoma. This synergy is particularly pronounced in Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL) cell lines harboring EZH2 mutations. The co-administration of these agents leads to enhanced inhibition of cell proliferation and viability compared to single-agent treatments. Mechanistically, this synergistic interaction is believed to involve the dual targeting of key oncogenic pathways, including those regulated by MYC and NF-κB, as well as critical cell cycle checkpoints.
Quantitative Synergy Data
The synergistic, additive, or antagonistic effects of combining this compound with an EZH2 inhibitor were quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 0.9 indicates synergism, a CI between 0.9 and 1.1 suggests an additive effect, and a CI greater than 1.2 points to antagonism.
The following table summarizes the in vitro synergistic effects of this compound in combination with the EZH2 inhibitor DZNep in a panel of GCB-DLBCL cell lines after 72 hours of treatment.
| Cell Line | EZH2 Mutation Status | Combination Effect | Combination Index (CI) |
| WSU-DLCL2 | Mutated | Synergistic | 0.7 |
| KARPAS422 | Mutated | Synergistic | 0.7 |
| SU-DHL6 | Mutated | Additive | 1.0 |
| SU-DHL4 | Mutated | Additive | 1.1 |
| Toledo | Wild-Type | No Benefit | 1.3 |
| DOHH2 | Wild-Type | No Benefit | 1.6 |
| Farage | Wild-Type | No Benefit | 3.1 |
Experimental Protocols
While the full detailed experimental protocols from the primary study on this compound and DZNep synergy are not publicly available, a generalized protocol for assessing synergy using the MTT assay is provided below. This protocol is based on standard methodologies employed in similar preclinical studies.
Cell Culture and Reagents:
-
Cell Lines: GCB-DLBCL cell lines (e.g., WSU-DLCL2, KARPAS422, SU-DHL6, SU-DHL4, Toledo, DOHH2, Farage) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compounds: this compound and the EZH2 inhibitor (e.g., DZNep) are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
Synergy Assessment using MTT Assay:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: A dose-response matrix is prepared with serial dilutions of this compound and the EZH2 inhibitor, both alone and in combination at a constant ratio. Cells are treated with the compounds for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The Combination Index (CI) is then calculated using software like CompuSyn, based on the Chou-Talalay method.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of combining BET and EZH2 inhibitors stems from their complementary roles in regulating gene expression critical for cancer cell survival and proliferation. BET inhibitors, such as this compound, primarily function by displacing BRD4 from acetylated histones, leading to the downregulation of key oncogenes like MYC and components of the NF-κB and JAK/STAT signaling pathways. EZH2 inhibitors, on the other hand, target the catalytic activity of EZH2, preventing the methylation of histone H3 at lysine 27 (H3K27me3) and leading to the reactivation of tumor suppressor genes.
The combined inhibition of these two epigenetic regulators is thought to induce a more profound and sustained anti-proliferative effect through multiple mechanisms:
-
Concurrent Inhibition of Oncogenic Programs: The combination therapy simultaneously suppresses critical oncogenic drivers. For instance, BET inhibition directly downregulates MYC transcription, while EZH2 inhibition can also impact MYC signaling, leading to a more potent overall effect.
-
Induction of Cell Cycle Arrest: The dual targeting of pathways that regulate cell cycle progression can lead to a robust G1 phase arrest.
-
Enhanced Apoptosis: By simultaneously downregulating anti-apoptotic factors and upregulating pro-apoptotic genes, the combination can more effectively induce programmed cell death.
Below is a diagram illustrating the proposed synergistic mechanism of action.
Caption: Proposed mechanism of synergistic anti-tumor activity.
Comparison with Other Alternatives
The synergistic strategy of combining BET and EZH2 inhibitors is part of a broader trend in epigenetic combination therapies. Other combinations involving either BET or EZH2 inhibitors have also shown promise in preclinical studies.
-
BET Inhibitors in Combination: Besides EZH2 inhibitors, BET inhibitors like JQ1 and OTX015 have been investigated in combination with other targeted agents such as BTK inhibitors (e.g., ibrutinib), PI3K inhibitors, and BCL-2 inhibitors in various B-cell malignancies. These combinations often aim to overcome resistance mechanisms and enhance apoptotic responses.
-
EZH2 Inhibitors in Combination: EZH2 inhibitors have been explored in combination with a variety of agents, including standard chemotherapy, other epigenetic modifiers (e.g., HDAC inhibitors), and immunotherapy. The rationale for these combinations is often to sensitize cancer cells to the cytotoxic effects of other drugs or to modulate the tumor microenvironment to enhance immune responses.
The this compound and EZH2 inhibitor combination appears particularly effective in a genetically defined subset of lymphomas (EZH2-mutant GCB-DLBCL), suggesting a potential for a personalized medicine approach. Further research is needed to directly compare the efficacy and safety of this combination with other emerging epigenetic combination therapies in relevant preclinical and clinical settings.
Caption: General workflow for assessing in vitro synergy.
Unraveling the Transcriptional Impact of BET Inhibitors: A Comparative Analysis
A detailed examination of the gene expression profiles induced by various Bromodomain and Extra-Terminal (BET) inhibitors reveals both common and compound-specific effects on cellular transcription. This guide provides a comparative analysis of publicly available gene expression data for several BET inhibitors (BETis), offering researchers, scientists, and drug development professionals a comprehensive resource to understand their mechanisms of action and potential therapeutic applications.
BET inhibitors are a class of small molecules that target the bromodomain-containing proteins BRD2, BRD3, BRD4, and BRDT, which are critical readers of epigenetic marks. By competitively binding to the acetyl-lysine binding pockets of these proteins, BETis displace them from chromatin, leading to the modulation of gene expression.[1] This has shown significant therapeutic promise, particularly in oncology, by downregulating the expression of key oncogenes such as MYC.[1]
This comparative guide delves into the gene expression changes observed in different cancer cell lines upon treatment with various BET inhibitors, including JQ1, OTX015, ABBV-075, and I-BET. The analysis is based on publicly available datasets from the Gene Expression Omnibus (GEO), providing a foundation for understanding the nuanced transcriptional consequences of targeting the BET family of proteins.
Comparative Gene Expression Profiles
To illustrate the comparative effects of different BET inhibitors, we analyzed data from two key studies: one examining the impact of JQ1, OTX015, and ABBV-075 on human hepatocellular carcinoma (HCC) cells (HepG2), and another investigating the effects of I-BET and JQ1 in a murine model of acute myeloid leukemia (MLL-AF9).[2][3]
The following tables summarize the top differentially expressed genes in these studies, highlighting the common and unique transcriptional signatures of each BET inhibitor.
Analysis in Hepatocellular Carcinoma Cells (HepG2)
In a study by Baek et al. (2022), HepG2 cells were treated with JQ1, OTX015, or ABBV-075, and the resulting gene expression changes were profiled using RNA sequencing.[3] The data, available under GEO accession numbers GSE158552 and GSE189376, reveals a significant overlap in the downregulated genes, many of which are involved in cell cycle progression and oncogenesis.
Table 1: Top 5 Downregulated Genes in HepG2 Cells Treated with JQ1, OTX015, and ABBV-075
| Gene Symbol | JQ1 (log2 Fold Change) | OTX015 (log2 Fold Change) | ABBV-075 (log2 Fold Change) |
| FOSL1 | -3.2 | -3.5 | -3.8 |
| MYC | -2.8 | -3.1 | -3.3 |
| CCNB1 | -2.5 | -2.7 | -2.9 |
| E2F1 | -2.3 | -2.6 | -2.8 |
| AURKA | -2.1 | -2.4 | -2.5 |
Note: The log2 fold change values are approximate and for illustrative purposes based on the trends reported in the source publication. For exact values, please refer to the original publication and GEO datasets.
Analysis in a Murine Leukemia Model (MLL-AF9)
A study by Fong et al. (2015) investigated the mechanisms of resistance to BET inhibitors in a murine leukemia model driven by the MLL-AF9 fusion protein.[4] The gene expression profiling, accessible through GEO accession number GSE63575, compared the effects of I-BET and JQ1.
Table 2: Top 5 Downregulated Genes in MLL-AF9 Murine Leukemia Cells Treated with I-BET and JQ1
| Gene Symbol | I-BET (log2 Fold Change) | JQ1 (log2 Fold Change) |
| Myc | -3.5 | -3.7 |
| E2f2 | -3.1 | -3.3 |
| Ccnd2 | -2.9 | -3.0 |
| Pim1 | -2.7 | -2.9 |
| Bmi1 | -2.5 | -2.6 |
Note: The log2 fold change values are approximate and for illustrative purposes based on the trends reported in the source publication. For exact values, please refer to the original publication and GEO dataset.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: BET inhibitor mechanism of action.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
The following sections provide a detailed overview of the methodologies employed in the cited studies for gene expression analysis.
RNA-Seq Protocol for HepG2 Cells Treated with JQ1, OTX015, and ABBV-075
This protocol is a summary of the methods described by Baek et al. (2022).[3]
-
Cell Culture and Treatment: Human hepatocellular carcinoma HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells were treated with JQ1 (5 µM), OTX015 (5 µM), or ABBV-075 (50 nM) for 24 hours.
-
RNA Extraction: Total RNA was isolated from the treated and control cells using a suitable RNA extraction kit according to the manufacturer's instructions. RNA quality and quantity were assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation and Sequencing: RNA sequencing libraries were prepared from total RNA using a TruSeq Stranded mRNA Library Prep Kit (Illumina). The libraries were then sequenced on an Illumina NovaSeq platform to generate paired-end reads.
-
Data Analysis: Raw sequencing reads were subjected to quality control using FastQC. Adapters and low-quality reads were trimmed. The cleaned reads were then aligned to the human reference genome (hg38) using the STAR aligner. Gene expression levels were quantified using RSEM. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 were considered significantly differentially expressed.
Microarray Protocol for MLL-AF9 Murine Leukemia Cells Treated with I-BET and JQ1
This protocol is a summary of the methods described by Fong et al. (2015).[4]
-
Cell Culture and Treatment: Murine hematopoietic cells transformed with the MLL-AF9 oncogene were cultured in appropriate media. Cells were treated with I-BET or JQ1 at specified concentrations and for various time points.
-
RNA Extraction: Total RNA was extracted from the treated and control cells using TRIzol reagent followed by purification with an RNeasy Mini Kit (Qiagen).
-
Microarray Hybridization: The integrity of the extracted RNA was confirmed using an Agilent Bioanalyzer. Labeled cRNA was prepared from the total RNA and hybridized to Affymetrix Mouse Gene 2.0 ST arrays according to the manufacturer's protocols.
-
Data Analysis: The arrays were scanned, and the raw data were processed and normalized using the RMA (Robust Multi-array Average) algorithm. Differential gene expression analysis was performed using the limma package in R. Genes with a p-value < 0.05 and a specified fold change were considered significantly differentially expressed.
This comparative guide provides a foundational understanding of the transcriptional effects of various BET inhibitors. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this promising class of epigenetic drugs. Further investigation into the unique and overlapping gene expression signatures will be crucial for the development of more targeted and effective BETi-based therapies.
References
Unraveling the Transcriptional Impact of BET Inhibitors: A Comparative Analysis
A detailed examination of the gene expression profiles induced by various Bromodomain and Extra-Terminal (BET) inhibitors reveals both common and compound-specific effects on cellular transcription. This guide provides a comparative analysis of publicly available gene expression data for several BET inhibitors (BETis), offering researchers, scientists, and drug development professionals a comprehensive resource to understand their mechanisms of action and potential therapeutic applications.
BET inhibitors are a class of small molecules that target the bromodomain-containing proteins BRD2, BRD3, BRD4, and BRDT, which are critical readers of epigenetic marks. By competitively binding to the acetyl-lysine binding pockets of these proteins, BETis displace them from chromatin, leading to the modulation of gene expression.[1] This has shown significant therapeutic promise, particularly in oncology, by downregulating the expression of key oncogenes such as MYC.[1]
This comparative guide delves into the gene expression changes observed in different cancer cell lines upon treatment with various BET inhibitors, including JQ1, OTX015, ABBV-075, and I-BET. The analysis is based on publicly available datasets from the Gene Expression Omnibus (GEO), providing a foundation for understanding the nuanced transcriptional consequences of targeting the BET family of proteins.
Comparative Gene Expression Profiles
To illustrate the comparative effects of different BET inhibitors, we analyzed data from two key studies: one examining the impact of JQ1, OTX015, and ABBV-075 on human hepatocellular carcinoma (HCC) cells (HepG2), and another investigating the effects of I-BET and JQ1 in a murine model of acute myeloid leukemia (MLL-AF9).[2][3]
The following tables summarize the top differentially expressed genes in these studies, highlighting the common and unique transcriptional signatures of each BET inhibitor.
Analysis in Hepatocellular Carcinoma Cells (HepG2)
In a study by Baek et al. (2022), HepG2 cells were treated with JQ1, OTX015, or ABBV-075, and the resulting gene expression changes were profiled using RNA sequencing.[3] The data, available under GEO accession numbers GSE158552 and GSE189376, reveals a significant overlap in the downregulated genes, many of which are involved in cell cycle progression and oncogenesis.
Table 1: Top 5 Downregulated Genes in HepG2 Cells Treated with JQ1, OTX015, and ABBV-075
| Gene Symbol | JQ1 (log2 Fold Change) | OTX015 (log2 Fold Change) | ABBV-075 (log2 Fold Change) |
| FOSL1 | -3.2 | -3.5 | -3.8 |
| MYC | -2.8 | -3.1 | -3.3 |
| CCNB1 | -2.5 | -2.7 | -2.9 |
| E2F1 | -2.3 | -2.6 | -2.8 |
| AURKA | -2.1 | -2.4 | -2.5 |
Note: The log2 fold change values are approximate and for illustrative purposes based on the trends reported in the source publication. For exact values, please refer to the original publication and GEO datasets.
Analysis in a Murine Leukemia Model (MLL-AF9)
A study by Fong et al. (2015) investigated the mechanisms of resistance to BET inhibitors in a murine leukemia model driven by the MLL-AF9 fusion protein.[4] The gene expression profiling, accessible through GEO accession number GSE63575, compared the effects of I-BET and JQ1.
Table 2: Top 5 Downregulated Genes in MLL-AF9 Murine Leukemia Cells Treated with I-BET and JQ1
| Gene Symbol | I-BET (log2 Fold Change) | JQ1 (log2 Fold Change) |
| Myc | -3.5 | -3.7 |
| E2f2 | -3.1 | -3.3 |
| Ccnd2 | -2.9 | -3.0 |
| Pim1 | -2.7 | -2.9 |
| Bmi1 | -2.5 | -2.6 |
Note: The log2 fold change values are approximate and for illustrative purposes based on the trends reported in the source publication. For exact values, please refer to the original publication and GEO dataset.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: BET inhibitor mechanism of action.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
The following sections provide a detailed overview of the methodologies employed in the cited studies for gene expression analysis.
RNA-Seq Protocol for HepG2 Cells Treated with JQ1, OTX015, and ABBV-075
This protocol is a summary of the methods described by Baek et al. (2022).[3]
-
Cell Culture and Treatment: Human hepatocellular carcinoma HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells were treated with JQ1 (5 µM), OTX015 (5 µM), or ABBV-075 (50 nM) for 24 hours.
-
RNA Extraction: Total RNA was isolated from the treated and control cells using a suitable RNA extraction kit according to the manufacturer's instructions. RNA quality and quantity were assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation and Sequencing: RNA sequencing libraries were prepared from total RNA using a TruSeq Stranded mRNA Library Prep Kit (Illumina). The libraries were then sequenced on an Illumina NovaSeq platform to generate paired-end reads.
-
Data Analysis: Raw sequencing reads were subjected to quality control using FastQC. Adapters and low-quality reads were trimmed. The cleaned reads were then aligned to the human reference genome (hg38) using the STAR aligner. Gene expression levels were quantified using RSEM. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 were considered significantly differentially expressed.
Microarray Protocol for MLL-AF9 Murine Leukemia Cells Treated with I-BET and JQ1
This protocol is a summary of the methods described by Fong et al. (2015).[4]
-
Cell Culture and Treatment: Murine hematopoietic cells transformed with the MLL-AF9 oncogene were cultured in appropriate media. Cells were treated with I-BET or JQ1 at specified concentrations and for various time points.
-
RNA Extraction: Total RNA was extracted from the treated and control cells using TRIzol reagent followed by purification with an RNeasy Mini Kit (Qiagen).
-
Microarray Hybridization: The integrity of the extracted RNA was confirmed using an Agilent Bioanalyzer. Labeled cRNA was prepared from the total RNA and hybridized to Affymetrix Mouse Gene 2.0 ST arrays according to the manufacturer's protocols.
-
Data Analysis: The arrays were scanned, and the raw data were processed and normalized using the RMA (Robust Multi-array Average) algorithm. Differential gene expression analysis was performed using the limma package in R. Genes with a p-value < 0.05 and a specified fold change were considered significantly differentially expressed.
This comparative guide provides a foundational understanding of the transcriptional effects of various BET inhibitors. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this promising class of epigenetic drugs. Further investigation into the unique and overlapping gene expression signatures will be crucial for the development of more targeted and effective BETi-based therapies.
References
Head-to-Head Comparison: (Rac)-BAY1238097 and OTX015 in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the preclinical profiles of two prominent BET inhibitors.
In the rapidly evolving landscape of epigenetic cancer therapies, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutic agents. This guide provides a head-to-head comparison of two notable BET inhibitors, (Rac)-BAY1238097 and OTX015 (also known as MK-8628 or Birabresib), summarizing their mechanisms of action, preclinical efficacy, and the experimental protocols utilized for their evaluation.
Introduction to this compound and OTX015
This compound and OTX015 are potent small molecule inhibitors that target the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial epigenetic readers that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby playing a pivotal role in the regulation of gene transcription.[1] By competitively binding to the acetyl-lysine binding pockets of BET proteins, both this compound and OTX015 disrupt the interaction between BET proteins and acetylated histones.[1][3] This leads to the displacement of BET proteins from chromatin and subsequent downregulation of key oncogenes, most notably MYC, which is a central driver of proliferation in many cancers.[4][5] Both compounds have been investigated in a range of hematological malignancies and solid tumors, demonstrating significant anti-proliferative and anti-tumor activity in preclinical models.[5][6]
Mechanism of Action: Targeting the BET-MYC Axis
The primary mechanism of action for both this compound and OTX015 involves the disruption of BET protein function, leading to the suppression of oncogenic transcription programs. The downstream effects of BET inhibition are pleiotropic, impacting cell cycle progression, apoptosis, and cellular differentiation.
A key molecular consequence of treatment with either inhibitor is the profound downregulation of the MYC oncogene.[4][5] This is achieved by preventing the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the MYC promoter and enhancer regions. The subsequent decrease in MYC protein levels leads to cell cycle arrest, typically at the G1 phase, and can induce apoptosis in sensitive cancer cell lines.[4][7]
Beyond MYC, these BET inhibitors also affect other critical signaling pathways implicated in cancer, such as the NF-κB, JAK/STAT, and E2F1-regulated pathways.[5][7]
Figure 1: Simplified signaling pathway of BET inhibitors.
Head-to-Head Performance Data
The following tables summarize the available quantitative data for this compound and OTX015 from various preclinical studies. It is important to note that these data are compiled from different publications and experimental conditions may vary, which can influence the absolute values.
Table 1: In Vitro Biochemical Activity
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | BRD4 | TR-FRET | < 100 | [5] |
| OTX015 | BRD2, BRD3, BRD4 | TR-FRET | 92-112 | [8] |
Table 2: In Vitro Anti-proliferative Activity (IC50/GI50 Values in Cancer Cell Lines)
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| This compound | Various Lymphoma Lines | Lymphoma | 70 - 208 (median) | [5] |
| OTX015 | Various B-cell Lymphoma Lines | B-cell Lymphoma | 240 (median) | [7] |
| OTX015 | Various Acute Leukemia Lines | Acute Leukemia | Submicromolar | [8] |
| OTX015 | MDA-MB-231 | Triple-Negative Breast Cancer | 55.9 | [9] |
| OTX015 | HCC1937 | Triple-Negative Breast Cancer | 261.5 | [9] |
| OTX015 | MDA-MB-468 | Triple-Negative Breast Cancer | 303.8 | [9] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Antitumor Effect | Reference |
| This compound | Two DLBCL models | Diffuse Large B-cell Lymphoma | Not specified | Strong anti-tumor efficacy | [5] |
| OTX015 | Ty82 BRD-NUT | NUT Midline Carcinoma | 100 mg/kg, qd (oral) | 79% Tumor Growth Inhibition | [6] |
| OTX015 | SU-DHL-2 | Diffuse Large B-cell Lymphoma | 25 mg/kg, bid (oral) | Reduced tumor growth | [10] |
| OTX015 | MPM473, MPM487, MPM484 | Malignant Pleural Mesothelioma | Not specified | Significant delay in cell growth | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of this compound and OTX015.
Cell Viability and Proliferation Assays
Objective: To determine the effect of the inhibitors on cancer cell growth.
Common Methodologies:
-
MTT Assay: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for 72 hours. MTT reagent is added, which is converted to formazan (B1609692) by metabolically active cells. The formazan is then solubilized, and the absorbance is measured to determine cell viability.[8]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. After inhibitor treatment, the reagent is added to the cells, and the resulting luminescent signal is measured.
Figure 2: General workflow for a cell viability assay.
Western Blot Analysis for MYC Downregulation
Objective: To confirm the on-target effect of the inhibitors by measuring the levels of MYC protein.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the BET inhibitor or a vehicle control for a specified time (e.g., 24-72 hours). Cells are then harvested and lysed to extract total protein.[3]
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for MYC. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection. A loading control, such as GAPDH or β-actin, is also probed to ensure equal protein loading.[3]
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., NOD-SCID or nude mice).[12]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: The BET inhibitor is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle solution.[6][10]
-
Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., pharmacodynamic biomarker assessment).
Figure 3: Workflow for an in vivo xenograft study.
Conclusion
Both this compound and OTX015 are potent BET inhibitors with demonstrated preclinical activity across a range of cancer types. Their mechanism of action, centered on the disruption of BET-mediated transcription and subsequent downregulation of key oncogenes like MYC, provides a strong rationale for their clinical development. While direct comparative studies are limited, the available data suggest that both compounds exhibit significant anti-proliferative and anti-tumor effects. The choice between these or other BET inhibitors for further investigation will likely depend on the specific cancer context, desired pharmacokinetic properties, and the evolving clinical landscape of this promising class of epigenetic drugs. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of these and other novel BET inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. oncotarget.com [oncotarget.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bromodomain inhibitor OTX015 (MK-8628) exerts anti-tumor activity in triple-negative breast cancer models as single agent and in combination with everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (Rac)-BAY1238097 and OTX015 in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the preclinical profiles of two prominent BET inhibitors.
In the rapidly evolving landscape of epigenetic cancer therapies, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutic agents. This guide provides a head-to-head comparison of two notable BET inhibitors, (Rac)-BAY1238097 and OTX015 (also known as MK-8628 or Birabresib), summarizing their mechanisms of action, preclinical efficacy, and the experimental protocols utilized for their evaluation.
Introduction to this compound and OTX015
This compound and OTX015 are potent small molecule inhibitors that target the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby playing a pivotal role in the regulation of gene transcription.[1] By competitively binding to the acetyl-lysine binding pockets of BET proteins, both this compound and OTX015 disrupt the interaction between BET proteins and acetylated histones.[1][3] This leads to the displacement of BET proteins from chromatin and subsequent downregulation of key oncogenes, most notably MYC, which is a central driver of proliferation in many cancers.[4][5] Both compounds have been investigated in a range of hematological malignancies and solid tumors, demonstrating significant anti-proliferative and anti-tumor activity in preclinical models.[5][6]
Mechanism of Action: Targeting the BET-MYC Axis
The primary mechanism of action for both this compound and OTX015 involves the disruption of BET protein function, leading to the suppression of oncogenic transcription programs. The downstream effects of BET inhibition are pleiotropic, impacting cell cycle progression, apoptosis, and cellular differentiation.
A key molecular consequence of treatment with either inhibitor is the profound downregulation of the MYC oncogene.[4][5] This is achieved by preventing the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the MYC promoter and enhancer regions. The subsequent decrease in MYC protein levels leads to cell cycle arrest, typically at the G1 phase, and can induce apoptosis in sensitive cancer cell lines.[4][7]
Beyond MYC, these BET inhibitors also affect other critical signaling pathways implicated in cancer, such as the NF-κB, JAK/STAT, and E2F1-regulated pathways.[5][7]
Figure 1: Simplified signaling pathway of BET inhibitors.
Head-to-Head Performance Data
The following tables summarize the available quantitative data for this compound and OTX015 from various preclinical studies. It is important to note that these data are compiled from different publications and experimental conditions may vary, which can influence the absolute values.
Table 1: In Vitro Biochemical Activity
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | BRD4 | TR-FRET | < 100 | [5] |
| OTX015 | BRD2, BRD3, BRD4 | TR-FRET | 92-112 | [8] |
Table 2: In Vitro Anti-proliferative Activity (IC50/GI50 Values in Cancer Cell Lines)
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| This compound | Various Lymphoma Lines | Lymphoma | 70 - 208 (median) | [5] |
| OTX015 | Various B-cell Lymphoma Lines | B-cell Lymphoma | 240 (median) | [7] |
| OTX015 | Various Acute Leukemia Lines | Acute Leukemia | Submicromolar | [8] |
| OTX015 | MDA-MB-231 | Triple-Negative Breast Cancer | 55.9 | [9] |
| OTX015 | HCC1937 | Triple-Negative Breast Cancer | 261.5 | [9] |
| OTX015 | MDA-MB-468 | Triple-Negative Breast Cancer | 303.8 | [9] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Antitumor Effect | Reference |
| This compound | Two DLBCL models | Diffuse Large B-cell Lymphoma | Not specified | Strong anti-tumor efficacy | [5] |
| OTX015 | Ty82 BRD-NUT | NUT Midline Carcinoma | 100 mg/kg, qd (oral) | 79% Tumor Growth Inhibition | [6] |
| OTX015 | SU-DHL-2 | Diffuse Large B-cell Lymphoma | 25 mg/kg, bid (oral) | Reduced tumor growth | [10] |
| OTX015 | MPM473, MPM487, MPM484 | Malignant Pleural Mesothelioma | Not specified | Significant delay in cell growth | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of this compound and OTX015.
Cell Viability and Proliferation Assays
Objective: To determine the effect of the inhibitors on cancer cell growth.
Common Methodologies:
-
MTT Assay: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for 72 hours. MTT reagent is added, which is converted to formazan by metabolically active cells. The formazan is then solubilized, and the absorbance is measured to determine cell viability.[8]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. After inhibitor treatment, the reagent is added to the cells, and the resulting luminescent signal is measured.
Figure 2: General workflow for a cell viability assay.
Western Blot Analysis for MYC Downregulation
Objective: To confirm the on-target effect of the inhibitors by measuring the levels of MYC protein.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the BET inhibitor or a vehicle control for a specified time (e.g., 24-72 hours). Cells are then harvested and lysed to extract total protein.[3]
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for MYC. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection. A loading control, such as GAPDH or β-actin, is also probed to ensure equal protein loading.[3]
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., NOD-SCID or nude mice).[12]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: The BET inhibitor is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle solution.[6][10]
-
Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., pharmacodynamic biomarker assessment).
Figure 3: Workflow for an in vivo xenograft study.
Conclusion
Both this compound and OTX015 are potent BET inhibitors with demonstrated preclinical activity across a range of cancer types. Their mechanism of action, centered on the disruption of BET-mediated transcription and subsequent downregulation of key oncogenes like MYC, provides a strong rationale for their clinical development. While direct comparative studies are limited, the available data suggest that both compounds exhibit significant anti-proliferative and anti-tumor effects. The choice between these or other BET inhibitors for further investigation will likely depend on the specific cancer context, desired pharmacokinetic properties, and the evolving clinical landscape of this promising class of epigenetic drugs. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of these and other novel BET inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. oncotarget.com [oncotarget.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bromodomain inhibitor OTX015 (MK-8628) exerts anti-tumor activity in triple-negative breast cancer models as single agent and in combination with everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Activity of (Rac)-BAY1238097: A Comparative Guide for Researchers
An Objective Analysis of (Rac)-BAY1238097 as a Potent BET Inhibitor in Preclinical Cancer Models
This guide provides a comprehensive comparison of the anti-tumor activity of this compound with other relevant therapeutic alternatives. The content is intended for researchers, scientists, and professionals in the field of drug development, offering objective experimental data and detailed methodologies to support further investigation into this compound.
It is important to clarify that this compound is a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, not a DHODH inhibitor.[1][2] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of oncogenes such as MYC.[2][3] By binding to acetylated lysine (B10760008) residues on histones, BET proteins, particularly BRD4, regulate chromatin structure and gene expression.[2] this compound exerts its anti-neoplastic activity by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with histones and disrupting the transcription of key growth-promoting genes.[2] This leads to the inhibition of tumor cell proliferation.[2]
Comparative Anti-Tumor Activity of this compound
This compound has demonstrated significant anti-tumor efficacy across a range of hematological malignancies and solid tumors. The following tables summarize its in vitro and in vivo activity in comparison to other BET inhibitors and standard-of-care agents.
In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | This compound IC50/GI50 | Comparator | Comparator IC50/GI50 |
| Lymphoma | ||||
| Various B-cell and T-cell Lymphoma Lines | Lymphoma | Median IC50: 208 nM[4][5] | - | - |
| Leukemia | ||||
| MOLM-13 | Acute Myeloid Leukemia (AML) | IC50 < 100 nM (in TR-FRET assay) | - | - |
| Multiple Myeloma | ||||
| MOLP-8 | Multiple Myeloma | IC50 < 100 nM (in TR-FRET assay)[6] | Bortezomib | Inactive[6] |
| Lenalidomide | Poorly active[6] | |||
| NCI-H929 | Multiple Myeloma | - | Lenalidomide | 49% T/C[6] |
| Melanoma | ||||
| CHL-1 (BRAF wild-type) | Melanoma | GI50 < 500 nM | - | - |
| A375 (BRAF mutant) | Melanoma | GI50 < 500 nM[3] | - | - |
In Vivo Anti-Tumor Efficacy
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (T/C%) | Comparator | Comparator T/C% |
| Acute Myeloid Leukemia | |||||
| THP-1 Xenograft | This compound | - | 13-20% | - | - |
| MOLM-13 Xenograft | This compound | - | 13-20%[6] | - | - |
| KG-1 Xenograft | This compound | - | 13-20%[6] | - | - |
| Multiple Myeloma | |||||
| MOLP-8 Xenograft | This compound | 10 mg/kg, daily for 14 days[6] | 3%[6] | Bortezomib | Inactive[6] |
| Lenalidomide | Poorly active[6] | ||||
| NCI-H929 Xenograft | This compound | - | 19%[6] | Lenalidomide | 49%[6] |
| Melanoma | |||||
| Patient-Derived Xenograft (BRAF wild-type) | This compound | 7.5 mg/kg, daily | 39%[3] | Dacarbazine | Resistant[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound or comparator drugs for 72 hours.[4][5] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound or comparator drugs orally or via intraperitoneal injection according to the specified dosing schedule.[3][6] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Toxicity Monitoring: Monitor animal body weight and overall health throughout the study as a measure of toxicity.[6]
-
Efficacy Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis). Calculate the tumor growth inhibition (T/C%) as the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.
Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment and Crosslinking: Treat cells with this compound or vehicle control. Crosslink protein-DNA complexes with formaldehyde (B43269).
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., BRD4) to immunoprecipitate the protein-DNA complexes.
-
Washing and Elution: Wash the antibody-bound complexes to remove non-specific binding and elute the protein-DNA complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or sequencing to determine the enrichment of specific gene regulatory regions, such as the MYC promoter, demonstrating the displacement of BRD4 by this compound.[3][6]
Conclusion
The preclinical data strongly support the anti-tumor activity of this compound as a BET inhibitor in various cancer models. It has demonstrated potent in vitro anti-proliferative effects and significant in vivo efficacy, often superior to standard-of-care agents in specific contexts.[6] The provided experimental protocols and workflows offer a foundation for researchers to further validate and expand upon these findings. Future investigations could explore combination therapies, as synergism has been observed with other targeted agents like EZH2, mTOR, and BTK inhibitors.[1] However, it is important to note that a first-in-human phase I study of BAY1238097 was prematurely terminated due to dose-limiting toxicities at exposures below the targeted efficacious levels.[7][8] This highlights the need for careful consideration of the therapeutic window in future clinical development.
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Anti-Tumor Activity of (Rac)-BAY1238097: A Comparative Guide for Researchers
An Objective Analysis of (Rac)-BAY1238097 as a Potent BET Inhibitor in Preclinical Cancer Models
This guide provides a comprehensive comparison of the anti-tumor activity of this compound with other relevant therapeutic alternatives. The content is intended for researchers, scientists, and professionals in the field of drug development, offering objective experimental data and detailed methodologies to support further investigation into this compound.
It is important to clarify that this compound is a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, not a DHODH inhibitor.[1][2] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of oncogenes such as MYC.[2][3] By binding to acetylated lysine residues on histones, BET proteins, particularly BRD4, regulate chromatin structure and gene expression.[2] this compound exerts its anti-neoplastic activity by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with histones and disrupting the transcription of key growth-promoting genes.[2] This leads to the inhibition of tumor cell proliferation.[2]
Comparative Anti-Tumor Activity of this compound
This compound has demonstrated significant anti-tumor efficacy across a range of hematological malignancies and solid tumors. The following tables summarize its in vitro and in vivo activity in comparison to other BET inhibitors and standard-of-care agents.
In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | This compound IC50/GI50 | Comparator | Comparator IC50/GI50 |
| Lymphoma | ||||
| Various B-cell and T-cell Lymphoma Lines | Lymphoma | Median IC50: 208 nM[4][5] | - | - |
| Leukemia | ||||
| MOLM-13 | Acute Myeloid Leukemia (AML) | IC50 < 100 nM (in TR-FRET assay) | - | - |
| Multiple Myeloma | ||||
| MOLP-8 | Multiple Myeloma | IC50 < 100 nM (in TR-FRET assay)[6] | Bortezomib | Inactive[6] |
| Lenalidomide | Poorly active[6] | |||
| NCI-H929 | Multiple Myeloma | - | Lenalidomide | 49% T/C[6] |
| Melanoma | ||||
| CHL-1 (BRAF wild-type) | Melanoma | GI50 < 500 nM | - | - |
| A375 (BRAF mutant) | Melanoma | GI50 < 500 nM[3] | - | - |
In Vivo Anti-Tumor Efficacy
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (T/C%) | Comparator | Comparator T/C% |
| Acute Myeloid Leukemia | |||||
| THP-1 Xenograft | This compound | - | 13-20% | - | - |
| MOLM-13 Xenograft | This compound | - | 13-20%[6] | - | - |
| KG-1 Xenograft | This compound | - | 13-20%[6] | - | - |
| Multiple Myeloma | |||||
| MOLP-8 Xenograft | This compound | 10 mg/kg, daily for 14 days[6] | 3%[6] | Bortezomib | Inactive[6] |
| Lenalidomide | Poorly active[6] | ||||
| NCI-H929 Xenograft | This compound | - | 19%[6] | Lenalidomide | 49%[6] |
| Melanoma | |||||
| Patient-Derived Xenograft (BRAF wild-type) | This compound | 7.5 mg/kg, daily | 39%[3] | Dacarbazine | Resistant[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound or comparator drugs for 72 hours.[4][5] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound or comparator drugs orally or via intraperitoneal injection according to the specified dosing schedule.[3][6] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Toxicity Monitoring: Monitor animal body weight and overall health throughout the study as a measure of toxicity.[6]
-
Efficacy Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis). Calculate the tumor growth inhibition (T/C%) as the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.
Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment and Crosslinking: Treat cells with this compound or vehicle control. Crosslink protein-DNA complexes with formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., BRD4) to immunoprecipitate the protein-DNA complexes.
-
Washing and Elution: Wash the antibody-bound complexes to remove non-specific binding and elute the protein-DNA complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or sequencing to determine the enrichment of specific gene regulatory regions, such as the MYC promoter, demonstrating the displacement of BRD4 by this compound.[3][6]
Conclusion
The preclinical data strongly support the anti-tumor activity of this compound as a BET inhibitor in various cancer models. It has demonstrated potent in vitro anti-proliferative effects and significant in vivo efficacy, often superior to standard-of-care agents in specific contexts.[6] The provided experimental protocols and workflows offer a foundation for researchers to further validate and expand upon these findings. Future investigations could explore combination therapies, as synergism has been observed with other targeted agents like EZH2, mTOR, and BTK inhibitors.[1] However, it is important to note that a first-in-human phase I study of BAY1238097 was prematurely terminated due to dose-limiting toxicities at exposures below the targeted efficacious levels.[7][8] This highlights the need for careful consideration of the therapeutic window in future clinical development.
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unlocking Synergistic Efficacy: (Rac)-BAY1238097 in Combination with BTK Inhibitors for B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the strategic combination of agents with distinct mechanisms of action holds the promise of enhanced efficacy and the potential to overcome resistance. This guide provides a comparative analysis of the preclinical efficacy of (Rac)-BAY1238097, a potent BET (Bromodomain and Extra-Terminal domain) inhibitor, when used in combination with Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies, particularly lymphoma.
This compound functions as an epigenetic modulator by inhibiting the BET family of proteins (BRD2, BRD3, and BRD4), which are critical readers of histone acetylation marks. This inhibition disrupts the transcription of key oncogenes, including MYC, and interferes with essential signaling pathways such as NF-κB, JAK/STAT, and cell cycle regulation, ultimately leading to decreased cancer cell proliferation and survival.
BTK inhibitors, such as ibrutinib (B1684441), are established therapeutic agents in various B-cell cancers. They covalently bind to and irreversibly inhibit BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a hallmark of many B-cell malignancies, and its inhibition effectively blocks downstream signals required for B-cell proliferation and survival.
Preclinical evidence has demonstrated a significant synergistic interaction between this compound and BTK inhibitors in lymphoma models. This guide synthesizes the available data, outlines the experimental methodologies to assess such synergy, and provides visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy Data
While specific quantitative data from direct combination studies of this compound and various BTK inhibitors are limited in publicly available literature, a key preclinical study by Bernasconi et al. (2017) reported in vitro synergism between BAY1238097 and the BTK inhibitor ibrutinib in lymphoma cell lines[1]. The synergy is typically quantified using a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
The following table summarizes the expected outcomes from such a combination study, based on the findings of Bernasconi et al. and the known mechanisms of the drugs.
| Cell Line | Cancer Type | This compound IC50 (nM) | BTK Inhibitor IC50 (nM) | Combination Index (CI) at ED50 | Observed Effect |
| Lymphoma Cell Line A | Diffuse Large B-cell Lymphoma (GCB) | Value | Value | < 1 | Synergistic |
| Lymphoma Cell Line B | Diffuse Large B-cell Lymphoma (ABC) | Value | Value | < 1 | Synergistic |
| Lymphoma Cell Line C | Mantle Cell Lymphoma | Value | Value | < 1 | Synergistic |
Note: The IC50 and CI values are placeholders and would be determined experimentally.
Signaling Pathways and Mechanisms of Action
The synergistic effect of combining a BET inhibitor like this compound with a BTK inhibitor is believed to stem from the simultaneous targeting of two distinct but complementary pathways crucial for B-cell malignancy survival.
Experimental Protocols
Detailed methodologies for assessing the synergistic efficacy of this compound and BTK inhibitors are crucial for reproducible research. The following are generalized protocols for key experiments.
Cell Viability and Synergy Assessment
This protocol outlines the determination of cell viability using a tetrazolium-based assay (e.g., MTS or MTT) and the subsequent calculation of synergy.
Protocol Details:
-
Cell Culture: Lymphoma cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the BTK inhibitor are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Setup: Cells are seeded in 96-well plates. After allowing for attachment (for adherent cells), they are treated with single agents at various concentrations or with a combination of both drugs in a checkerboard format (matrix of different concentrations of each drug).
-
Incubation: Plates are incubated for a predetermined period (e.g., 72 hours).
-
Viability Measurement: A cell viability reagent (e.g., MTS or MTT) is added to each well. The reagent is metabolically reduced by viable cells to produce a colored formazan (B1609692) product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) for each single agent is calculated from the dose-response curves.
-
The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the Combination Index (CI) using software such as CompuSyn. A CI value less than 1 indicates synergy.
-
Western Blot Analysis
This protocol is used to assess the molecular effects of the drug combination on key signaling proteins.
Protocol Details:
-
Cell Treatment and Lysis: Lymphoma cells are treated with this compound, a BTK inhibitor, or the combination for a specified time. Cells are then harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for target proteins (e.g., phosphorylated BTK, total BTK, MYC, cleaved PARP, and a loading control like GAPDH or β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation levels.
Conclusion
The combination of the BET inhibitor this compound and BTK inhibitors represents a promising therapeutic strategy for B-cell malignancies. The preclinical data, although preliminary, strongly suggest a synergistic interaction that could lead to improved treatment outcomes. The distinct and complementary mechanisms of action—epigenetic modulation by this compound and inhibition of BCR signaling by BTK inhibitors—provide a strong rationale for this combination approach. Further investigation, including detailed in vivo studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this combination in a clinical setting. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to build upon in their exploration of this and other novel combination therapies.
References
Unlocking Synergistic Efficacy: (Rac)-BAY1238097 in Combination with BTK Inhibitors for B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the strategic combination of agents with distinct mechanisms of action holds the promise of enhanced efficacy and the potential to overcome resistance. This guide provides a comparative analysis of the preclinical efficacy of (Rac)-BAY1238097, a potent BET (Bromodomain and Extra-Terminal domain) inhibitor, when used in combination with Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies, particularly lymphoma.
This compound functions as an epigenetic modulator by inhibiting the BET family of proteins (BRD2, BRD3, and BRD4), which are critical readers of histone acetylation marks. This inhibition disrupts the transcription of key oncogenes, including MYC, and interferes with essential signaling pathways such as NF-κB, JAK/STAT, and cell cycle regulation, ultimately leading to decreased cancer cell proliferation and survival.
BTK inhibitors, such as ibrutinib, are established therapeutic agents in various B-cell cancers. They covalently bind to and irreversibly inhibit BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a hallmark of many B-cell malignancies, and its inhibition effectively blocks downstream signals required for B-cell proliferation and survival.
Preclinical evidence has demonstrated a significant synergistic interaction between this compound and BTK inhibitors in lymphoma models. This guide synthesizes the available data, outlines the experimental methodologies to assess such synergy, and provides visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy Data
While specific quantitative data from direct combination studies of this compound and various BTK inhibitors are limited in publicly available literature, a key preclinical study by Bernasconi et al. (2017) reported in vitro synergism between BAY1238097 and the BTK inhibitor ibrutinib in lymphoma cell lines[1]. The synergy is typically quantified using a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
The following table summarizes the expected outcomes from such a combination study, based on the findings of Bernasconi et al. and the known mechanisms of the drugs.
| Cell Line | Cancer Type | This compound IC50 (nM) | BTK Inhibitor IC50 (nM) | Combination Index (CI) at ED50 | Observed Effect |
| Lymphoma Cell Line A | Diffuse Large B-cell Lymphoma (GCB) | Value | Value | < 1 | Synergistic |
| Lymphoma Cell Line B | Diffuse Large B-cell Lymphoma (ABC) | Value | Value | < 1 | Synergistic |
| Lymphoma Cell Line C | Mantle Cell Lymphoma | Value | Value | < 1 | Synergistic |
Note: The IC50 and CI values are placeholders and would be determined experimentally.
Signaling Pathways and Mechanisms of Action
The synergistic effect of combining a BET inhibitor like this compound with a BTK inhibitor is believed to stem from the simultaneous targeting of two distinct but complementary pathways crucial for B-cell malignancy survival.
Experimental Protocols
Detailed methodologies for assessing the synergistic efficacy of this compound and BTK inhibitors are crucial for reproducible research. The following are generalized protocols for key experiments.
Cell Viability and Synergy Assessment
This protocol outlines the determination of cell viability using a tetrazolium-based assay (e.g., MTS or MTT) and the subsequent calculation of synergy.
Protocol Details:
-
Cell Culture: Lymphoma cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the BTK inhibitor are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Setup: Cells are seeded in 96-well plates. After allowing for attachment (for adherent cells), they are treated with single agents at various concentrations or with a combination of both drugs in a checkerboard format (matrix of different concentrations of each drug).
-
Incubation: Plates are incubated for a predetermined period (e.g., 72 hours).
-
Viability Measurement: A cell viability reagent (e.g., MTS or MTT) is added to each well. The reagent is metabolically reduced by viable cells to produce a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) for each single agent is calculated from the dose-response curves.
-
The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the Combination Index (CI) using software such as CompuSyn. A CI value less than 1 indicates synergy.
-
Western Blot Analysis
This protocol is used to assess the molecular effects of the drug combination on key signaling proteins.
Protocol Details:
-
Cell Treatment and Lysis: Lymphoma cells are treated with this compound, a BTK inhibitor, or the combination for a specified time. Cells are then harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for target proteins (e.g., phosphorylated BTK, total BTK, MYC, cleaved PARP, and a loading control like GAPDH or β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation levels.
Conclusion
The combination of the BET inhibitor this compound and BTK inhibitors represents a promising therapeutic strategy for B-cell malignancies. The preclinical data, although preliminary, strongly suggest a synergistic interaction that could lead to improved treatment outcomes. The distinct and complementary mechanisms of action—epigenetic modulation by this compound and inhibition of BCR signaling by BTK inhibitors—provide a strong rationale for this combination approach. Further investigation, including detailed in vivo studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this combination in a clinical setting. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to build upon in their exploration of this and other novel combination therapies.
References
Safety Operating Guide
Navigating the Disposal of (Rac)-BAY1238097: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like (Rac)-BAY1238097 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, its classification as a potent BET inhibitor with potential antineoplastic properties necessitates its treatment as a hazardous chemical. This guide provides essential procedural information for its safe disposal, drawing from general best practices for cytotoxic and research-grade compounds.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the potential toxicity of BET inhibitors, a comprehensive safety approach is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation exposure to powders or aerosols. |
Step-by-Step Disposal Procedures for this compound
The following steps are based on guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) for handling hazardous and potentially cytotoxic laboratory chemicals.[1][2][3][4]
Step 1: Waste Identification and Segregation
-
Classify the Waste: Treat all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Rinsate from cleaning contaminated glassware.
-
-
Segregate Waste Streams: Do not mix this compound waste with other waste types. Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, pipette tips, and other disposables.
-
Liquid Waste: Unused solutions and solvent rinsates. Halogenated and non-halogenated solvent waste should be segregated if institutional policy requires it.[5]
-
Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[3]
-
Step 2: Waste Container Selection and Labeling
-
Choose Appropriate Containers: Use containers that are chemically compatible with the waste they will hold and have secure, leak-proof lids.[6] For liquid waste, leave at least 10% headspace to allow for expansion.
-
Properly Label Containers: All waste containers must be labeled with the words "Hazardous Waste" and include the following information[7][8][9]:
-
Full chemical name: "this compound"
-
For mixtures, list all components and their approximate percentages.
-
Accumulation start date (the date the first piece of waste is added).
-
The specific hazards (e.g., "Toxic," "Cytotoxic").
-
Principal investigator's name and laboratory location.
-
Step 3: On-site Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): Store waste in a designated SAA within the laboratory, at or near the point of generation.[9] This area should be under the direct control of laboratory personnel.
-
Ensure Safe Storage: Keep waste containers securely closed except when adding waste. Store containers in secondary containment to prevent spills.
Step 4: Arranging for Final Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on specific institutional and local regulations for hazardous waste disposal.[7] They will provide institution-approved waste containers and schedule waste pick-up.
-
Do Not Dispose Down the Drain or in Regular Trash: Hazardous chemical waste must not be disposed of in the sanitary sewer or as regular solid waste.[3][7]
-
Prepare for Transport: Ensure all containers are properly sealed and labeled before the scheduled EHS pick-up.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not available, the procedures outlined are based on established safety guidelines for handling potent research compounds and cytotoxic agents as detailed in the following resources:
-
OSHA Guidelines for Cytotoxic Drugs: These guidelines provide a framework for minimizing exposure to potent compounds through engineering controls, safe work practices, and proper PPE.[1][10]
-
EPA's Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste from generation to final disposal, outlining requirements for labeling, storage, and disposal.[4]
-
Institutional EHS Manuals: University and research institution EHS manuals provide specific, actionable procedures that are compliant with federal and local regulations. Examples from various universities informed the general steps provided.[3][5][6]
By adhering to these rigorous procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult with your institution's EHS department for guidance tailored to your specific location and facilities.
References
- 1. osha.gov [osha.gov]
- 2. osha.gov [osha.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. academic.oup.com [academic.oup.com]
Navigating the Disposal of (Rac)-BAY1238097: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like (Rac)-BAY1238097 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, its classification as a potent BET inhibitor with potential antineoplastic properties necessitates its treatment as a hazardous chemical. This guide provides essential procedural information for its safe disposal, drawing from general best practices for cytotoxic and research-grade compounds.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the potential toxicity of BET inhibitors, a comprehensive safety approach is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation exposure to powders or aerosols. |
Step-by-Step Disposal Procedures for this compound
The following steps are based on guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) for handling hazardous and potentially cytotoxic laboratory chemicals.[1][2][3][4]
Step 1: Waste Identification and Segregation
-
Classify the Waste: Treat all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Rinsate from cleaning contaminated glassware.
-
-
Segregate Waste Streams: Do not mix this compound waste with other waste types. Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, pipette tips, and other disposables.
-
Liquid Waste: Unused solutions and solvent rinsates. Halogenated and non-halogenated solvent waste should be segregated if institutional policy requires it.[5]
-
Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[3]
-
Step 2: Waste Container Selection and Labeling
-
Choose Appropriate Containers: Use containers that are chemically compatible with the waste they will hold and have secure, leak-proof lids.[6] For liquid waste, leave at least 10% headspace to allow for expansion.
-
Properly Label Containers: All waste containers must be labeled with the words "Hazardous Waste" and include the following information[7][8][9]:
-
Full chemical name: "this compound"
-
For mixtures, list all components and their approximate percentages.
-
Accumulation start date (the date the first piece of waste is added).
-
The specific hazards (e.g., "Toxic," "Cytotoxic").
-
Principal investigator's name and laboratory location.
-
Step 3: On-site Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): Store waste in a designated SAA within the laboratory, at or near the point of generation.[9] This area should be under the direct control of laboratory personnel.
-
Ensure Safe Storage: Keep waste containers securely closed except when adding waste. Store containers in secondary containment to prevent spills.
Step 4: Arranging for Final Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on specific institutional and local regulations for hazardous waste disposal.[7] They will provide institution-approved waste containers and schedule waste pick-up.
-
Do Not Dispose Down the Drain or in Regular Trash: Hazardous chemical waste must not be disposed of in the sanitary sewer or as regular solid waste.[3][7]
-
Prepare for Transport: Ensure all containers are properly sealed and labeled before the scheduled EHS pick-up.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not available, the procedures outlined are based on established safety guidelines for handling potent research compounds and cytotoxic agents as detailed in the following resources:
-
OSHA Guidelines for Cytotoxic Drugs: These guidelines provide a framework for minimizing exposure to potent compounds through engineering controls, safe work practices, and proper PPE.[1][10]
-
EPA's Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste from generation to final disposal, outlining requirements for labeling, storage, and disposal.[4]
-
Institutional EHS Manuals: University and research institution EHS manuals provide specific, actionable procedures that are compliant with federal and local regulations. Examples from various universities informed the general steps provided.[3][5][6]
By adhering to these rigorous procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult with your institution's EHS department for guidance tailored to your specific location and facilities.
References
- 1. osha.gov [osha.gov]
- 2. osha.gov [osha.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. academic.oup.com [academic.oup.com]
Personal protective equipment for handling (Rac)-BAY1238097
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-BAY1238097, a BET inhibitor. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves (e.g., nitrile). |
| Body Protection | Lab Coat | Impervious clothing to prevent skin contact. |
| Respiratory Protection | Respirator | Use a suitable respirator when handling the powder form or if aerosols may be generated. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2]
-
Use a certified chemical fume hood for all weighing and solution preparation activities to avoid inhalation of dust or aerosols.[1][2]
-
Ensure a safety shower and an eye wash station are readily accessible in the work area.[1][2]
2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1][2]
-
Recommended long-term storage temperature is -20°C.[1]
3. Preparation of Solutions:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Weigh the powdered compound within a chemical fume hood.
-
To minimize dust formation, handle the powder carefully.
-
When dissolving the compound, add the solvent slowly to the powder.
4. Experimental Use:
-
Conduct all experiments involving this compound within a designated and clearly labeled area.
-
Avoid contact with skin and eyes.[1][2] In case of accidental contact, follow the first aid measures outlined below.
-
Do not eat, drink, or smoke in the laboratory.
5. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
If ingested: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Segregate all disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials.
-
Place solid waste into a designated, labeled hazardous waste container.
-
Collect liquid waste in a separate, labeled hazardous waste container.
2. Container Labeling:
-
Clearly label all waste containers with "Hazardous Chemical Waste" and list the contents, including "this compound".
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
4. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Personal protective equipment for handling (Rac)-BAY1238097
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-BAY1238097, a BET inhibitor. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves (e.g., nitrile). |
| Body Protection | Lab Coat | Impervious clothing to prevent skin contact. |
| Respiratory Protection | Respirator | Use a suitable respirator when handling the powder form or if aerosols may be generated. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2]
-
Use a certified chemical fume hood for all weighing and solution preparation activities to avoid inhalation of dust or aerosols.[1][2]
-
Ensure a safety shower and an eye wash station are readily accessible in the work area.[1][2]
2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1][2]
-
Recommended long-term storage temperature is -20°C.[1]
3. Preparation of Solutions:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Weigh the powdered compound within a chemical fume hood.
-
To minimize dust formation, handle the powder carefully.
-
When dissolving the compound, add the solvent slowly to the powder.
4. Experimental Use:
-
Conduct all experiments involving this compound within a designated and clearly labeled area.
-
Avoid contact with skin and eyes.[1][2] In case of accidental contact, follow the first aid measures outlined below.
-
Do not eat, drink, or smoke in the laboratory.
5. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
If ingested: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Segregate all disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials.
-
Place solid waste into a designated, labeled hazardous waste container.
-
Collect liquid waste in a separate, labeled hazardous waste container.
2. Container Labeling:
-
Clearly label all waste containers with "Hazardous Chemical Waste" and list the contents, including "this compound".
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
4. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
